L-THREONINE (4-13C,2,3-D2)
Description
Properties
Molecular Weight |
122.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
A Foreword for the Modern Researcher
An In-depth Technical Guide to L-Threonine (4-¹³C,2,3-D₂)
In the intricate landscape of molecular biology and drug development, the pursuit of precision is paramount. We no longer merely observe biological systems; we seek to quantify their dynamics, map their fluxes, and understand their structural mechanics at an atomic level. It is in this context that stable isotope-labeled compounds have transitioned from niche tools to indispensable reagents. This guide focuses on a particularly sophisticated molecule: L-Threonine labeled with Carbon-13 at the terminal methyl position and with deuterium at the α- and β-carbons of its backbone.
This is not a standard product datasheet. As a senior application scientist, my objective is to provide you, my fellow researchers and drug development professionals, with a comprehensive understanding of why this specific labeling pattern exists and how it can be powerfully leveraged. We will move beyond the "what" and delve into the causality behind its application in advanced Nuclear Magnetic Resonance (NMR) and high-resolution Metabolic Flux Analysis (MFA). The protocols and data herein are designed to be self-validating, grounded in established principles, and a springboard for innovation in your own work.
Part 1: Foundational Principles of L-Threonine and Isotopic Labeling
The Biological Significance of L-Threonine
L-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is an essential α-amino acid, meaning it cannot be synthesized de novo by humans and must be acquired through diet.[1][2] Its indispensability stems from its multifaceted roles:
-
Protein Synthesis: As a proteinogenic amino acid, it is a fundamental building block for countless proteins.[]
-
Post-Translational Modifications: The hydroxyl group in its side chain is a key site for O-linked glycosylation and phosphorylation, critical processes in cell signaling and protein function.[4][5]
-
Metabolic Precursor: L-Threonine is catabolized into vital intermediates. In many organisms, it is converted by threonine dehydrogenase into 2-amino-3-ketobutyrate, which is then cleaved to form glycine and acetyl-CoA—a central node in energy metabolism.[6][7] It also serves as a precursor for the biosynthesis of other amino acids, such as isoleucine.[8]
-
Structural Integrity: The unique stereochemistry and hydrogen-bonding capacity of threonine contribute to the stable folding of protein secondary and tertiary structures.[9]
Given its central role, tracing the metabolic fate of L-Threonine provides a window into the health and activity of numerous interconnected cellular pathways.
The Power of Stable Isotope Labeling
Stable isotope labeling involves replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H or Deuterium 'D'). These labeled molecules are chemically identical to their natural counterparts, meaning they are processed by enzymes and cellular machinery in the same way.[] However, their increased mass makes them distinguishable by mass spectrometry (MS) and their unique nuclear spin properties are exploited in NMR spectroscopy.[][] This allows researchers to use them as "tracers" to follow molecules through complex biological systems, quantify pathway activities, and probe molecular structures with exceptional detail.[12]
Introducing L-Threonine (4-¹³C,2,3-D₂)
The subject of this guide is a specifically designed isotopologue of L-Threonine. The labeling pattern—a ¹³C at the C4 (γ-methyl) position and deuterium at the C2 (α) and C3 (β) positions—is not arbitrary. It is a strategic design intended for highly specific and advanced applications that demand the separation of signals from the molecular backbone and the methyl side chain.
| Property | Unlabeled L-Threonine | L-Threonine (4-¹³C,2,3-D₂) |
| Molecular Formula | C₄H₉NO₃ | ¹³CC₃D₂H₇NO₃ |
| Molecular Weight | 119.12 g/mol [13] | ~122.12 g/mol [4][14] |
| Labeled Positions | N/A | C4 (¹³C), C2 (D), C3 (D) |
| Unlabeled CAS # | 72-19-5[4] | 72-19-5[4] |
| Labeled CAS # | N/A | 1449582-87-9[4][14] |
| Typical Isotopic Purity | N/A | >96% (¹³C), >96% (D)[4] |
| Typical Chemical Purity | >98% | >98%[4] |
This molecule provides a mass shift of +3 Da relative to its unlabeled form, making it easily trackable via mass spectrometry. More importantly, the combination of a deuterated backbone and a ¹³C-labeled methyl group is a powerful tool for biomolecular NMR.[4]
Part 2: Core Application: Advanced Biomolecular NMR
The primary and most impactful application of L-Threonine (4-¹³C,2,3-D₂) is in the study of large proteins and protein complexes (>30 kDa) using NMR spectroscopy, particularly through Methyl-Transverse Relaxation-Optimized Spectroscopy (Methyl-TROSY) techniques.[15]
The Rationale: Overcoming the Limits of Protein NMR
As proteins increase in size, their NMR spectra become exceedingly complex and signal quality degrades rapidly due to fast transverse relaxation (short T₂). This results in broad, overlapping signals that are difficult or impossible to interpret. The specific labeling of L-Threonine (4-¹³C,2,3-D₂) provides a brilliant solution to this problem:
-
Deuteration of the Backbone (2,3-D₂): Replacing protons with deuterium on the protein's backbone dramatically simplifies the ¹H NMR spectrum and, more critically, slows down the relaxation of the remaining protons.[15] This is because deuterium has a much smaller magnetic moment than a proton, effectively removing major dipolar relaxation pathways. The result is sharper signals and higher sensitivity, especially for large molecules.[16]
-
¹³C-Labeling of the Methyl Group (4-¹³C): The methyl group (CH₃) is an excellent probe of protein structure and dynamics. Methyl groups are often found in the hydrophobic core of proteins or at protein-protein interaction interfaces. By selectively labeling the threonine methyl group with ¹³C, we can perform ¹H-¹³C correlation experiments (like the HSQC) that show a signal for only this specific methyl group.[17] This isolates a few, well-resolved peaks from the thousands of other signals in the protein, providing clean, interpretable data from specific sites.[4][15]
This combination allows researchers to "light up" specific probes (the threonine methyl groups) within a large, otherwise "silent" (deuterated) protein, enabling the study of multi-protein complexes and other high-molecular-weight systems previously inaccessible to NMR.
Experimental Workflow for Methyl-Specific Protein Labeling
The production of a selectively labeled protein for NMR analysis is a multi-step process that requires careful planning and execution. The causality is clear: successful labeling during expression is the prerequisite for high-quality NMR data.
Protocol: Selective Threonine Labeling in E. coli
This protocol describes a validated method for producing a target protein with high levels of deuteration and specific incorporation of L-Threonine (4-¹³C,2,3-D₂).
Pillar of Trustworthiness: This protocol is a self-validating system. The inclusion of a mass spectrometry step (Step 11) is non-negotiable, as it provides definitive proof of label incorporation, validating the success of the entire expression and purification workflow before committing to expensive and time-consuming NMR experiments.
-
Host and Vector Preparation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding your protein of interest. Plate on a standard LB-agar plate with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the antibiotic. Grow overnight at 37°C with shaking.
-
Adaptation to Minimal Media: Pellet the starter culture cells by centrifugation (5,000 x g, 10 min). Resuspend the pellet in 1 L of M9 minimal medium prepared with H₂O, containing ¹⁵NH₄Cl as the sole nitrogen source and standard ¹²C-glucose. Grow for 8-12 hours. This step adapts the cells to minimal media, reducing lag time in the final deuterated culture.
-
Main Culture Inoculation: Prepare 1 L of M9 minimal medium using 99.9% Deuterium Oxide (D₂O). The medium must contain ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source and ²H-glucose (2 g/L) as the sole carbon source. Add necessary salts and the appropriate antibiotic.
-
Causality Note: The use of D₂O, ¹⁵NH₄Cl, and ²H-glucose is essential to ensure the resulting protein is perdeuterated and ¹⁵N-labeled, which is the necessary background for a clean methyl-TROSY experiment.
-
Inoculation and Growth: Pellet the adapted cells from Step 3 and resuspend them in the 1 L D₂O-based M9 medium to a starting optical density at 600 nm (OD₆₀₀) of ~0.1. Grow at 37°C with vigorous shaking.
-
Precursor Addition: When the culture reaches an OD₆₀₀ of 0.7-0.8, add 100 mg of L-Threonine (4-¹³C,2,3-D₂).
-
Causality Note: Adding the labeled amino acid approximately one hour before induction ensures it is available for uptake and incorporation into the protein once synthesis is initiated. Adding it too early can lead to metabolic scrambling, while adding it too late results in inefficient labeling.[8]
-
Induction: After one hour of incubation with the labeled threonine, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
-
Expression: Reduce the temperature to 18-25°C and continue shaking for 12-18 hours. Lower temperatures often improve the folding and solubility of the target protein.
-
Harvest and Verification: Harvest the cells by centrifugation. Purify the protein using standard methods (e.g., affinity and size-exclusion chromatography). Verify protein purity by SDS-PAGE and, critically, confirm isotopic incorporation using Electrospray Ionization Mass Spectrometry (ESI-MS). The measured mass should correspond to the calculated mass of the deuterated protein with the specific threonine label incorporated.
Part 3: Core Application: Metabolic Flux Analysis (MFA)
While NMR is a primary application, the unique labeling of L-Threonine (4-¹³C,2,3-D₂) also makes it a valuable tracer for specific questions in metabolic flux analysis.
The Rationale: Tracing the Threonine Backbone and Methyl Group
13C-MFA is a powerful technique for quantifying the rates of intracellular metabolic pathways.[12] By providing cells with a ¹³C-labeled substrate, one can track the distribution of the ¹³C label into downstream metabolites using mass spectrometry. This "labeling pattern" provides a set of constraints that can be used to calculate the fluxes through the metabolic network.[18]
L-Threonine (4-¹³C,2,3-D₂) allows researchers to simultaneously follow the fate of the threonine backbone and its terminal methyl carbon. This is particularly useful for dissecting pathways where threonine is cleaved, such as the threonine dehydrogenase pathway which yields glycine and ¹³C-labeled acetyl-CoA.[6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Threonine - Wikipedia [en.wikipedia.org]
- 4. isotope.com [isotope.com]
- 5. isotope.com [isotope.com]
- 6. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nmr-bio.com [nmr-bio.com]
- 18. Frontiers | Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli [frontiersin.org]
L-THREONINE (4-13C,2,3-D2) chemical properties
Chemical Properties, Spectroscopic Utility, and Metabolic Applications[1][2][3]
Executive Summary
L-Threonine (4-13C, 2,3-D2) is a highly specialized stable isotope-labeled amino acid designed primarily for high-resolution biomolecular NMR spectroscopy and precise metabolic flux analysis (MFA). By incorporating Carbon-13 at the methyl position (
Chemical Identity & Structural Characterization[4][5][6]
Nomenclature and Classification
-
IUPAC Name: (2S,3R)-2-amino-3-hydroxybutanoic acid (4-13C, 2,3-D2)[1]
Molecular Specifications
The incorporation of heavy isotopes alters the molecular weight and spin physics of the molecule without significantly perturbing its steric or electrostatic properties in biological systems.
| Property | Value (Labeled) | Value (Unlabeled Standard) |
| Molecular Formula | C | |
| Molecular Weight | 122.12 g/mol | 119.12 g/mol |
| Isotopic Enrichment | 4- | Natural Abundance |
| Chirality | L-Enantiomer ( | L-Enantiomer ( |
| Appearance | White to colorless crystalline solid | White crystalline powder |
Structural Visualization
The following diagram illustrates the specific labeling pattern, highlighting the isolation of the methyl group (
Figure 1: Structural topology of L-Threonine (4-13C, 2,3-D2). Green indicates Carbon-13 enrichment; Blue indicates Deuterium substitution; Red indicates Carbon-12 positions acting as spin barriers.
Physicochemical Properties[1][4][5][9][11]
Solubility and Stability
Like its natural counterpart, this isotopologue is highly polar and water-soluble. However, the deuterium isotope effect can cause minor variations in dissociation constants (
-
Solubility (Water): ~97 g/L at 25°C.
-
Hygroscopicity: Moderate. The compound attracts atmospheric moisture; storage in a desiccator is critical to prevent isotopic dilution via proton exchange (though C-bonded D is non-exchangeable, surface moisture complicates precise weighing).
-
Melting Point: Decomposes > 256°C.
-
Acidity (
):- -COOH: ~2.1 (Standard L-Thr: 2.09)
-
-NH
: ~9.1 (Standard L-Thr: 9.10) -
Note: Deuteration at the
-carbon can induce a secondary isotope effect, slightly increasing the of the ammonium group due to the electron-donating nature of C-D bonds compared to C-H bonds.
Applications in Biomolecular NMR
This specific labeling pattern is not arbitrary; it is engineered to solve the "linewidth problem" in the NMR spectroscopy of large proteins (>50 kDa).
The Methyl-TROSY Effect
In large proteins, slow tumbling causes rapid signal decay (broad lines). Methyl groups (
-
Role of 2,3-D2: By replacing the H
and H protons with Deuterium, the strong dipolar relaxation pathways between the backbone and the methyl group are eliminated. -
Role of 4-13C: Provides the heteronuclear probe for 2D
HSQC/HMQC experiments. -
Result: This creates an isolated
spin system at the end of the side chain, yielding sharper peaks and allowing researchers to probe side-chain dynamics in supramolecular assemblies (e.g., proteasomes, membrane proteins).
Protocol: NMR Sample Preparation
Objective: Incorporate labeled Threonine into a target protein expressed in E. coli.
-
Media Preparation: Prepare M9 minimal media using D
O or H O (depending on desired background). -
Precursor Suppression: Use a strain auxotrophic for Threonine or add high concentrations of isoleucine/valine to suppress biosynthetic scrambling.
-
Induction: Grow cells to OD
~0.6-0.8. -
Addition: Add L-Threonine (4-13C, 2,3-D2) at 50–100 mg/L 30 minutes prior to IPTG induction.
-
Expert Insight: Adding the labeled amino acid before induction ensures the intracellular pool is saturated, minimizing the incorporation of unlabeled threonine synthesized by the bacteria during the lag phase.
-
-
Harvest & Purification: Proceed with standard lysis and Ni-NTA/SEC purification.
Metabolic Flux Analysis (MFA)
While less common than U-13C glucose, this specific isotopologue serves as a precision tracer for threonine catabolism pathways.
Pathway Tracing Logic
Threonine is catabolized via three primary routes. The fate of the 4-13C (methyl) and 2,3-D2 (backbone) labels distinguishes these pathways:
-
Threonine Dehydratase Pathway:
-
Converts Thr
-Ketobutyrate + NH . -
Fate: The 4-13C label moves to the methyl of
-Ketobutyrate. The 3-D label is retained; the 2-D label is lost to water/solvent exchange during the enamine intermediate formation.
-
-
Threonine Aldolase Pathway:
-
Converts Thr
Glycine + Acetaldehyde. -
Fate: The 4-13C label ends up in Acetaldehyde (C2 position). The 2-D label ends up in Glycine (
-carbon).
-
-
Threonine Dehydrogenase Pathway:
-
Converts Thr
2-Amino-3-ketobutyrate Acetyl-CoA + Glycine. -
Fate: 4-13C ends up in Acetyl-CoA .
-
Figure 2: Metabolic fate mapping. The specific labeling pattern allows researchers to distinguish between aldolase and dehydratase activity by tracking whether the 13C label appears in Acetaldehyde (volatile) or Ketobutyrate (organic acid).
Handling, Storage, and Safety
Storage Protocols
-
Temperature: Room temperature is generally acceptable for short-term, but 4°C or -20°C is recommended for long-term storage to prevent slow oxidative degradation.
-
Moisture Control: The substance is hygroscopic. Store in a tightly sealed vial within a secondary container with desiccant (e.g., silica gel).
-
Light: Protect from direct sunlight.
Reconstitution
-
Solvent: 100% D
O is preferred for NMR stock solutions to minimize the water signal. -
Concentration: Stock solutions of 50–100 mM are stable at -20°C for up to 6 months.
-
Filtration: Always filter-sterilize (0.22
m) stock solutions before adding to cell cultures to prevent contamination.
References
-
Cambridge Isotope Laboratories. L-Threonine (4-13C, 97%; 2,3-D2, 96-98%) Product Specifications.[4][3][7]Link[1][4]
-
Kay, L. E. (2011). NMR studies of protein structure and dynamics.[1][3][7] Journal of Magnetic Resonance, 210(2), 159-170. (Context: Methodology for methyl-TROSY labeling). Link
-
PubChem. L-Threonine Compound Summary. National Library of Medicine.[8] Link
-
Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357-406. Link
Sources
- 1. isotope.com [isotope.com]
- 2. Labeled Amino Acids - NMR & Analytical - Products [cortecnet.com]
- 3. isotope.com [isotope.com]
- 4. chromservis.eu [chromservis.eu]
- 5. Threonine [webbook.nist.gov]
- 6. isotope.com [isotope.com]
- 7. eurisotop.com [eurisotop.com]
- 8. L-Threonine-13C | C4H9NO3 | CID 16217531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Chemo-Enzymatic Synthesis of L-THREONINE (4-13C, 2,3-D2)
Executive Summary & Strategic Rationale
Target Molecule: L-Threonine (4-13C, 2,3-D2) Isotopic Pattern:
-
C4 (Methyl):
C-labeled. -
C3 (Beta): Deuterated (
H). -
C2 (Alpha): Deuterated (
H). -
Stereochemistry: (2S, 3R).
Application: This specific isotopomer is a "gold standard" probe for biomolecular NMR. The 4-
Synthesis Strategy: We reject a purely chemical synthesis (e.g., asymmetric hydrogenation or chiral auxiliaries) due to the difficulty in establishing two contiguous chiral centers with specific isotopic atoms while maintaining high enantiopurity. Instead, we utilize a Chemo-Enzymatic Aldolase Approach .
-
Chemical Module: Synthesis of the volatile precursor [2-
C, 1- H]-Acetaldehyde. -
Enzymatic Module: Stereoselective condensation of Glycine and the labeled Acetaldehyde using L-Threonine Aldolase (LTA) in Deuterium Oxide (D
O).
Why this works: LTA catalyzes the reversible aldol reaction.[1] The enzyme's PLP-dependent mechanism inherently acidifies the
Synthesis of Precursor: [2-13C, 1-D]-Acetaldehyde
Commercial availability of the doubly labeled aldehyde is inconsistent. For reliability, we synthesize it from [2-
Reagents & Stoichiometry
| Reagent | Equiv.[2] | Role |
| [2- | 1.0 | Source of C4- |
| N,O-Dimethylhydroxylamine HCl | 1.1 | Weinreb amine source |
| EDC·HCl / HOBt | 1.1 | Coupling agents |
| LiAlD | 0.6 | Source of C3-D (hydride donor) |
| THF (Anhydrous) | Solvent | Reaction medium |
Protocol
-
Amide Formation: Dissolve [2-
C]Acetic acid in DCM. Add EDC·HCl, HOBt, and N,O-Dimethylhydroxylamine HCl. Stir at RT for 12h. Quench with water, extract with DCM, wash with brine, and dry over MgSO . Concentrate to yield [2- C]-N-methoxy-N-methylacetamide . -
Reduction:
-
Suspend LiAlD
in anhydrous THF at -78°C under Argon. -
Add the Weinreb amide (dissolved in THF) dropwise.
-
Stir for 1 hour at -78°C. The chelation of the lithium ion to the amide oxygens stabilizes the tetrahedral intermediate, preventing the elimination of the amine until quench.
-
-
Quench & Isolation:
-
Quench carefully with NaHSO
solution (maintaining low temp). -
Critical Step: The product is highly volatile (bp ~21°C).[3] Do not concentrate by rotary evaporation.
-
Distill the THF/Aldehyde mixture directly or use the solution immediately if concentration is determined by NMR. For high purity, distill through a Vigreux column, collecting the fraction boiling at 20-25°C.
-
Core Synthesis: L-Threonine Aldolase Reaction
This step constructs the carbon skeleton and installs the stereochemistry and the
Mechanistic Logic
The L-Threonine Aldolase (EC 4.1.2.[1][4][5]5) utilizes Pyridoxal-5'-phosphate (PLP).[4][5]
-
Schiff Base Formation: Glycine binds to PLP.
-
-Deprotonation: The C2 proton is removed, forming a quinonoid intermediate. In D
O, this position repopulates with Deuterium. -
Aldol Addition: The enolate attacks the re-face of the [2-
C, 1- H]-Acetaldehyde. -
Hydrolysis: Releases L-Threonine (4-
C, 2,3-D ).
Experimental Workflow
Figure 1: Convergent assembly of the isotopomer. The solvent D2O provides the alpha-deuteron via the PLP-enamine exchange mechanism.
Protocol
-
Buffer Prep: Prepare 50 mM Potassium Phosphate buffer in D
O , pD 7.5 (measured pH reading ~7.1). Add 50 M PLP (cofactor). -
Substrate Mix: Dissolve Glycine (1.0 equiv, e.g., 10 mmol) in the buffer.
-
Enzyme Addition: Add L-Threonine Aldolase (e.g., recombinant E. coli LTA, 500 Units).
-
Precursor Addition: Add [2-
C, 1- H]-Acetaldehyde (1.5 equiv) slowly. Note: Excess aldehyde drives the equilibrium toward synthesis. -
Incubation: Incubate at 30°C with gentle shaking for 24-48 hours.
-
Self-Validation: Monitor reaction progress via HPLC (O-phthalaldehyde derivatization) or TLC (ninhydrin).
-
-
Termination: Quench by adding dilute HCl (in D
O) to lower pD to 2, precipitating the enzyme. Centrifuge to remove protein.
Purification & Isolation
The reaction mixture will contain unreacted Glycine, excess Acetaldehyde, and the target L-Threonine (plus potentially trace L-allo-threonine).
-
Cation Exchange Chromatography:
-
Load the supernatant onto a Dowex 50W-X8 (H+ form) column.
-
Wash with water to remove aldehyde and salts.
-
Elute amino acids with 1M NH
OH. -
Concentrate eluate in vacuo.
-
-
Separation of Glycine/Threonine:
-
If conversion is <100%, Glycine must be removed.
-
Method: Recrystallization from Ethanol/Water. L-Threonine is less soluble in ethanol than Glycine.
-
Dissolve crude solid in minimum hot water. Add hot ethanol until turbid. Cool slowly to 4°C. Filter the crystals.
-
-
Stereochemical Purity Check:
-
LTA from E. coli typically yields >90% diastereomeric excess (de) for the threo isomer.
-
If allo-threonine is present, repeat recrystallization or use a preparative cation-exchange run using a pH gradient (Threonine elutes after Glycine and Allo-threonine).
-
Analytical Validation (QC)
| Parameter | Method | Expected Result |
| Identity | Absence of | |
| Isotopic Enrichment | Mass Spectrometry (ESI-MS) | [M+H] |
| Stereochemistry | Chiral HPLC | Single peak matching L-Threonine standard; no D-isomer or allo-isomer. |
| 13C Content | Enhanced signal at ~20 ppm (C4). |
Troubleshooting Guide
-
Low Deuterium Incorporation at C2: Caused by H
O contamination in the buffer or enzyme stock. Fix: Lyophilize the enzyme buffer and redissolve in D O prior to use. -
Low Yield: Equilibrium favors cleavage. Fix: Add aldehyde in portions to maintain concentration without inhibiting the enzyme, or use a coupled system (e.g., crystallization-induced shift).
References
-
Di Salvo, M. L., et al. (2014).[5][6] "On the catalytic mechanism and stereospecificity of Escherichia coli L-threonine aldolase." The FEBS Journal, 281(1), 129-145.[6] Retrieved from [Link]
-
Fesko, K. (2016).[4] "Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities." Applied Microbiology and Biotechnology, 100, 2579–2590. Retrieved from [Link]
- Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. (Standard protocol for Weinreb Amide synthesis).
Sources
- 1. ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. data.epo.org [data.epo.org]
- 4. Frontiers | Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
Isotopically Labeled Threonine: A Technical Guide to Structural Dynamics and Metabolic Flux
Executive Summary
Isotopically labeled threonine (
This guide provides a rigorous technical framework for deploying labeled threonine in experimental workflows, ensuring data integrity and reproducibility.
Part 1: Structural Biology & NMR Dynamics
The Threonine Methyl Probe ( )
In high-molecular-weight proteins (
While Valine, Leucine, and Isoleucine (ILV) labeling is standard, Threonine is often neglected despite its critical role at hydrophilic interfaces.
-
Biological Relevance: Threonine residues are statistically over-represented at protein-DNA and protein-RNA interfaces compared to hydrophobic residues.
-
The Challenge: Threonine biosynthesis is branched from aspartate, making specific isotope incorporation difficult without scrambling (isotopic dilution).
Strategic Labeling Protocol: The Method
To selectively label the
Mechanism:
-
Carbon Source:
enters the glycolytic pathway. -
Biosynthesis: Through the TCA cycle and aspartate pathway, the label is channeled specifically to the
position of Threonine. -
Scrambling Suppression: The addition of deuterated
-ketoisovalerate, Isoleucine, and Alanine suppresses the incorporation of the label into ILV and Ala residues, leaving Threonine as the primary methyl carrier.
Part 2: Metabolic Flux Analysis (MFA) & Cancer Metabolism[1]
The TDH vs. TD Bifurcation
The biological fate of threonine is a determinant of cell state. In MFA, the ratio of flux through Threonine Dehydrogenase (TDH) versus Threonine Dehydratase (TD) is a key readout.
-
TDH Pathway (Mitochondrial):
-
Reaction:
[1] -
Significance: High activity in Mouse Embryonic Stem Cells (mESCs). The produced Glycine fuels the One-Carbon (1C) cycle for S-adenosylmethionine (SAM) synthesis (histone methylation).
-
-
TD Pathway (Cytosolic):
-
Reaction:
[2] -
Significance: Canonical catabolism in adult human liver;
-ketobutyrate converts to Propionyl-CoA (anaplerotic entry into TCA).
-
Visualization of Threonine Flux Logic
The following diagram illustrates the critical bifurcation points traced using
Figure 1: Bifurcation of Threonine Catabolism. The TDH pathway (Red) is upregulated in pluripotent states, feeding epigenetics via Glycine/SAM. The TD pathway (Yellow) feeds the TCA cycle via Propionyl-CoA.
Part 3: Experimental Protocols
Protocol A: Selective Threonine Methyl Labeling for NMR
Objective: Produce highly deuterated proteins with protonated,
Reagents:
-
M9 Minimal Media (prepared with
). -
Carbon Source:
. -
Suppression Mix (to block off-target labeling):
- (optional, depending on strain)
Workflow:
-
Pre-culture: Inoculate E. coli (BL21 DE3) in
M9/ media. Grow to . -
Adaptation: Transfer to
M9/ media (containing only natural abundance glucose). Grow overnight. -
Induction Phase:
-
Centrifuge and resuspend cells in the final labeling medium (M9/
+ + Suppression Mix). -
Grow to
. -
Induce with
. -
Incubate at
for 16–20 hours (lower temperature improves folding and reduces metabolic scrambling).
-
-
Purification: Proceed with standard Ni-NTA or SEC purification in deuterated buffers if possible, to prevent back-exchange of amide protons (though methyls are non-exchangeable).
Quality Control (Self-Validation):
-
Run a
HMQC spectrum. -
Success Criteria: Distinct peaks in the Threonine methyl region (
). Absence of Val/Leu/Ile peaks indicates successful suppression.
Protocol B: 13C-Threonine Metabolic Flux Analysis
Objective: Quantify the contribution of Threonine to the SAM cycle vs. TCA cycle in cancer cells.
Reagents:
-
Dialyzed Fetal Bovine Serum (dFBS) (to remove unlabeled amino acids).
-
Custom DMEM lacking Threonine.
-
Tracer: L-Threonine
(Cambridge Isotope Laboratories or equivalent).
Workflow:
-
Seeding: Seed cells (e.g., mESCs or Cancer line) in 6-well plates (
). -
Labeling:
-
Wash cells
with PBS. -
Add medium containing
(typically ). -
Incubate for steady-state (24h) or kinetic timepoints (0, 2, 4, 8h).
-
-
Extraction:
-
Rapidly aspirate media.
-
Quench metabolism with
at . -
Scrape cells on dry ice.
-
-
Analysis (LC-MS):
-
Target Metabolites: Threonine (M+4), Glycine (M+2), Citrate (M+2 indicates Acetyl-CoA entry), Succinate.
-
Calculation: Calculate Mass Isotopomer Distribution (MID).
-
Data Interpretation Table:
| Metabolite Detected | Isotope Pattern | Biological Inference |
| Glycine | M+2 ( | Active TDH Pathway . Thr carbon backbone cleaved to Gly.[1][2][3] |
| Citrate | M+2 ( | Active TDH Pathway . Acetyl-CoA from Thr entered TCA.[2][3][4] |
| M+4 ( | Active TD Pathway . Deamination only; backbone intact. | |
| Succinate | M+3 ( | Active TD Pathway . Propionyl-CoA |
Part 4: Troubleshooting & Optimization
NMR Scrambling
-
Issue: Appearance of unwanted signals in the Val/Leu region.
-
Root Cause: Incomplete suppression of the ILV biosynthetic pathway.
-
Fix: Increase the concentration of exogenous
and in the media. Ensure the strain is not an auxotroph that bypasses feedback inhibition.
Flux Analysis Sensitivity
-
Issue: Low enrichment in Glycine/TCA intermediates.
-
Root Cause: Dilution from protein degradation (autophagy) or high uptake of unlabeled Glycine from media (if not omitted).
-
Fix: Use dialyzed serum (dFBS) is mandatory. Ensure the custom media is Glycine-free if testing the specific contribution of Thr to the Glycine pool.
References
-
Sinha, K., Jen-Jacobson, L., & Rule, G. S. (2011). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. Biochemistry. Link
-
Wang, J., Alexander, P., Wu, L., et al. (2009). Dependence of Mouse Embryonic Stem Cells on Threonine Catabolism. Science. Link
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. Link
-
Velyvis, A., Ruschak, A. M., & Kay, L. E. (2012).[5] An economical method for the production of deuterated proteins with protonated methyl groups for NMR studies. PLoS ONE. Link
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- 4. researchgate.net [researchgate.net]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
An In-depth Technical Guide to L-THREONINE (4-13C,2,3-D2) in Metabolic Pathway Elucidation
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Static Metabolomics - Embracing Dynamic Flux with L-Threonine (4-13C,2,3-D2)
In the landscape of metabolic research, the ability to move beyond static snapshots of metabolite concentrations is paramount. True understanding of a biological system's response to genetic perturbation, disease, or therapeutic intervention lies in the quantitative analysis of metabolic flux—the rate of turnover of molecules through a metabolic pathway.[1][2][3] Stable isotope tracers are the cornerstone of such dynamic studies, providing a powerful means to track the fate of atoms through intricate biochemical networks.[4][5]
This guide focuses on a particularly potent tool in the metabolic tracer toolkit: L-Threonine (4-13C,2,3-D2). This isotopically labeled amino acid offers a multi-faceted approach to dissecting cellular metabolism. By incorporating both a heavy carbon (¹³C) and deuterium (²H or D), it allows for a more granular and robust analysis of threonine's metabolic fate. The ¹³C at the C4 position enables tracking of the carbon backbone, while the deuterium atoms at the C2 and C3 positions can provide unique insights into specific enzymatic reactions and hydrogen exchange processes.[6][7]
As a Senior Application Scientist, my objective is not merely to present protocols, but to provide the underlying rationale and field-proven insights that will enable you to design, execute, and interpret your metabolic flux experiments with confidence and scientific rigor. This guide is structured to provide a comprehensive understanding of the core principles, practical applications, and technical nuances of employing L-Threonine (4-13C,2,3-D2) in your research.
The Scientific Rationale: Why L-Threonine (4-13C,2,3-D2)?
The choice of a stable isotope tracer is a critical experimental design parameter. The unique labeling pattern of L-Threonine (4-13C,2,3-D2) provides distinct advantages over single-labeled tracers.
The Power of Dual Labeling:
The dual labeling strategy with ¹³C and deuterium offers a more comprehensive view of metabolic pathways. The ¹³C label allows for the tracking of the carbon skeleton of threonine as it is catabolized and its constituent carbons are incorporated into downstream metabolites.[6] The deuterium labels, on the other hand, can reveal information about specific enzymatic reactions, such as those involving dehydrogenases, and can be used to trace the flow of reducing equivalents.[6][7] This dual-labeling approach provides a more constrained dataset for metabolic flux analysis, leading to more precise and reliable flux estimations.
Threonine Metabolism: A Hub of Cellular Activity
L-Threonine is an essential amino acid, making it a critical nutrient for cell growth and proliferation.[8][9] Its metabolic pathways are intricately linked to central carbon metabolism, one-carbon metabolism, and the synthesis of other amino acids like glycine and serine.[8] Dysregulation of threonine metabolism has been implicated in various diseases, including cancer and autoimmune disorders, making it a valuable target for investigation.[8][10][11]
Key Metabolic Pathways of L-Threonine:
L-Threonine is primarily catabolized through two main pathways in mammalian cells:
-
Threonine Dehydrogenase (TDH) Pathway: This mitochondrial pathway converts threonine to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA.[8] Glycine can then enter one-carbon metabolism, while acetyl-CoA feeds into the TCA cycle.
-
Threonine Dehydratase (or Deaminase) Pathway: This cytosolic pathway converts threonine to α-ketobutyrate, which can be further metabolized to propionyl-CoA and subsequently succinyl-CoA, another TCA cycle intermediate.[8][12]
The following Graphviz diagram illustrates the major catabolic pathways of L-Threonine and the potential fates of the isotopic labels from L-Threonine (4-13C,2,3-D2).
Caption: Major catabolic pathways of L-Threonine and potential fates of isotopic labels.
Experimental Design and Protocol: A Self-Validating System
A successful stable isotope tracing experiment is built on a foundation of meticulous experimental design and execution. The following protocol provides a robust framework for utilizing L-Threonine (4-13C,2,3-D2) in cell culture-based studies.
Part 1: Cell Culture and Isotope Labeling
The goal of this phase is to achieve a steady-state labeling of intracellular metabolites.
Step-by-Step Methodology:
-
Media Preparation: Prepare custom culture media that is devoid of natural L-Threonine. This is a critical step to ensure that the only source of threonine is the labeled tracer. All other amino acid concentrations should be maintained at their normal levels.
-
Cell Seeding: Seed your cells of interest in standard culture media and allow them to reach the desired confluency (typically 60-70%).
-
Adaptation to Threonine-Free Media (Optional but Recommended): To minimize the pool of unlabeled intracellular threonine, pre-incubate the cells in the threonine-free media for a short period (e.g., 1-2 hours) before adding the tracer. This step enhances the rate of label incorporation.
-
Tracer Introduction: Replace the media with the custom media supplemented with L-Threonine (4-13C,2,3-D2) at a concentration that supports normal cell growth. The optimal concentration may need to be determined empirically for your specific cell line.
-
Time Course Experiment: To determine the time required to reach isotopic steady state, perform a time-course experiment.[13] Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the introduction of the tracer.
-
Steady-State Labeling: Based on the time-course experiment, select a time point for your main experiment where the isotopic enrichment of key downstream metabolites has plateaued.
Part 2: Metabolite Extraction
The objective here is to rapidly quench metabolic activity and efficiently extract a broad range of metabolites.
Step-by-Step Methodology:
-
Quenching: Quickly aspirate the labeling media and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the culture plate to quench all enzymatic activity.
-
Cell Lysis and Metabolite Solubilization: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly to ensure complete cell lysis and metabolite solubilization.
-
Protein and Lipid Precipitation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.[4]
Part 3: Analytical Analysis - Mass Spectrometry
High-resolution mass spectrometry is the preferred analytical platform for detecting and quantifying stable isotope-labeled metabolites due to its high sensitivity and specificity.[14][15]
Step-by-Step Methodology:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your chromatography method (e.g., a mixture of water and acetonitrile for HILIC).
-
Chromatographic Separation: Use a liquid chromatography (LC) method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate the polar metabolites.
-
Mass Spectrometry Analysis: Analyze the separated metabolites using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
Acquisition Mode: Acquire data in full scan mode to capture all ions within a specified mass range.
-
Ionization Mode: Use both positive and negative ionization modes to achieve broader metabolite coverage.
-
Resolution: Set the mass resolution to at least 60,000 to accurately resolve the isotopologues.[4]
-
Data Analysis and Interpretation: From Raw Data to Biological Insight
The analysis of stable isotope tracing data is a multi-step process that requires specialized software and a solid understanding of metabolic biochemistry.
Data Analysis Workflow:
-
Peak Picking and Integration: Use a software package like XCMS, Mzmine, or vendor-specific software to identify and integrate the peaks corresponding to all detected metabolites.
-
Isotopologue Distribution Analysis: For each metabolite of interest, determine the abundance of all its isotopologues (M+0, M+1, M+2, etc.). This will reveal the extent of label incorporation from L-Threonine (4-13C,2,3-D2).
-
Correction for Natural Isotope Abundance: Correct the raw isotopologue distributions for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This is a crucial step for accurate flux calculations.
-
Metabolic Flux Analysis (MFA): Use computational modeling software (e.g., INCA, Metran, WUFlux) to estimate the intracellular metabolic fluxes that best explain the experimentally measured isotopologue distributions.[16][17]
Interpreting the Data:
The output of an MFA is a flux map that quantifies the rate of each reaction in your metabolic model. By comparing the flux maps of different experimental conditions (e.g., control vs. drug-treated), you can identify key metabolic pathways that are altered.
Quantitative Data Presentation:
The fractional contribution of threonine-derived carbons to downstream metabolites is a key metric. The following table provides an example of how to present this data.
| Metabolite | Fractional Contribution from Threonine (%) [Control] | Fractional Contribution from Threonine (%) [Treatment X] | p-value |
| Glycine | 45.2 ± 3.1 | 62.8 ± 4.5 | <0.01 |
| Serine | 30.1 ± 2.5 | 45.7 ± 3.9 | <0.01 |
| Succinate | 15.8 ± 1.9 | 10.2 ± 1.5 | <0.05 |
| Citrate | 8.5 ± 1.1 | 5.3 ± 0.9 | <0.05 |
Visualization of Experimental Workflow
The following diagram provides a high-level overview of the entire experimental workflow for a stable isotope tracing experiment using L-Threonine (4-13C,2,3-D2).
Caption: A typical experimental workflow for stable isotope tracing metabolomics.
Conclusion: A Powerful Tool for Unraveling Metabolic Complexity
L-Threonine (4-13C,2,3-D2) is a sophisticated and powerful tool for the quantitative analysis of metabolic pathways. By providing insights into both the carbon and hydrogen fluxes associated with threonine metabolism, it enables a deeper and more nuanced understanding of cellular physiology. The methodologies and insights presented in this guide are intended to empower researchers to leverage this tracer to its full potential, driving new discoveries in basic research and accelerating the development of novel therapeutics.
References
- MDPI. (2024, May 31). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies.
- BOC Sciences. Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
- National Center for Biotechnology Information. Stable Isotope Tracers: Technological Tools that have Emerged.
- Wikipedia. Stable isotope labeling by amino acids in cell culture.
- BenchChem. Application Notes and Protocols for D-Glucose-13C,d2 Metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS).
- ASM Journals. Role of L-threonine dehydrogenase in the catabolism of threonine and synthesis of glycine by Escherichia coli.
- Reactome Pathway Database. Threonine catabolism.
- Frontiers in Bioengineering and Biotechnology. Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli.
- Portland Press. (1976, May 15). Bacterial catabolism of threonine. Threonine degradation initiated by L-threonine-NAD+ oxidoreductase. Biochemical Journal.
- National Center for Biotechnology Information. (1976, May 15). Bacterial catabolism of threonine. Threonine degradation initiated by L-threonine-NAD+ oxidoreductase.
- Johns Hopkins Medicine. (2005, January 18). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications.
- BenchChem. Carbon-13 vs. Deuterium Labeling: A Comparative Guide for Researchers.
- Creative Proteomics. Metabolic Flux Analysis and In Vivo Isotope Tracing.
- BenchChem. An In-depth Technical Guide to Stable Isotope Tracers in Metabolomics.
- Creative Proteomics. Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
- Creative Proteomics. Overview of Threonine Metabolism.
- National Center for Biotechnology Information. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients.
- Cambridge Isotope Laboratories. L-Threonine (4-¹³C, 97%; 2,3-D₂, 96-98%).
- MilliporeSigma. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer.
- Isotope Detection Methods. How Isotopes Are Identified.
- ResearchGate. (2025, October 15). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.
- Creative Proteomics. (2018, December 13). SILAC: Principles, Workflow & Applications in Proteomics.
- RSC Publishing. (2022, September 7). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas.
- National Center for Biotechnology Information. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling.
- ThermoFisher. High Resolution Orbitrap Mass Spectrometry for the Analysis of Deuterium-Labeled Lipids in E. Coli.
- ResearchGate. Amino acid metabolism in immune cells: essential regulators of the effector functions, and promising opportunities to enhance cancer immunotherapy.
- Cambridge Isotope Laboratories. L-Threonine (D₅, 97%; ¹⁵N, 98%).
- Cancer Biology & Medicine. (2025, July 15). Amino acids shape the metabolic and immunologic landscape in the tumor immune microenvironment: from molecular mechanisms to therapeutic strategies.
- Creative Proteomics. Overview of 13c Metabolic Flux Analysis.
- National Center for Biotechnology Information. (2025, July 24). Amino acids shape the metabolic and immunologic landscape in the tumor immune microenvironment: from molecular mechanisms to therapeutic strategies.
- Frontiers. An overview of methods using 13C for improved compound identification in metabolomics and natural products.
- National Center for Biotechnology Information. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS.
- Springer Nature Experiments. Stable Isotope Tracers for Metabolic Pathway Analysis.
- National Center for Biotechnology Information. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos.
- National Center for Biotechnology Information. A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition.
- Sigma-Aldrich. ISOTEC® Stable Isotopes.
- EurekAlert!. (2025, August 15). Amino acids: the secret currency of cancer and immunity.
- Cayman Chemical. Are there advantages to using 13C labeled internal standards over 2H labeled standards?.
- BenchChem. A Comparative In Vivo Analysis of the Metabolic Fates of D-Threonine and L-Threonine.
- MedchemExpress.com. L-Threonine-13C4 | Stable Isotope.
- Nature. A guide to 13C metabolic flux analysis for the cancer biologist.
- PubMed. (2015, May 15). The Impact of carbon-13 and Deuterium on Relative Quantification of Proteins Using Stable Isotope Diethyl Labeling.
- MDPI. (2021, July 28). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism.
- National Center for Biotechnology Information. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell.
- Springer. 13 C-Based Metabolic Flux Analysis: Fundamentals and Practice.
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Precision Isotopic Probes in Structural Biology: Applications of L-Threonine (4-13C, 2,3-D2) in NMR Spectroscopy
Executive Summary
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for resolving the atomic-level dynamics and allosteric mechanisms of biological macromolecules. However, as the molecular weight of the target complex increases beyond 50 kDa, researchers encounter a fundamental physics barrier: slow molecular tumbling leads to rapid transverse relaxation (
To bypass this barrier, structural biologists employ Methyl-Transverse Relaxation-Optimized Spectroscopy (Methyl-TROSY). This technique relies on the specific introduction of highly mobile, isotopically labeled methyl groups (
This whitepaper provides an in-depth technical analysis of L-Threonine (4-13C, 2,3-D2) —a specialized isotopic probe that extends the observable limits of NMR to supramolecular complexes (>1 MDa). We will explore the causality behind its isotopic design, the metabolic engineering required for its incorporation, and its critical applications in drug development and structural biology.
Mechanistic Foundations: The Physics of Isotopic Isolation
The power of L-Threonine (4-13C, 2,3-D2) lies in its precise isotopic architecture, which is engineered to exploit the quantum mechanical properties of spin relaxation.
The Causality of Deuteration
In large proteins, the primary mechanism of NMR signal decay is dipole-dipole cross-relaxation between adjacent protons (
By utilizing L-Threonine that is deuterated at the
Caption: Logical relationship between specific isotopic labeling of threonine and Methyl-TROSY enablement.
Biosynthetic Incorporation & Metabolic Scrambling Suppression
Introducing specific isotopic labels into recombinant proteins expressed in Escherichia coli requires strict control over the host's metabolic pathways. Threonine is biosynthetically connected to the production of isoleucine and glycine. If L-Threonine (4-13C, 2,3-D2) is simply added to the expression media, E. coli enzymes (such as threonine deaminase) will convert the labeled threonine into labeled isoleucine, causing severe spectral crowding and "isotope scrambling" 3.
To prevent this, the experimental design must enforce metabolic causality: we introduce unlabeled downstream metabolites (e.g., 2-ketobutyrate or isoleucine) to trigger feedback inhibition of the threonine degradation pathways 3. This forces the bacteria to utilize the exogenous L-Threonine exclusively for translation, preserving the integrity of the NMR probe 2.
Caption: Workflow for biosynthetic incorporation of labeled threonine while suppressing metabolic scrambling.
Self-Validating Experimental Protocol
To ensure data trustworthiness, the following protocol is designed as a self-validating system. It includes an integrated analytical checkpoint to confirm labeling specificity before committing to expensive, high-field NMR data acquisition.
Step-by-Step Methodology: E. coli Expression
-
Culture Adaptation: Adapt the E. coli BL21(DE3) strain sequentially from H
O-based LB media to 100% D O-based M9 minimal media containing -deuterated glucose as the sole carbon source. -
Cell Growth: Grow the culture at 37°C in D
O M9 media until the Optical Density (OD ) reaches 0.6 – 0.8. -
Precursor Addition (The Critical Step): Exactly 1 hour prior to induction, add the following sterile-filtered precursors to the culture:
-
The Probe: 50 mg/L of L-Threonine (4-13C, 2,3-D2).
-
The Suppressors: 60 mg/L of unlabeled 2-ketobutyrate (or 100 mg/L unlabeled Isoleucine), 100 mg/L Lysine, and 100 mg/L Methionine 2.
-
-
Induction: Induce protein expression with 1 mM IPTG and lower the temperature to 18°C for 16 hours.
-
Harvest & Purification: Harvest cells via centrifugation and purify the target protein using standard affinity and size-exclusion chromatography in a deuterated NMR buffer.
Validation Checkpoint (Pass/Fail Criteria)
Before proceeding to 3D/4D experiments, acquire a rapid 2D
-
PASS: Strong, distinct cross-peaks observed exclusively in the Threonine methyl region (
H ~1.1–1.3 ppm; C ~20–22 ppm). -
FAIL: Appearance of cross-peaks in the Isoleucine
region ( H ~0.8 ppm; C ~12 ppm). This indicates failure of the feedback inhibition; the suppressor concentrations must be titrated upwards in the next batch.
Key Applications in Structural Biology and Drug Development
The targeted incorporation of L-Threonine (4-13C, 2,3-D2) unlocks unique observational windows into previously intractable biological systems:
-
Protein-Nucleic Acid Complexes: Threonine residues have a remarkably high propensity to reside at the interfaces of protein-DNA and protein-RNA complexes. Specific threonine methyl labeling allows researchers to probe the binding dynamics and allosteric shifts at these interfaces without the spectral overlap inherent to uniform labeling strategies [[2]]().
-
High-Molecular-Weight Molecular Machines: In studies of the 670 kDa 20S proteasome core particle, methyl-TROSY utilizing specifically labeled threonine and isoleucine probes was instrumental in measuring active site ionization equilibria and understanding the catalytic mechanism of this massive molecular machine 4.
-
Membrane Proteins and Efflux Pumps: Small multidrug resistance (SMR) transporters, such as EmrE, are embedded in lipid bicelles or nanodiscs, creating massive, slowly tumbling complexes. Specific methyl labeling (including Thr
) enables the mapping of sidechain conformational states and proton-coupled transport mechanisms that are otherwise invisible to standard NMR 5.
Quantitative Data Summarization
The following tables summarize the quantitative impact of isotopic labeling strategies on NMR capabilities, as well as the precise metabolic precursor concentrations required for successful threonine labeling.
Table 1: Impact of Isotopic Labeling Strategies on NMR Size Limits and Sensitivity
| Labeling Strategy | Solvent Background | Observable MW Limit | Primary Application | |
| Unlabeled ( | H | < 15 kDa | < 20 ms | Small peptides, fragment screening |
| Uniform | H | ~30-40 kDa | ~30 ms | Standard structural biology |
| U-[ | D | ~50-80 kDa | ~50 ms | Backbone dynamics |
| ILVMA- | D | > 1 MDa | > 200 ms | Supramolecular complexes 6 |
| L-Thr (4-13C, 2,3-D2) | D | > 1 MDa | > 200 ms | Protein-DNA interfaces, proteasomes |
Table 2: Metabolic Precursors for Threonine Scrambling Suppression
| Precursor / Additive | Target Concentration | Metabolic Function / Causality |
| L-Threonine (4-13C, 2,3-D2) | 50 mg/L | Primary NMR active probe source |
| 2-Ketobutyrate (unlabeled) | 60 mg/L | Feedback inhibition of Thr deaminase; prevents Ile scrambling |
| L-Isoleucine (unlabeled) | 100 mg/L | Alternative to 2-KB for Ile pathway suppression |
| L-Lysine & L-Methionine | 100 mg/L each | Suppresses alternative aspartate-family diversion pathways |
Conclusion
The application of L-Threonine (4-13C, 2,3-D2) represents a triumph of physical chemistry and metabolic engineering. By selectively deuterating the
References
-
[2] Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. Biochemistry (NIH/PMC). 2
-
[6] Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. NIH/PMC.6
-
[1] Chapter 12: Methyl-TROSY NMR Spectroscopy in the Investigation of Allosteric Cooperativity in Large Biomolecular Complexes. RSC Books. 1
-
[3] Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Portland Press. 3
-
[5] Backbone and Sidechain 1H, 15N and 13C Resonance Assignments of a Multidrug Efflux Membrane Protein using Solution and Solid-State NMR. NIH/PMC. 5
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Foreword: Beyond Static Snapshots – Quantifying the Dynamics of Metabolism
An In-depth Technical Guide: L-Threonine (4-¹³C,2,3-D₂) as a High-Fidelity Tracer for Metabolic Flux Analysis
In the pursuit of understanding cellular function, from fundamental biology to complex disease states and drug development, metabolomics has provided an invaluable snapshot of the biochemical milieu. However, these static measurements of metabolite concentrations often fall short of capturing the true essence of cellular activity: the dynamic interplay of metabolic pathways. Metabolic Flux Analysis (MFA) addresses this gap by quantifying the rates (fluxes) of intracellular reactions.[1][2] By introducing stable, non-radioactive isotope-labeled substrates, we can trace their journey through the metabolic network, providing a quantitative map of cellular operations.[3][4][5]
This guide delves into the theory and application of a uniquely powerful tracer, L-Threonine (4-¹³C,2,3-D₂) . The strategic placement of both carbon-13 and deuterium labels on this essential amino acid provides a multi-faceted tool to dissect complex metabolic pathways with a level of detail unattainable with singly-labeled tracers. We will explore the causality behind its use, provide field-proven protocols for its application, and demonstrate how to interpret the resulting data to gain unprecedented insights into cellular metabolism.
The Rationale for L-Threonine (4-¹³C,2,3-D₂) in Metabolic Flux Analysis
The choice of an isotopic tracer is the most critical decision in designing an MFA experiment.[1] While universally labeled glucose and glutamine are workhorses for probing central carbon metabolism, they do not illuminate all corners of the metabolic network. L-Threonine, an essential amino acid, serves as a unique entry point into several key pathways.[6][7]
Metabolic Fates of L-Threonine
L-Threonine is catabolized primarily through two major pathways in mammalian cells, each yielding distinct, vital intermediates:[8][9]
-
Threonine Dehydrogenase (TDH) Pathway: Threonine is converted to 2-amino-3-ketobutyrate, which is then cleaved by 2-amino-3-ketobutyrate CoA ligase (GCAT) to produce Glycine and Acetyl-CoA .[8] Glycine is a crucial precursor for one-carbon metabolism (folate cycle), purine synthesis, and glutathione production. Acetyl-CoA is a central node, feeding into the TCA cycle for energy production or serving as a building block for lipid synthesis.
-
Threonine Aldolase (TA) Pathway: Threonine is cleaved directly into Glycine and Acetaldehyde .[8]
The dual-labeling strategy of L-Threonine (4-¹³C,2,3-D₂) is designed to exploit these pathways, allowing researchers to trace the carbon and hydrogen atoms independently.[10][11]
Caption: Metabolic fate of L-Threonine (4-¹³C,2,3-D₂) tracer.
The Power of Dual Isotope Labeling
The combination of ¹³C and ²H (deuterium, D) labels provides complementary information that resolves metabolic ambiguities.[10][12]
-
¹³C Label at Position 4: This carbon becomes the methyl carbon of Acetyl-CoA or the alpha-carbon of Glycine. By tracking this ¹³C label into downstream metabolites (e.g., citrate in the TCA cycle, or serine synthesized from glycine), we can quantify the contribution of threonine to these crucial metabolic pools.[13]
-
²H Labels at Positions 2 and 3: The retention or loss of these deuterium atoms is informative. For example, the action of dehydrogenases can involve the removal of a hydrogen atom. Tracking the deuterium enrichment in downstream metabolites can provide insights into redox reactions and the activities of specific enzymes that are invisible to ¹³C-only tracers.
Table 1: Comparison of L-Threonine (4-¹³C,2,3-D₂) with Other Isotopic Tracers
| Tracer | Primary Pathways Traced | Key Advantages of L-Threonine (4-¹³C,2,3-D₂) |
| [U-¹³C₆]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle (via Pyruvate) | Probes a distinct metabolic entry point; directly quantifies threonine's contribution to Glycine and one-carbon pools. |
| [U-¹³C₅,¹⁵N₂]-Glutamine | TCA Cycle (via anaplerosis), Amino Acid Synthesis | Elucidates the TDH pathway's contribution to the Acetyl-CoA pool, which is often dominated by glucose and fatty acids. |
| L-Threonine (4-¹³C,2,3-D₂) | Threonine Catabolism, One-Carbon Metabolism, TCA Cycle (via Acetyl-CoA) | Dual-labeling allows simultaneous tracking of carbon backbone and hydrogen atoms, offering insights into redox states and specific enzymatic steps.[10][12] The stable ¹³C label avoids the larger kinetic isotope effects sometimes seen with deuterium.[14][15] |
Experimental Design and Protocol: A Self-Validating System
A successful tracer experiment hinges on meticulous planning and execution. The following protocol is designed to ensure reproducibility and data integrity.
Core Experimental Workflow
The process follows a logical sequence designed to introduce the tracer, allow for its incorporation into downstream metabolites, and then halt all metabolic activity instantly to capture an accurate snapshot of the isotopic enrichment.
Caption: High-level workflow for stable isotope tracing experiments.
Detailed Step-by-Step Protocol (Cell Culture)
This protocol is optimized for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
L-Threonine (4-¹³C, 97%; 2,3-D₂, 96-98%) (e.g., Cambridge Isotope Laboratories, Inc., CDLM-9307)[11]
-
Base medium deficient in L-Threonine
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled threonine.[16]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching Solution: 80% Methanol / 20% Water, cooled to -80°C
-
Scraping Solution: 80% Methanol / 20% Water, on dry ice
-
Cell scrapers
Procedure:
-
Cell Seeding: Grow cells in standard complete medium to ~70-80% confluency. The goal is to have cells in a state of consistent, exponential growth.
-
Prepare Tracer Medium:
-
On the day of the experiment, prepare the labeling medium by supplementing the threonine-free base medium with the desired concentration of L-Threonine (4-¹³C,2,3-D₂) and 10% dFBS.[16][17]
-
Causality: Using a custom medium with dialyzed serum is crucial. Standard FBS contains significant amounts of unlabeled amino acids, which would dilute the tracer and compromise the sensitivity of the analysis.[16]
-
Pre-warm the tracer medium to 37°C in a CO₂ incubator to ensure pH and temperature stability.
-
-
Initiate Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed PBS to remove residual medium.
-
Immediately add the pre-warmed tracer medium to the cells. Place the plates back into the incubator.
-
Causality: The wash step minimizes carryover of unlabeled threonine. The duration of incubation should be determined by time-course experiments, aiming for isotopic steady state, where the labeling pattern of key metabolites no longer changes over time.[18] This duration is often comparable to the cell's doubling time.
-
-
Quenching - The Critical Step:
-
After the desired incubation period, remove the plates from the incubator and place them on ice.
-
Rapidly aspirate the tracer medium.
-
Immediately wash the cell monolayer with a generous volume (e.g., 10 mL for a 10 cm plate) of ice-cold PBS to remove all extracellular tracer. Aspirate completely.
-
Add 1 mL of -80°C quenching solution (80% methanol) to the plate and transfer to a dry ice bath for 10 minutes.
-
Causality: This step is the most critical for data integrity. Metabolism must be halted instantly to prevent enzymatic activity from altering metabolite concentrations and labeling patterns post-incubation.[2][19] Cold methanol effectively denatures enzymes and stops metabolism in milliseconds.
-
-
Metabolite Extraction:
-
Scrape the frozen cells in the quenching solution using a pre-chilled cell scraper.
-
Collect the resulting cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating. Store the dried pellet at -80°C until analysis.
-
Causality: A biphasic extraction (e.g., by adding chloroform) can be performed if both polar and non-polar metabolites are of interest.[19] For this guide, we focus on the polar fraction containing threonine and its direct catabolites.
-
Analytical Methodology and Data Interpretation
The analysis of labeled metabolites is predominantly performed using high-resolution mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation.[20][21][22]
LC-MS/MS Analysis
The dried metabolite extracts are reconstituted in a suitable solvent and injected into the LC-MS/MS system. The instrument is set up to detect and quantify the mass isotopologues of threonine and its expected downstream metabolites. An isotopologue is a molecule that differs only in its isotopic composition.
The L-Threonine (4-¹³C,2,3-D₂) tracer will have a mass of M+3 compared to its unlabeled counterpart (M+0). Its catabolites will exhibit predictable mass shifts.
Table 2: Expected Mass Shifts for Key Metabolites
| Metabolite | Unlabeled Mass (M+0) | Primary Labeled Isotopologue | Expected Mass Shift | Pathway Indicated |
| L-Threonine | 119.058 | ¹²C₃¹³CH₇D₂NO₃ | M+3 | Tracer Input |
| Glycine | 75.032 | ¹²C¹³CH₄DNO₂ | M+2 | TDH or TA pathway |
| Serine (from Glycine) | 105.043 | ¹²C₂¹³CH₇NO₃ | M+1 | One-Carbon Metabolism |
| Acetyl-CoA Fragment | Varies | ¹²C¹³CH₃- | M+1 | TDH pathway |
| Citrate (from Acetyl-CoA) | 192.027 | ¹²C₅¹³CH₇O₇ | M+1 | TCA Cycle Entry |
Note: The exact mass shift and pattern can be more complex due to the incorporation of multiple labeled units and the presence of natural ¹³C abundance. Deuterium may also be retained or lost, adding further complexity and information.
From Raw Data to Metabolic Flux
-
Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., ¹³C is ~1.1% of all carbon).[23][24] This ensures that the measured isotopic enrichment is solely due to the introduced tracer.
-
Mass Isotopologue Distribution (MID): The corrected data provides the MID for each metabolite—the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Computational Flux Modeling: The MIDs of multiple metabolites are fed into computational software (e.g., INCA, METRAN, OpenFLUX).[25][26] These programs use a stoichiometric model of the known metabolic network and the atom transitions within each reaction. By iteratively adjusting the flux values for each reaction, the software finds the best fit between the predicted MIDs and the experimentally measured MIDs.[13] The result is a quantitative map of the metabolic fluxes throughout the network.
Caption: Data analysis workflow for metabolic flux calculation.
Conclusion and Future Perspectives
L-Threonine (4-¹³C,2,3-D₂) is a sophisticated tool for the modern cell biologist and drug development professional. Its ability to simultaneously report on carbon backbone fate and hydrogen exchange provides a high-resolution view of the interplay between amino acid catabolism, one-carbon metabolism, and central energy pathways.[10] By moving beyond simple measurements of metabolite levels and quantifying the underlying reaction rates, researchers can develop a more accurate and predictive understanding of cellular function. As analytical sensitivities improve and computational models become more comprehensive, the application of such multi-isotope tracers will undoubtedly uncover novel metabolic phenotypes in health and disease, paving the way for new therapeutic strategies.
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Dai, Z., & Locasale, J. W. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Methods in Molecular Biology (Vol. 1730, pp. 29-41). [Link]
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Nargund, S., & Adeshina, Y. (2022). 13C-Metabolic flux analysis (13C-MFA): a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(41), 26909-26932. [Link]
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Buescher, J. M., et al. (2015). A guide to 13C metabolic flux analysis for the cancer biologist. Computational and structural biotechnology journal, 13, 368-379. [Link]
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Analytical Methods. (2018). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. [Link]
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A-STAR7_DOCTOR. (2026, March 7). Fluxomics of the Failing Heart: A Comprehensive Analysis of Glucose Versus Fatty Acid Oxidation Through Molecular Isotope Tracing | PART 1. Medium. [Link]
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University of Wisconsin–Madison. (n.d.). Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks. [Link]
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An In-Depth Technical Guide to Selective Methyl-Labeling with L-Threonine (4-¹³C,2,3-D₂)
Introduction: Overcoming the Size Barrier in Protein NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure, dynamics, and interactions of proteins at atomic resolution. However, as the molecular weight of a protein system increases beyond ~30 kDa, rapid transverse relaxation leads to significant signal broadening, rendering traditional NMR experiments ineffective. The advent of selective methyl labeling, particularly in combination with methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY), has revolutionized the field, pushing the size limit of solution NMR to include mega-Dalton complexes.[1][2]
Methyl groups serve as exceptional NMR probes due to their high sensitivity, favorable relaxation properties, and strategic location within hydrophobic cores and at protein-protein interfaces.[3] This guide focuses on a highly specific and powerful method for introducing an NMR-active ¹³CH₃ group at the δ1 position of isoleucine residues by leveraging the biosynthetic pathway of L-Threonine. We will explore the core principles, biochemical logic, and field-proven protocols for utilizing L-Threonine (4-¹³C,2,3-D₂) as a metabolic precursor.
The Core Principle: Harnessing E. coli's Isoleucine Biosynthesis Pathway
The technical elegance of this labeling strategy lies in its simplicity: we provide E. coli with a specifically synthesized isotopologue of L-Threonine and allow the cell's own enzymatic machinery to transfer the label to the desired location. The entire process hinges on the initial step of the isoleucine biosynthesis pathway.
In E. coli, the biosynthesis of isoleucine begins with the deamination of L-Threonine to produce α-ketobutyrate (2-ketobutyrate).[4] This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme Threonine Deaminase (encoded by the ilvA gene).[5] The resulting α-ketobutyrate is the direct precursor for the four carbon atoms of the isoleucine side chain, including the δ1-methyl group.
By supplying L-Threonine (4-¹³C,2,3-D₂) to the growth media, we introduce a labeled substrate for Threonine Deaminase. The enzyme converts this precursor into α-ketobutyrate that is now ¹³C-labeled at the methyl carbon position. This labeled intermediate then proceeds through the remainder of the isoleucine synthesis pathway, ultimately resulting in the specific incorporation of a ¹³CH₃ group at the δ1 position of all isoleucine residues in the target protein.
The deuterium atoms at the C2 (α) and C3 (β) positions of the threonine precursor are critical. They serve to minimize unwanted dipolar relaxation pathways and, importantly, prevent the labeled α-ketobutyrate from being metabolically scrambled back into the cellular threonine pool, thus ensuring high labeling specificity.
Caption: General experimental workflow for selective methyl labeling.
Detailed Protocol: Selective Isoleucine δ1-¹³CH₃ Labeling
This protocol is designed for a 1-liter culture in a shaker flask using M9 minimal medium prepared in 99.9% D₂O. It is a robust starting point and may require optimization depending on the specific protein being expressed.
| Parameter | Recommendation | Rationale |
| Expression Host | E. coli BL21(DE3) | Standard, robust strain for T7-based protein expression. |
| Primary Carbon Source | 2 g/L D-Glucose (¹²C, ²H₇) | Provides a deuterated background to minimize ¹H signals. |
| Primary Nitrogen Source | 1 g/L ¹⁵NH₄Cl | Enables ¹⁵N-labeling for potential backbone correlation experiments. |
| Precursor 1 | 75-100 mg/L L-Threonine (4-¹³C,2,3-D₂) | The source of the ¹³CH₃ label for the Ile-δ1 position. |
| Precursor 2 | 100 mg/L Glycine (²H₅) | Suppresses the scrambling of the ¹³C label into the glycine pool. [4] |
| Induction | 1 mM IPTG | Standard inducer for the T7 expression system. |
| Timing of Addition | ~1 hour prior to IPTG induction | Allows for uptake and metabolic conversion of the precursor before protein synthesis begins. [6] |
Step-by-Step Methodology:
-
Starter Culture: Inoculate 5-10 mL of LB medium with a single colony of E. coli BL21(DE3) harboring your expression plasmid. Grow at 37°C with shaking until the culture is saturated.
-
Adaptation to D₂O: Pellet the starter culture and resuspend in 10 mL of M9/D₂O medium. Use this to inoculate a 100 mL M9/D₂O pre-culture. Grow overnight at 37°C. This step is crucial for adapting the cells to the D₂O environment.
-
Main Culture Growth: The following day, use the 100 mL overnight culture to inoculate 900 mL of fresh M9/D₂O medium containing ¹⁵NH₄Cl and ²H-Glucose in a baffled shaker flask. Grow at 37°C with vigorous shaking (~220 rpm).
-
Monitor Growth: Monitor the cell density by measuring the optical density at 600 nm (OD₆₀₀).
-
Precursor Addition: When the OD₆₀₀ reaches ~0.7-0.8, add the L-Threonine (4-¹³C,2,3-D₂) and deuterated Glycine precursors. For optimal dissolution, dissolve the powders in a small amount of the M9/D₂O medium before adding to the main culture.
-
Pre-Induction Incubation: Continue to shake the culture at 37°C for an additional 60 minutes. This allows the cells to uptake the precursors and initiate the metabolic conversion.
-
Induction and Expression: Reduce the culture temperature to a level optimal for your protein's soluble expression (e.g., 18-22°C). Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Harvesting: Allow the protein to express for 16-20 hours. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The resulting cell pellet can be stored at -80°C or used immediately for protein purification.
-
Validation: Successful and specific labeling of the Isoleucine-δ1 methyl group can be confirmed by acquiring a ¹H-¹³C HSQC or HMQC spectrum. The Ile-δ1 signals typically appear in a distinct, well-resolved region of the spectrum, separate from other methyl-containing residues. [7]
Conclusion
The use of L-Threonine (4-¹³C,2,3-D₂) as a metabolic precursor is a highly effective and specific method for labeling the δ1-methyl group of isoleucine residues for NMR studies of large and complex proteins. By understanding the underlying biochemical pathway and implementing strategies to mitigate potential isotope scrambling, researchers can generate high-quality, selectively labeled samples. This technique, as part of the broader methyl-TROSY toolkit, continues to empower scientists to dissect the intricate relationship between protein structure, dynamics, and function in systems that were once considered intractable by solution NMR.
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Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA). (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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Sinha, K., Jen-Jacobson, L., & Rule, G. S. (2011). Specific labeling of threonine methyl groups for NMR studies of protein-nucleic acid complexes. Biochemistry, 50(47), 10189–10191. [Link]
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Cai, M., et al. (2021). A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks. Journal of Biomolecular NMR, 75(2-3), 59-65. [Link]
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A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]
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Protocol and solutions for expression of isotopically labeled proteins in E. coli. (2023). LucianoSphere. Retrieved March 7, 2026, from [Link]
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Selective methyl labeling of eukaryotic membrane proteins using cell-free expression. (n.d.). MPG.PuRe. Retrieved March 7, 2026, from [Link]
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Methodological & Application
L-THREONINE (4-13C,2,3-D2) labeling protocol for E. coli
An Application Note and Protocol for the Isotopic Labeling of E. coli with L-Threonine (4-¹³C,2,3-D₂)
Authored by: Gemini, Senior Application Scientist
Introduction: The Power of Selective Isotope Labeling in Modern Proteomics
In the landscape of structural biology and drug development, understanding protein structure, dynamics, and interactions at an atomic level is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for these investigations, but its application to larger biomolecules is often limited by spectral complexity and signal overlap.[1] Stable isotope labeling, particularly the selective incorporation of isotopes at specific sites, provides a sophisticated solution to this challenge.
This guide details a comprehensive protocol for labeling proteins expressed in Escherichia coli with a specific isotopic variant of L-Threonine: L-Threonine (4-¹³C,2,3-D₂). This isotopologue is particularly valuable for methyl-labeling experiments in NMR.[2] By introducing ¹³C at the gamma-methyl carbon (Cγ2) and deuterium at the beta (Cβ) and gamma (Cγ1) positions, researchers can dramatically simplify complex NMR spectra. The resulting ¹H-¹³C signals from the threonine methyl group serve as sensitive probes, enabling the study of large proteins and protein complexes that were once intractable.[3][4]
E. coli remains the workhorse for recombinant protein production due to its rapid growth, low cost, and well-understood genetics, making it an ideal host for isotopic labeling.[5][6][7] This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for generating high-quality, selectively labeled protein samples for advanced NMR analysis.
Scientific Rationale: Navigating E. coli Metabolism for Precise Labeling
Successful selective labeling hinges on controlling the metabolic environment of the E. coli host. The goal is to ensure that the exogenously supplied L-Threonine (4-¹³C,2,3-D₂) is efficiently incorporated into the target protein without isotopic dilution from endogenous synthesis or "scrambling" of the labels to other amino acids.
The Central Role of Minimal Media
To achieve high incorporation efficiency, protein expression must be conducted in a chemically defined minimal medium, such as M9 medium.[8][9][10] Unlike rich media (e.g., LB), which contain an abundance of unlabeled amino acids and other precursors, minimal media provide only the essential salts and a single carbon and nitrogen source.[7][11] This forces the cell to utilize the supplied labeled threonine for protein synthesis, as it is the most readily available source.
Understanding the L-Threonine Biosynthetic Pathway
In E. coli, L-Threonine is synthesized from aspartate through a five-step enzymatic pathway.[12][13] The expression of the genes involved (thrA, thrB, thrC) is tightly regulated by feedback inhibition and transcriptional attenuation, where high concentrations of threonine and isoleucine repress the pathway.[12] By supplying a sufficient amount of L-Threonine in the medium, we leverage this natural regulatory mechanism to suppress the cell's own production of unlabeled threonine, thereby maximizing the incorporation of the desired labeled isotopologue.
Mitigating Isotope Scrambling
Isotope scrambling occurs when the stable isotopes from the labeled precursor are metabolically converted and transferred to other molecules, diluting the specificity of the label.[14] Threonine can be a source for other amino acids, such as glycine. While L-Threonine (4-¹³C,2,3-D₂) is designed to minimize this, using host strains deficient in key transaminases or adding a cocktail of other unlabeled amino acids can further suppress these unwanted side reactions, though for this specific protocol, such steps are often not required due to the efficiency of direct incorporation.[15][16]
Core Protocol: Step-by-Step Guide to Labeling with L-Threonine (4-¹³C,2,3-D₂)
This protocol is optimized for expressing proteins under the control of a T7 promoter system in E. coli strains like BL21(DE3).
Part 1: Media and Stock Solution Preparation
Accuracy in this stage is critical to prevent precipitation and ensure robust cell growth. Prepare all stock solutions with high-purity water and sterilize them separately.
Table 1: Stock Solutions for M9 Minimal Medium
| Component | Stock Concentration | Preparation Method | Storage |
| 5x M9 Salts | 5x | Dissolve in 1 L H₂O: 33.9 g Na₂HPO₄, 15 g KH₂PO₄, 2.5 g NaCl, 5.0 g NH₄Cl. Autoclave. | Room Temp |
| Glucose | 20% (w/v) | Dissolve 200 g D-Glucose in H₂O to a final volume of 1 L. Filter sterilize (0.22 µm). | 4°C |
| MgSO₄ | 1 M | Dissolve 24.65 g MgSO₄·7H₂O in H₂O to a final volume of 100 mL. Autoclave. | Room Temp |
| CaCl₂ | 1 M | Dissolve 14.7 g CaCl₂·2H₂O in H₂O to a final volume of 100 mL. Autoclave. | Room Temp |
| Trace Elements | 100x | See recipe below. Filter sterilize (0.22 µm). | 4°C |
| Thiamine (Vitamin B1) | 1 mg/mL | Dissolve 100 mg Thiamine HCl in 100 mL H₂O. Filter sterilize (0.22 µm). | -20°C |
| L-Threonine (4-¹³C,2,3-D₂) | 20 mg/mL | Dissolve 200 mg in 10 mL sterile H₂O. Prepare fresh. | N/A |
| Antibiotic | 1000x | e.g., 100 mg/mL Ampicillin or 50 mg/mL Kanamycin. Filter sterilize. | -20°C |
100x Trace Elements Solution (per Liter): [8][17]
-
Dissolve 5 g EDTA in 800 mL of water and adjust the pH to 7.5 with NaOH.
-
Add the following, allowing each to dissolve completely before adding the next:
-
0.83 g FeCl₃·6H₂O
-
84 mg ZnCl₂
-
13 mg CuCl₂·2H₂O
-
10 mg CoCl₂·6H₂O
-
10 mg H₃BO₃
-
1.6 mg MnCl₂·4H₂O
-
-
Adjust the final volume to 1 L with water.
-
Sterilize through a 0.22 µm filter.
Part 2: Experimental Workflow
The following workflow is designed for a 1-liter main culture.
Detailed Steps:
-
Starter Culture: Inoculate a single colony of E. coli BL21(DE3) transformed with your expression plasmid into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with vigorous shaking (220-250 rpm).
-
Main Culture Inoculation:
-
In a sterile 2 L baffled flask, prepare 1 L of 1x M9 minimal medium by aseptically combining the sterile stock solutions.
-
Per 1 Liter:
-
758 mL sterile H₂O
-
200 mL 5x M9 Salts
-
20 mL 20% Glucose
-
2 mL 1 M MgSO₄
-
100 µL 1 M CaCl₂
-
10 mL 100x Trace Elements
-
1 mL 1 mg/mL Thiamine
-
1 mL appropriate antibiotic (1000x)
-
-
Inoculate the 1 L M9 medium with 1 mL of the overnight starter culture.
-
-
Cell Growth: Grow the culture at 37°C with vigorous shaking (220-250 rpm). Monitor the cell density by measuring the absorbance at 600 nm (OD₆₀₀).
-
Labeling and Induction:
-
When the OD₆₀₀ reaches 0.6–0.8, reduce the incubator temperature to 20°C.[18]
-
Once the culture has cooled, add 10 mL of the sterile 20 mg/mL L-Threonine (4-¹³C,2,3-D₂) stock solution for a final concentration of 200 mg/L.
-
Allow the culture to shake for 15 minutes to ensure the cells begin to uptake the labeled amino acid.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
-
Protein Expression: Continue to incubate the culture at 20°C for 16-20 hours with shaking. The lower temperature promotes proper protein folding and can increase the yield of soluble protein.[5][18]
-
Harvesting:
-
Transfer the culture to centrifuge bottles and harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[8][15]
-
Discard the supernatant. To remove residual media, you can gently resuspend the cell pellet in 25 mL of cold phosphate-buffered saline (PBS) and centrifuge again.
-
Decant the supernatant completely. The resulting cell pellet can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C for later protein purification.
-
Verification and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Cell Growth | - Omission of essential supplements (vitamins, trace elements).- Low aeration (flask too small for culture volume).- E. coli strain not robust in minimal media.[19] | - Double-check all media components.- Use a flask with a volume at least 2x the culture volume.- Ensure vigorous shaking (220-250 rpm). |
| Low Protein Yield | - Protein is toxic to the cells.- Induction at incorrect cell density (too early or too late).[18]- Inefficient induction (e.g., glucose repressing promoter). | - Lower the induction temperature further (e.g., 16°C) and/or reduce IPTG concentration.- Induce strictly in the mid-log phase (OD₆₀₀ 0.6-1.0).- Ensure glucose is not at an excessively high concentration. |
| Low Labeling Efficiency | - Contamination from starter culture (too much LB carried over).- Isotope scrambling to other amino acids.[15] | - Use a smaller volume of starter culture or wash the starter cells in M9 before inoculating the main culture.- For highly problematic scrambling, consider adding a mix of all other 19 unlabeled amino acids (100 mg/L each) at the time of labeling. |
Conclusion
This protocol provides a detailed and scientifically grounded method for the selective labeling of proteins in E. coli using L-Threonine (4-¹³C,2,3-D₂). By carefully controlling the growth medium and culture conditions, researchers can efficiently produce high-quality protein samples tailored for advanced NMR spectroscopy. This enables deeper insights into protein structure and function, accelerating discovery in both basic research and therapeutic development.
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EMBL Protein Expression and Purification Core Facility. 15N labeling of proteins in E. coli. Available at: [Link]
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Cai, M., Huang, Y., Craigie, R., & Clore, G. M. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Protein Science, 28(1), 128-134. Available at: [Link]
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Sivashanmugam, A., Murray, V., Cui, C., & Zhang, Y. (2009). An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli. Journal of biomolecular NMR, 44(4), 211–218. Available at: [Link]
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Expression Protocol in M9 Minimal Media via T7 Promoter. Available at: [Link]
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Soufi, B., & Krug, K. (2014). Stable Isotope Labeling by Amino Acids Applied to Bacterial Cell Culture. Methods in molecular biology (Clifton, N.J.), 1187, 185–195. Available at: [Link]
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NovoPro. M9 Minimal Medium Preparation and Recipe. Available at: [Link]
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Zhu, T., et al. (2022). Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. PeerJ, 10, e13953. Available at: [Link]
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Cai, M., Huang, Y., Craigie, R., & Clore, G. M. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Protein science : a publication of the Protein Society, 28(1), 128–134. Available at: [Link]
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Flamholz, A., Dugan, E., Milo, R., & Savage, D. (2021). 100x Trace Elements for M9 minimal medium. Bio-protocol Preprint. Available at: [Link]
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Harsha, H. C., & Pandey, A. (2005). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Science's STKE, 2005(267), pl2. Available at: [Link]
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Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics : MCP, 1(5), 376–386. Available at: [Link]
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Wikipedia. Stable isotope labeling by amino acids in cell culture. Available at: [Link]
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Kang, M. K., et al. (2015). Improved Production of l-Threonine in Escherichia coli by Use of a DNA Scaffold System. Applied and Environmental Microbiology, 81(11), 3871-3876. Available at: [Link]
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Lee, S. Y., & Kim, H. U. (2007). The biosynthetic pathway of L-threonine, and its regulation in E. coli. ResearchGate. Available at: [Link]
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Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature protocols, 1(2), 749–754. Available at: [Link]
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Sugiki, T., et al. (2017). Selective Isotope Labeling of Recombinant Proteins in Escherichia coli. Methods in Molecular Biology, 1607, 431-440. Available at: [Link]
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Sivashanmugam, A., et al. (2007). Growth of E. coli BL21 in minimal media with different gluconeogenic carbon sources and salt contents. Protein expression and purification, 51(2), 269–275. Available at: [Link]
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Patte, J. C., et al. (1993). [Control of the metabolic pathway of threonine in E coli. Application of biotechnology]. Annales de l'Institut Pasteur. Actualites, 4(2), 119–133. Available at: [Link]
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Zhu, T., et al. (2022). Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. PeerJ, 10, e13953. Available at: [Link]
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Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current opinion in structural biology, 8(5), 631–637. Available at: [Link]
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Mas, G., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society transactions, 50(5), 1335–1346. Available at: [Link]
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Lucigen. Application note: Endotoxin-Free ClearColi BL21 (DE3) for protein expression. Available at: [Link]
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Synthelis. (2022). Why labeling proteins for NMR studies using cell-free systems? Available at: [Link]
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Mas, G., et al. (2025). Counterintuitive method improves yields of isotopically labelled proteins expressed in flask-cultured Escherichia coli. Journal of Biomolecular NMR, 79(3-4), 103–112. Available at: [Link]
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Li, M., et al. (2014). Improving the Expression of Recombinant Proteins in E. coli BL21 (DE3) under Acetate Stress: An Alkaline pH Shift Approach. PloS one, 9(11), e112777. Available at: [Link]
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ResearchGate. What is the maximum temperature BL21(DE3) can grow in LB medium? Available at: [Link]
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UConn Health. Protocol for minimal medium cell growths. Available at: [Link]
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Silantes. (2025). Stable Isotope Protein Expression in E. coli & Yeast. Available at: [Link]
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Li, S., et al. (2025). Efficient Production of L-Threonine by E. coli Using High-Throughput Screening and Multi-Enzyme Complex Engineering. International Journal of Molecular Sciences, 26(22), 16421. Available at: [Link]
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EFSA FEEDAP Panel. (2017). Safety and efficacy of L-threonine produced by fermentation with Escherichia coli CGMCC 11473 for all animal species. EFSA Journal, 15(7), e04939. Available at: [Link]
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Lee, S. Y., et al. (2007). Systems metabolic engineering of Escherichia coli for L-threonine production. Molecular systems biology, 3, 149. Available at: [Link]
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Application Notes & Protocols: Incorporating L-THREONINE (4-13C,2,3-D2) in Mammalian Cell Culture for Advanced Metabolic Flux Analysis
Introduction: Beyond Static Metabolomics - Unveiling Dynamic Metabolic Fluxes
In the intricate landscape of cellular metabolism, understanding the static concentrations of metabolites provides only a snapshot of a highly dynamic system. To truly comprehend cellular physiology in both health and disease, we must elucidate the rates of metabolic pathways, a concept known as metabolic flux. Stable isotope tracing, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, has emerged as a powerful technique to quantify these fluxes.[1][2][3] By introducing molecules labeled with heavy isotopes, such as ¹³C and ²H (deuterium), we can trace their journey through metabolic networks, revealing the intricate web of biochemical reactions that sustain life.
This guide focuses on the application of a specific, multiply-labeled amino acid, L-THREONINE (4-¹³C,2,3-D₂) , in mammalian cell culture. This isotopologue offers unique advantages for dissecting complex metabolic pathways due to the presence of both carbon-13 and deuterium labels.[4] The ¹³C at the fourth position and deuterium at the second and third positions provide distinct mass shifts that can be tracked through various metabolic transformations. This allows for a more detailed and accurate quantification of metabolic fluxes compared to singly-labeled tracers.
L-Threonine is an essential amino acid, meaning most mammalian cells cannot synthesize it de novo and must acquire it from the extracellular environment.[5] This makes it an excellent tracer for studying a variety of cellular processes, including protein synthesis, one-carbon metabolism, and the biosynthesis of other amino acids like glycine.[6][7] Recent studies have highlighted the critical role of threonine metabolism in the context of cancer, particularly in glioblastoma, where it influences protein translation and tumor growth.[8]
This document will provide a comprehensive overview of the principles, protocols, and data analysis considerations for incorporating L-THREONINE (4-¹³C,2,3-D₂) into your mammalian cell culture experiments.
The Rationale for Using a Multiply-Labeled Tracer
The choice of an isotopic tracer is a critical step in designing a metabolic flux experiment.[1][9] While uniformly ¹³C-labeled glucose and glutamine are commonly used, they may not provide sufficient resolution for all metabolic pathways. The combination of ¹³C and ²H in L-THREONINE (4-¹³C,2,3-D₂) offers several key advantages:
-
Complementary Information: Carbon and hydrogen atoms are often transferred through different enzymatic reactions. By tracing both, we can gain a more complete picture of metabolic pathway activity.[4]
-
Resolving Ambiguous Pathways: In some cases, different metabolic routes can lead to the same carbon skeleton in a product. The distinct labeling patterns from a multiply-labeled tracer can help to differentiate between these pathways.
-
Improved Flux Resolution: The additional constraints provided by the deuterium labels can improve the precision and accuracy of metabolic flux calculations.[4]
-
Minimal Kinetic Isotope Effect: While deuterium can sometimes exhibit a kinetic isotope effect, which can alter reaction rates, ¹³C has a negligible effect. The strategic placement of the labels in this molecule is designed to minimize such effects on the pathways of interest.[10]
Experimental Design: Key Considerations
A successful stable isotope tracing experiment requires careful planning and optimization.[1] Here are the critical factors to consider when using L-THREONINE (4-¹³C,2,3-D₂):
Cell Culture Medium and Adaptation
-
Custom Medium Formulation: The most crucial aspect is the use of a custom-formulated medium that lacks unlabeled L-Threonine. This ensures that the cells are forced to utilize the labeled tracer. Many commercial suppliers offer custom media services.
-
Dialyzed Serum: If your cell line requires serum, it is imperative to use dialyzed fetal bovine serum (FBS) to remove small molecules, including unlabeled amino acids.
-
Cell Line Adaptation: Some cell lines may require a period of adaptation to the custom medium. This can involve gradually increasing the percentage of the custom medium over several passages. Monitor cell morphology, viability, and growth rate during this period.
Determining Isotopic Steady State
For accurate metabolic flux analysis, it is essential to ensure that the intracellular metabolite pools have reached isotopic steady state, meaning the isotopic enrichment of the metabolites is no longer changing over time.[9][11]
-
Time-Course Experiment: To determine the time to reach steady state, perform a time-course experiment where you harvest cells at multiple time points after introducing the labeled medium (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analytical Measurement: Analyze the isotopic enrichment of key downstream metabolites of threonine (e.g., glycine, serine) at each time point using mass spectrometry.
-
Plateau as an Indicator: The time point at which the isotopic enrichment reaches a plateau is considered the time to reach isotopic steady state. This will vary depending on the cell line and its metabolic rate.[11]
Tracer Concentration
The concentration of L-THREONINE (4-¹³C,2,3-D₂) in the medium should ideally match the concentration of L-Threonine in the standard culture medium for your cell line. This minimizes any potential metabolic perturbations due to amino acid limitation or excess.[1]
| Parameter | Recommendation | Rationale |
| Cell Line | Any mammalian cell line of interest | Universally applicable, but optimization is key. |
| Culture Medium | Threonine-free basal medium (e.g., DMEM, RPMI 1640) | To ensure uptake and metabolism of the labeled tracer. |
| Serum | Dialyzed Fetal Bovine Serum (dFBS) | To remove unlabeled amino acids present in standard FBS. |
| L-THREONINE (4-¹³C,2,3-D₂) Concentration | Match the concentration in the corresponding complete medium | To avoid metabolic artifacts from amino acid imbalance. |
| Labeling Duration | Empirically determined via a time-course experiment | To ensure isotopic steady state for accurate flux analysis. |
| Cell Density | Seed cells to be in the exponential growth phase at the time of harvest | To ensure consistent metabolic activity. |
Detailed Experimental Protocol
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and experimental goals.
Part 1: Cell Seeding and Culture
-
Seed Cells: Plate your mammalian cells in standard complete medium at a density that will ensure they are in the mid-to-late exponential growth phase at the time of harvest.
-
Incubate: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency (typically 70-80%).
Part 2: Isotopic Labeling
-
Prepare Labeling Medium: Prepare the custom threonine-free medium supplemented with L-THREONINE (4-¹³C,2,3-D₂) to the desired final concentration. Also, add dialyzed FBS and any other necessary supplements. Warm the medium to 37°C.
-
Medium Exchange: Aspirate the standard medium from the cells and gently wash them once with pre-warmed sterile phosphate-buffered saline (PBS).
-
Add Labeling Medium: Immediately add the pre-warmed labeling medium to the cells.
-
Incubate for Labeling: Return the cells to the incubator and culture for the predetermined time required to reach isotopic steady state.
Part 3: Metabolite Extraction
-
Quenching Metabolism: Rapidly quench all enzymatic activity to preserve the in vivo metabolic state. Place the culture plate on dry ice.
-
Aspirate Medium: Quickly aspirate the labeling medium.
-
Wash Cells: Gently wash the cells with ice-cold PBS.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate and Centrifuge: Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.
-
Collect Supernatant: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.
-
Dry Metabolites: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
Data Acquisition and Analysis
Mass Spectrometry Analysis
The analysis of isotopically labeled metabolites is typically performed using high-resolution mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[9][11]
-
High-Resolution MS is Crucial: The ability to distinguish between ¹³C and ²H labeling requires high mass resolution.[12]
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to determine the position of the labels within a metabolite, providing more detailed information about the metabolic pathways involved.[4]
Data Analysis Workflow
-
Metabolite Identification: Identify metabolites in your samples by comparing their retention times and mass spectra to a library of known standards.
-
Isotopologue Distribution Correction: Correct the raw mass spectrometry data for the natural abundance of heavy isotopes.
-
Metabolic Flux Analysis (MFA): Use specialized software (e.g., INCA, Metran) to fit the corrected isotopologue distribution data to a metabolic network model.[3] This will provide quantitative estimates of the metabolic fluxes through the pathways of interest.
Caption: Workflow for a stable isotope tracing experiment.
Troubleshooting and Advanced Considerations
-
Incomplete Labeling: If you observe low isotopic enrichment, it could be due to unlabeled amino acids in your medium or serum, or the labeling time may be too short.
-
Isotope Scrambling: In some cases, isotopes can be "scrambled" through reversible reactions, which can complicate data interpretation. Careful selection of the tracer and a robust metabolic model can help to address this.
-
Combining with Other Tracers: For a more comprehensive analysis, L-THREONINE (4-¹³C,2,3-D₂) can be used in combination with other labeled substrates, such as ¹³C-glucose or ¹⁵N-glutamine.[4]
Conclusion: A Powerful Tool for Discovery
The use of L-THREONINE (4-¹³C,2,3-D₂) in mammalian cell culture provides a sophisticated approach to unraveling the complexities of cellular metabolism. By carefully designing and executing these experiments, researchers can gain unprecedented insights into the dynamic regulation of metabolic pathways in various biological contexts, from basic cell biology to drug discovery and disease pathogenesis.
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Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (2024). MDPI. [Link]
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The Impact of carbon-13 and Deuterium on Relative Quantification of Proteins Using Stable Isotope Diethyl Labeling. (2015). PubMed. [Link]
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Isotope Labeling in Mammalian Cells. (n.d.). PMC - NIH. [Link]
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Stable Isotopes for Tracing Cardiac Metabolism in Diseases. (n.d.). Frontiers. [Link]
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In vivo 2H/13C flux analysis in metabolism research. (n.d.). PMC - NIH. [Link]
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Stable isotope tracing to assess tumor metabolism in vivo. (2021). PMC - NIH. [Link]
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Challenges of Spatially Resolved Metabolism in Cancer Research. (2024). MDPI. [Link]
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Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. (n.d.). Diva Portal. [Link]
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Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. (2024). bioRxiv. [Link]
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Metabolic flux analysis using ¹³C peptide label measurements. (2014). PubMed. [Link]
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Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies. (2001). PubMed. [Link]
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Uniform stable-isotope labeling in mammalian cells: formulation of a cost-effective culture medium. (2011). PubMed. [Link]
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Stable isotope labeling by amino acids in cell culture. (n.d.). Taylor & Francis. [Link]
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Threonine fuels glioblastoma through YRDC-mediated codon-biased translational reprogramming. (2024). PubMed. [Link]
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13C CPMAS spectroscopy of deuterated proteins: CP dynamics, line shapes, and T1 relaxation. (2005). PubMed. [Link]
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Correlation between amino acid metabolism and self-renewal of cancer stem cells: Perspectives in cancer therapy. (2022). Baishideng Publishing Group. [Link]
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Effects of threonine deaminase on growth and viability of mammalian cells in tissue culture and its selective cytotoxicity toward leukemia cells. (n.d.). PubMed. [Link]
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Metabolism of Amino Acids in Cancer. (n.d.). Frontiers. [Link]
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L-Threonine, from non-animal s | T8441-25G | SIGMA-ALDRICH | SLS. (n.d.). SLS. [Link]
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- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. wjgnet.com [wjgnet.com]
- 7. Frontiers | Metabolism of Amino Acids in Cancer [frontiersin.org]
- 8. Threonine fuels glioblastoma through YRDC-mediated codon-biased translational reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: L-THREONINE (4-13C, 2,3-D2) for High-Resolution In-Cell NMR
Abstract & Technical Rationale
In-cell NMR spectroscopy allows for the structural and dynamic characterization of proteins within their native cellular environment. However, this technique faces two primary physical barriers: viscosity-induced line broadening and cellular background interference .
This guide details the application of L-Threonine (4-13C, 2,3-D2) , a highly specialized isotopomer designed to overcome these barriers.
The Physics of Sensitivity
-
4-13C (Methyl) Labeling: The methyl group (
) possesses three protons that rotate rapidly around the C-C axis. This rotation averages out dipolar interactions, preserving signal sharpness even in high-viscosity cytosol or within large complexes (>100 kDa). -
2,3-D2 (Deuteration): Deuteration at the
(C2) and (C3) positions is the critical differentiator.-
Spin Dilution: It eliminates the strong
dipolar couplings between the methyl protons and the protons. -
Relaxation Suppression: By removing these relaxation pathways, the transverse relaxation time (
) of the methyl signal is significantly extended, resulting in sharper peaks and higher signal-to-noise ratios (SNR). -
J-Coupling Removal: It simplifies the spectrum by removing
scalar couplings, preventing multiplet splitting that reduces peak height.
-
Experimental Workflow & Pathway Logic
The following diagram illustrates the suppression logic required to maintain isotopic fidelity and the workflow for sample preparation.
Figure 1: Metabolic suppression strategy to prevent label scrambling and step-by-step in-cell NMR sample preparation workflow.
Detailed Protocol
Phase A: Media Preparation & Metabolic Suppression
Objective: Incorporate the labeled Threonine while preventing metabolic scrambling into Isoleucine (via ilvA) or Glycine (via threonine aldolase).
Reagents:
-
Base Medium: M9 Minimal Media (prepared with
for background suppression or for standard detection). -
Target Label: L-Threonine (4-13C, 2,3-D2) [Concentration: 50–100 mg/L].
-
Suppression Cocktail (Critical):
-
L-Isoleucine (50 mg/L) – Inhibits conversion of Thr
Ile. -
L-Methionine (50 mg/L) – Suppresses aspartate pathway diversion.
-
L-Lysine (50 mg/L) – Suppresses aspartate pathway diversion.
-
Glycine (100 mg/L) – Suppresses Thr
Gly conversion.
-
Step-by-Step:
-
Inoculation: Inoculate E. coli (BL21(DE3) or thrC- auxotroph) into 10 mL M9 media. Grow overnight at 37°C.
-
Scale Up: Transfer to large volume (e.g., 500 mL) M9 media.
-
Growth: Incubate at 37°C until
reaches 0.4 . -
Suppression Addition: Add the Suppression Cocktail (unlabeled Ile, Met, Lys, Gly). Incubate for 30 minutes.
-
Label Addition: Add L-Threonine (4-13C, 2,3-D2) (50–100 mg/L). Incubate for 15 minutes.
-
Induction: Induce expression with IPTG (typically 1 mM).
-
Expression: Lower temperature to 18–25°C and express for 4–12 hours. Note: Lower temperatures reduce inclusion body formation, critical for in-cell NMR.
Phase B: In-Cell Sample Preparation
Objective: Create a dense, viable cell slurry with minimal extracellular background.
-
Harvesting: Centrifuge cells gently (2,500
g, 10 min, 4°C). High speeds cause cell stress and leakage. -
Supernatant Check (Control): Save 1 mL of supernatant. Run an NMR spectrum of this later to verify that signals observed in the slurry are truly intracellular and not from leaked protein.
-
Washing: Resuspend the pellet gently in 20 mL of NMR buffer (e.g., 20 mM Phosphate, pH 7.0, 150 mM NaCl, 10%
). Centrifuge again. Repeat this wash 2 more times. This removes free labeled Threonine from the media. -
Slurry Preparation: After the final spin, remove as much buffer as possible. Resuspend the cells to a final concentration of 50–60% (v/v) in NMR buffer supplemented with 10%
. -
Transfer: Transfer 500
L of the slurry into a standard 5 mm NMR tube.
Data Acquisition & Analysis
Pulse Sequence Selection
For methyl-labeled in-cell samples, standard HSQC sequences are often insufficient due to relaxation losses.
| Parameter | Recommendation | Rationale |
| Pulse Sequence | Optimized for fast repetition rates; HMQC is preferred over HSQC for methyls in large/viscous systems due to the "methyl-TROSY" effect (interference between dipolar and CSA relaxation). | |
| Recycle Delay | 0.2 – 0.5 seconds | Methyl protons relax quickly (T1 is short), allowing fast pulsing (SOFAST) to accumulate scans rapidly. |
| Temperature | 298 K (25°C) | Physiological relevance; higher temps improve tumbling but risk cell leakage. |
| Solvent Suppression | WATERGATE or Presaturation | Essential to remove the massive water signal from the cytosol. |
Interpretation of Results
-
Chemical Shift Range: Threonine methyls (
) typically appear around 18–22 ppm ( ) and 1.0–1.5 ppm ( ) . -
Multiplet Structure: Due to the 2,3-D2 labeling, the signal should appear as a singlet (decoupled from C2/C3 protons) in the proton dimension, maximizing intensity.
-
Leakage Validation: Compare the In-Cell spectrum with the "Supernatant Check" spectrum.
-
Sharp, intense peaks in supernatant = Protein leakage (Cell death).
-
Broad, shifted peaks in slurry only = Successful In-Cell detection.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Scrambling (Extra Peaks) | Metabolic conversion of Thr | Increase concentration of Suppression Cocktail (Ile/Gly). Use thrC- auxotrophic strains. |
| Weak Signal | Low expression or fast relaxation. | Verify expression via SDS-PAGE. Ensure temperature during acquisition is stable. |
| Cell Death/Leakage | Toxic protein or mechanical stress. | Reduce induction time. Use gentler centrifugation (<3000g). Add protectants (e.g., glucose) to NMR buffer. |
| Background Noise | Unwashed extracellular label. | Increase number of wash steps (3x minimum). |
References
-
Specific Labeling of Threonine Methyl Groups for NMR Studies. Source: National Institutes of Health (NIH) / PMC. Context: Describes the metabolic suppression method (Ile, Met, Lys) to prevent scrambling when labeling Threonine. URL:[Link]
-
Threonine for Solution NMR Studies of Large Protein Complexes. Source: PLOS ONE.[1] Context: Details the advantages of Threonine methyl labeling for high molecular weight complexes (Proteasome) and the specific benefits of deuteration. URL:[Link][1]
-
Methyl-TROSY Spectroscopy: A Versatile NMR Approach. Source: Progress in Nuclear Magnetic Resonance Spectroscopy.[2][3][4] Context: Foundational theory on why methyl groups (and specific labeling patterns like 13CH3 in deuterated backgrounds) are superior for large/viscous systems. URL:[Link]
Sources
- 1. Methyl-Specific Isotope Labeling Strategies for NMR Studies of Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmr-bio.com [nmr-bio.com]
- 4. Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
using L-THREONINE (4-13C,2,3-D2) to probe protein dynamics
Application Note & Protocol
Probing Protein Dynamics with L-Threonine (4-¹³C,2,3-D₂): A Guide to Methyl-TROSY NMR
Introduction
The intricate dance of proteins—their conformational changes, fluctuations, and interactions—is fundamental to virtually all biological processes. Understanding these dynamics is paramount in deciphering protein function, dysfunction in disease, and for the rational design of therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing protein dynamics across a wide range of timescales.[1][2] However, the study of large proteins and protein complexes by solution NMR is often hampered by signal overlap and rapid signal decay.[3][4]
A revolutionary advancement in this field has been the development of methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy).[1][5] This technique focuses on the methyl groups of isoleucine, leucine, valine, methionine, and threonine, which act as sensitive probes of protein structure and dynamics.[6][7] By specifically labeling these methyl groups with ¹³C in a highly deuterated protein background, we can significantly improve spectral resolution and sensitivity, enabling the study of macromolecules exceeding 100 kDa.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of the selectively labeled amino acid, L-Threonine (4-¹³C,2,3-D₂)[8][9] , to probe protein dynamics. We will delve into the principles of this labeling strategy, provide step-by-step protocols for protein expression and NMR analysis, and offer insights into data interpretation.
Principles of the Method: The "Why" Behind L-Threonine (4-¹³C,2,3-D₂) Labeling
The choice of L-Threonine (4-¹³C,2,3-D₂) is not arbitrary; it is a carefully designed tool to exploit the principles of methyl-TROSY NMR. The strategic placement of isotopes—a ¹³C at the methyl carbon (Cγ2) and deuterium at the Cβ and Cα positions—is critical for obtaining high-quality NMR data on large proteins.
The Advantage of Methyl Groups as Probes:
-
Ubiquitous yet Dispersed: Methyl-containing amino acids are found throughout a protein's structure, providing a good distribution of probes.[5]
-
Favorable Relaxation Properties: The rapid rotation of the methyl group's three protons around the C-C bond leads to a partial averaging of dipolar interactions, which are a major source of signal broadening in NMR.[10]
The Role of Isotopic Labeling:
-
¹³C Labeling for Detection: The ¹³C nucleus is NMR-active, allowing for the direct observation of the methyl carbon in a heteronuclear correlation experiment (like the ¹H-¹³C HSQC).
-
Deuteration to Reduce Relaxation: In large proteins, the primary cause of signal broadening is dipole-dipole relaxation. By replacing protons with deuterons (²H), which have a much smaller magnetic moment, we dramatically reduce this relaxation, leading to sharper NMR signals.[6] The deuteration at the Cβ and Cα positions of threonine minimizes relaxation pathways for the methyl group.[11]
-
The ¹³CHD₂ Isotopomer Advantage: When proteins are expressed in D₂O-based media with L-Threonine (4-¹³C,2,3-D₂), the resulting threonine methyl group is predominantly a ¹³CHD₂ isotopomer.[1] This is particularly advantageous as it avoids the complexities of scalar relaxation and cross-correlation effects that can arise with ¹³CH₃ or ¹³CH₂D groups, leading to cleaner spectra and more accurate dynamics measurements.[7]
Below is a diagram illustrating the metabolic incorporation of L-Threonine (4-¹³C,2,3-D₂) and its impact on the NMR-active methyl group.
Caption: Workflow for L-Threonine (4-¹³C,2,3-D₂) labeling and NMR analysis.
Protocols
This section provides detailed, step-by-step methodologies for the key experiments.
Part 1: Expression and Labeling of the Target Protein in E. coli
This protocol is designed for high-level expression of the target protein in a deuterated minimal medium.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
D₂O (99.9%)
-
M9 salts (deuterated if possible)
-
¹⁵NH₄Cl (as the sole nitrogen source)
-
²H,¹²C-glucose (or other deuterated carbon source)
-
L-Threonine (4-¹³C,2,3-D₂)
-
Amino acid supplement mix (unlabeled, except for threonine)
-
Trace metal solution
-
Antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Adaptation to D₂O: Pellet the overnight culture by centrifugation (e.g., 4000 x g for 10 minutes). Resuspend the cell pellet in 50 mL of M9 minimal medium prepared with 50% D₂O and grow for 8-10 hours. This step helps the cells adapt to the deuterated environment.
-
Main Culture Growth: Use the adapted culture to inoculate 1 L of M9 minimal medium prepared with >98% D₂O, containing ¹⁵NH₄Cl and ²H,¹²C-glucose. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.8-1.0.
-
Addition of Labeled Threonine: Approximately one hour before induction with IPTG, add 100 mg/L of L-Threonine (4-¹³C,2,3-D₂). To prevent metabolic scrambling of the label, it is also advisable to add a mixture of other unlabeled amino acids.[5]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours. The lower temperature often improves protein solubility and folding.
-
Cell Harvest and Protein Purification: Harvest the cells by centrifugation. Purify the target protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
Part 2: NMR Sample Preparation
The quality of the NMR sample is critical for obtaining high-resolution data.
Materials:
-
Purified, labeled protein
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5-7.5, in 99.9% D₂O)
-
Optional: Protease inhibitors, reducing agents (e.g., DTT)
Protocol:
-
Buffer Exchange: Thoroughly exchange the purified protein into the final NMR buffer using dialysis or a desalting column.
-
Concentration: Concentrate the protein to a final concentration of 0.1 - 1.0 mM. The optimal concentration will depend on the protein's solubility and the strength of the NMR spectrometer.
-
Final Sample Preparation: Transfer the concentrated protein solution to a high-quality NMR tube. For stability, it is often recommended to add a small amount (5-10%) of D₂O.
Part 3: NMR Data Acquisition
The cornerstone of this method is the ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment, optimized for methyl-TROSY.
Key Experiment:
-
¹H-¹³C HSQC (Methyl-TROSY): This 2D NMR experiment correlates the proton and carbon atoms of the threonine methyl groups. The TROSY version of this pulse sequence is essential for studying high-molecular-weight proteins.
Typical Acquisition Parameters (on a >600 MHz spectrometer):
| Parameter | Typical Value | Purpose |
| Temperature | 25-37°C | Optimize for protein stability and dynamics. |
| ¹H Spectral Width | 12-16 ppm | To cover the chemical shift range of all protons. |
| ¹³C Spectral Width | 20-30 ppm | To cover the chemical shift range of methyl carbons. |
| Number of Scans | 8-32 | To achieve a good signal-to-noise ratio. |
| Recycle Delay | 1.0-1.5 s | Time for magnetization to return to equilibrium. |
Data Presentation:
The output of the ¹H-¹³C HSQC experiment is a 2D spectrum where each peak corresponds to a specific threonine methyl group in the protein.
Data Analysis and Interpretation
The resulting ¹H-¹³C HSQC spectrum provides a unique fingerprint of the threonine methyl groups in your protein. Changes in the position, intensity, and shape of these peaks can reveal a wealth of information about protein dynamics.
-
Chemical Shift Perturbations: Changes in the chemical environment of a threonine residue upon ligand binding, mutation, or a change in conditions will result in a shift in the corresponding peak position. This is a powerful way to map binding sites and allosteric effects.
-
Line Broadening: An increase in the linewidth of a peak can indicate motion on the microsecond to millisecond timescale, often associated with conformational exchange.
-
Relaxation Dispersion NMR: For a more quantitative analysis of dynamics, relaxation dispersion experiments can be performed. These experiments measure the relaxation rates of the methyl group spins and can provide detailed information about the kinetics and thermodynamics of conformational changes.
The overall experimental workflow is summarized in the diagram below.
Caption: Overall experimental workflow for studying protein dynamics.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Yield | Toxicity of the expressed protein; Poor cell growth in D₂O. | Optimize induction conditions (lower temperature, lower IPTG concentration); Ensure proper adaptation of cells to D₂O. |
| Poor Isotope Incorporation | Metabolic scrambling of the labeled threonine. | Add a mixture of unlabeled amino acids along with the labeled threonine; Use an E. coli strain with relevant metabolic knockouts.[5] |
| Broad NMR Signals | Protein aggregation; Suboptimal buffer conditions. | Check for aggregation using dynamic light scattering (DLS); Optimize buffer pH, salt concentration, and temperature. |
| Spectral Overlap | Multiple threonine residues with similar chemical environments. | Use higher-field NMR spectrometers for better resolution; Introduce site-directed mutations to shift specific peaks. |
Conclusion
The use of L-Threonine (4-¹³C,2,3-D₂) in combination with methyl-TROSY NMR provides a powerful and robust method for probing the dynamics of large proteins and protein complexes at atomic resolution. The specific labeling scheme ensures high sensitivity and resolution, allowing for the detailed characterization of conformational changes, allosteric regulation, and protein-ligand interactions. This approach is an invaluable tool for both basic research and drug discovery, offering deep insights into the complex world of protein function.
References
-
Gans, P., Hamelin, O., Sounier, R., et al. (2010). Stereospecific isotopic labeling of methyl groups for NMR spectroscopic studies of high-molecular-weight proteins. Angewandte Chemie International Edition, 49(11), 1958-1962. [Link]
-
Wikipedia. Stable isotope labeling by amino acids in cell culture. [Link]
-
Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology, 7(9), 685-695. [Link]
-
Rule, G. S., & Hitchens, T. K. (2006). Fundamentals of protein NMR spectroscopy. Springer Science & Business Media. [Link]
-
Kay, L. E. (2005). NMR studies of protein structure and dynamics. Journal of Magnetic Resonance, 173(2), 193-207. [Link]
-
Rosen, M. K., Gardner, K. H., Willis, R. C., et al. (1996). Selective methyl group protonation of perdeuterated proteins. Journal of molecular biology, 263(5), 627-636. [Link]
-
Lewandowska, D., ten Have, S., Hodge, K., et al. (2013). Plant SILAC: stable-isotope labelling with amino acids of Arabidopsis seedlings for quantitative proteomics. PloS one, 8(8), e72207. [Link]
-
Sinha, K., Jen-Jacobson, L., & Rule, G. S. (2011). Specific labeling of threonine methyl groups for NMR studies of protein-nucleic acid complexes. Biochemistry, 50(49), 10571-10573. [Link]
-
NMR-Bio. Methyl labeling: advancing protein characterization with isotopically labeled amino acids for NMR studies. [Link]
-
Williamson, M. P. (2013). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Journal, 456(2), 141-151. [Link]
-
Pandey, A., & Mann, M. (2005). Stable isotope labeling with amino acids in cell culture (SILAC) for studying dynamics of protein abundance and posttranslational modifications. Science's STKE, 2005(268), pl2. [Link]
-
Sinha, K., Jen-Jacobson, L., & Rule, G. S. (2011). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein–Nucleic Acid Complexes. Biochemistry, 50(49), 10571–10573. [Link]
-
Cai, M., Huang, Y., & Zuiderweg, E. R. (1998). An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli. Journal of biomolecular NMR, 11(1), 97-102. [Link]
-
Wang, X., & Wüthrich, K. (2021). NMR-based methods for protein analysis. Analytical chemistry, 93(5), 2337-2353. [Link]
-
Velyvis, A., Ruschak, A. M., & Kay, L. E. (2012). An economical method for production of 2H, 13CH3-threonine for solution NMR studies of large protein complexes: application to the 670 kDa proteasome. PloS one, 7(9), e43725. [Link]
-
ResearchGate. An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli. [Link]
-
Lin, Y., & Wu, G. (2010). Incorporating 17O isotopes onto amino acid sidechains: a convenient synthesis of [3-17O]-l-serine and [3-17O]-l-threonine and their 17O NMR characterization. Canadian Journal of Chemistry, 88(5), 453-458. [Link]
-
National Center for Biotechnology Information. Protein labeling in Escherichia coli with (2)H, (13)C, and (15)N. [Link]
-
National Institute of Standards and Technology. Protein labeling in Escherichia coli with 2H, 13C and 15N. [Link]
-
Jenior, M. L., Leslie, J. L., & Young, V. B. (2020). HRMAS 13C NMR and genome-scale metabolic modeling identify threonine as a preferred dual redox substrate for Clostridioides difficile. mSphere, 5(5), e00624-20. [Link]
-
ResearchGate. Incorporating O isotopes onto amino acid sidechains: a convenient synthesis of [3-O]-l-serine and [3-O]-l-threonine and their O NMR characterization. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000049 - L-Threonine. [Link]
-
Foodcom S.A. Threonine in industry – properties, applications, and business potential. [Link]
Sources
- 1. Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]
- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. itqb.unl.pt [itqb.unl.pt]
- 7. nmr-bio.com [nmr-bio.com]
- 8. isotope.com [isotope.com]
- 9. isotope.com [isotope.com]
- 10. researchgate.net [researchgate.net]
- 11. An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome | PLOS One [journals.plos.org]
Application Note: L-THREONINE (4-¹³C,2,3-D₂) in Quantitative Proteomics and Targeted Phosphoproteomics
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Principles
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has fundamentally transformed quantitative mass spectrometry (MS) [1]. While classical SILAC relies on heavy Arginine and Lysine to ensure every tryptic peptide carries a label, targeted metabolic labeling using L-Threonine (4-¹³C,2,3-D₂) offers a specialized, high-precision tool for interrogating specific sub-proteomes.
L-Threonine (4-¹³C,2,3-D₂) introduces a precise +3.0159 Da mass shift . This specific isotopic topology is engineered for stability: the deuterium atoms at carbons 2 and 3 are covalently bound to carbon, rendering them highly resistant to hydrogen/deuterium (H/D) exchange in aqueous LC-MS buffers. The ¹³C at position 4 provides an exact mass anchor.
Why use Threonine-targeted SILAC?
-
Targeted Phosphoproteomics: Threonine is a primary site for kinase-mediated phosphorylation. By labeling Threonine, researchers can directly track the turnover and occupancy of critical signaling nodes (e.g., Akt pThr308) in response to drug treatments [2].
-
Dynamic SILAC for PEST Domains: Proteins with rapid turnover often contain PEST sequences (rich in Pro, Glu, Ser, Thr). Heavy Threonine incorporation allows for the precise measurement of intracellular protein degradation rates [3].
Comparative Analysis & Isotopic Data
To design a robust MS method, one must understand the exact physicochemical properties of the label and how it compares to traditional approaches. A +3 Da shift requires high-resolution MS (e.g., Orbitrap) to mathematically deconvolute the heavy monoisotopic peak from the natural M+3 isotopic envelope of the light peptide.
Table 1: Physicochemical Properties of L-Threonine (4-¹³C,2,3-D₂)
| Property | Value | Causality / Impact in MS Workflow |
| Formula | *CH₃-CD(OH)-CD(NH₂)-COOH | Specific isotopic placement prevents metabolic scrambling and spin diffusion. |
| Isotopic Enrichment | ¹³C (≥99%), D (≥98%) | Ensures high isotopic purity, preventing ratio skewing in quantitative MS. |
| Mass Shift (Δm) | +3.0159 Da | Separates heavy peptide from light M+0. Requires software deconvolution from light M+3. |
| Non-exchangeable D | Positions 2, 3 | C-D bonds resist H/D exchange in acidic LC solvents, ensuring label retention. |
Table 2: Methodological Comparison (Standard vs. Thr-Targeted SILAC)
| Feature | Standard SILAC (Arg10/Lys8) | Thr-Targeted SILAC (Thr3) |
| Primary Use Case | Global relative protein quantification | Targeted phosphoproteomics, PEST domain turnover |
| Label Location | C-terminus of tryptic peptides | Internal (typically), directly at the site of modification |
| MS1 Complexity | High (every peptide is labeled) | Lower (only Thr-containing peptides are labeled) |
| Isotopic Overlap | Minimal (Δm = +8 or +10 Da) | Moderate (Δm = +3 Da), requires strict algorithmic correction |
Experimental Workflows & Visualizations
The following diagrams map the logical progression of a Threonine-targeted SILAC experiment and the biological pathways it is designed to interrogate.
Caption: Step-by-step workflow for targeted Thr-SILAC, from metabolic labeling to phosphopeptide enrichment.
Caption: Kinase signaling cascade highlighting critical Threonine phosphorylation nodes targeted by Thr-SILAC.
Step-by-Step Protocol: Thr-SILAC Phosphoproteomics
This protocol is designed as a self-validating system . Do not proceed to the enrichment phase until the Quality Control (QC) step confirms sufficient isotopic incorporation.
Phase 1: Metabolic Adaptation
Causality: Standard Fetal Bovine Serum (FBS) contains free, light amino acids. Dialyzed FBS (dFBS) with a 10 kDa molecular weight cutoff must be used to prevent light Threonine from competing with the heavy isotope, which would critically degrade quantitative accuracy.
-
Media Preparation: Reconstitute Threonine-deficient DMEM or RPMI. Supplement with 10% dFBS, 1% Penicillin/Streptomycin, and L-Glutamine.
-
Isotope Addition: Add L-Threonine (4-¹³C,2,3-D₂) to match the natural concentration of the base media (e.g., 0.8 mM for DMEM) [4].
-
Cell Culture: Seed cells and passage them for a minimum of 5–6 population doublings to ensure near-complete proteome turnover.
Phase 2: Self-Validation (Labeling Efficiency QC)
Causality: Proceeding with <95% incorporation will result in artificially skewed Heavy/Light ratios during drug treatment analysis.
-
Harvest a small aliquot (1x10⁶ cells) of the heavy-labeled culture.
-
Lyse in 8M Urea, digest with Trypsin, and run a rapid 30-minute LC-MS/MS gradient.
-
Analyze the data to calculate the Heavy/Light ratio of Threonine-containing peptides. Do not proceed to Phase 3 unless incorporation is ≥95%.
Phase 3: Treatment, Lysis, and Digestion
-
Treatment: Apply the experimental condition (e.g., Kinase Inhibitor) to the Heavy population and the vehicle control to the Light population.
-
Harvest & Mix: Wash cells with ice-cold PBS. Harvest and count cells. Mix Heavy and Light cells at an exact 1:1 ratio.
-
Lysis: Lyse the mixed population in 8M Urea, 50 mM Tris-HCl (pH 8.0), supplemented with broad-spectrum phosphatase inhibitors (1 mM Na₃VO₄, 10 mM NaF) to preserve transient phosphorylation states.
-
Proteolysis: Reduce disulfide bonds with 10 mM DTT (30 min, 37°C), alkylate with 40 mM Iodoacetamide (30 min, dark), and digest overnight with MS-grade Trypsin (1:50 enzyme-to-protein ratio).
Phase 4: Phosphopeptide Enrichment (TiO₂)
Causality: Titanium dioxide (TiO₂) binds phosphate groups via Lewis acid-base interactions. Highly acidic non-phosphorylated peptides (rich in Asp/Glu) can co-enrich. Lactic acid is introduced as a competitive binder to saturate non-specific sites, drastically improving phosphopeptide purity.
-
Resuspend desalted peptides in Loading Buffer (80% Acetonitrile, 5% TFA, 1M Lactic Acid).
-
Incubate with TiO₂ beads (10:1 bead-to-peptide ratio) for 30 minutes at room temperature.
-
Wash beads sequentially with Loading Buffer, followed by Wash Buffer (80% Acetonitrile, 1% TFA) to remove lactic acid.
-
Elute phosphopeptides using 1.5% NH₄OH (pH > 10.5). Immediately acidify the eluate with 10% TFA to prevent base-catalyzed hydrolysis of the phosphate groups.
Phase 5: LC-MS/MS Acquisition & Data Processing
-
Acquisition: Inject onto a high-resolution mass spectrometer (e.g., Orbitrap). Ensure MS1 resolution is set to at least 60,000 (at m/z 200) to baseline-resolve the +3.0159 Da heavy isotope from the M+3 peak of the light peptide.
-
Data Processing: In MaxQuant or Skyline, configure a variable modification for Threonine: Label: 13C(1) D(2) with a precise mass shift of +3.01589 Da . Enable "Match between runs" and ensure the algorithm is set to correct for isotopic envelope overlap.
References
-
Title: Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics Source: Molecular & Cellular Proteomics URL: [Link] [1]
-
Title: Global, in vivo, and site-specific phosphorylation dynamics in signaling networks Source: Cell URL: [Link] [2]
-
Title: Turnover of the human proteome: determination of protein intracellular stability by dynamic SILAC Source: Journal of Proteome Research URL: [Link] [3]
experimental design for metabolic flux analysis with L-THREONINE (4-13C,2,3-D2)
An Application Note and Protocol for Advanced Metabolic Flux Analysis
Introduction & Mechanistic Rationale
Metabolic flux analysis (MFA) utilizing stable isotope tracers is the definitive method for quantifying intracellular metabolic network dynamics[1]. While uniformly labeled tracers (e.g., [U-¹³C]glucose) are standard for broad network analysis, selectively labeled amino acids such as L-Threonine (4-¹³C, 2,3-D₂) provide unprecedented resolution for probing specific enzymatic mechanisms, pathway bifurcations, and redox metabolism[2].
As a dual-labeled tracer, L-Threonine (4-¹³C, 2,3-D₂) acts as a self-validating mechanistic probe. Threonine catabolism is primarily governed by two diverging energy-yielding pathways: the Threonine Dehydrogenase (TDH) pathway and the Threonine Dehydratase (TD) pathway[3]. The specific placement of the heavy isotopes allows researchers to decouple carbon backbone flux from dehydrogenase-mediated redox contributions:
-
Carbon-13 Tracing (C4): The terminal methyl group (C4) is ¹³C-labeled. In the TDH pathway, this carbon ultimately becomes the methyl carbon of Acetyl-CoA. In the TD pathway, it becomes the terminal carbon of Propionyl-CoA.
-
Deuterium Tracing (C2, C3): The stereospecific loss or retention of deuterium elucidates enzymatic causality[4].
-
TDH Pathway: Oxidation of the C3-hydroxyl to a ketone transfers the C3-deuterium directly to NAD⁺, generating NADD. This provides a direct, quantifiable readout of threonine-derived redox flux[3]. Subsequent cleavage yields Acetyl-CoA (retaining the ¹³C but no deuterium) and Glycine (retaining the C2-deuterium).
-
TD Pathway: PLP-dependent dehydration removes the C2-deuterium (as a proton) and the C3-hydroxyl. Following tautomerization and hydrolysis, the resulting α-ketobutyrate retains the C3-deuterium alongside the C4-¹³C.
-
Visualization of Metabolic Routing
Figure 1: Mechanistic routing of L-Threonine (4-13C, 2,3-D2) through TDH and TD pathways.
Experimental Workflow & Protocols
To accurately measure dynamic fluxes, cellular metabolism must be halted instantaneously to prevent artifactual isotope scrambling. The protocol below is designed as a self-validating system, incorporating internal standards prior to extraction to calculate absolute recovery rates and validate experimental integrity[5].
Figure 2: Experimental workflow for stable isotope tracing and metabolic flux analysis.
Step-by-Step Protocol: In Vitro Cell Culture Labeling & Extraction
Step 1: Medium Preparation and Tracer Incubation
-
Prepare custom threonine-free culture medium (e.g., DMEM or RPMI) supplemented with 10% dialyzed FBS. Causality: Dialyzed FBS removes trace unlabeled amino acids, eliminating background noise that would skew isotopomer fractional enrichment calculations.
-
Supplement the medium with L-Threonine (4-¹³C, 2,3-D₂)[2] to match the physiological concentration of the target cell line (typically 0.4 - 0.8 mM).
-
Plate cells and culture until 70% confluence. Replace standard medium with the tracer-containing medium.
-
Incubate for predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) to capture both dynamic non-steady-state and isotopic steady-state fluxes[1].
Step 2: Rapid Quenching
-
Rapidly aspirate the tracer medium.
-
Immediately wash the cells once with ice-cold (4°C) PBS to remove extracellular tracer.
-
Instantly add 1 mL of pre-chilled (-80°C) 80% HPLC-grade Methanol / 20% LC-MS water to the dish. Causality: The extreme cold and organic solvent denature metabolic enzymes instantly, freezing the metabolic snapshot and preventing the loss of labile deuterated intermediates[5].
Step 3: Metabolite Extraction
-
Scrape the cells in the quenching solution and transfer to a pre-chilled microcentrifuge tube.
-
Add a known concentration of an unnatural internal standard (e.g., Norvaline) to the homogenate. Causality: This acts as a self-validating control to quantify extraction efficiency and correct for matrix effects during mass spectrometry.
-
Vortex for 5 minutes at 4°C, then centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Transfer the supernatant to a new tube and dry completely using a vacuum concentrator (SpeedVac) without heat. Causality: Heat must be avoided to preserve deuterium labels, which are highly susceptible to solvent exchange at elevated temperatures[6].
Step 4: Analytical Acquisition
-
For LC-MS/MS: Reconstitute the dried pellet in 50 µL of 50% acetonitrile for HILIC chromatography.
-
For NMR: Reconstitute in D₂O containing DSS as a chemical shift reference. Note that Deuterium Metabolic Spectroscopy (DMS) can directly detect the ²H signals, offering a highly sensitive, complementary approach to ¹³C-NMR[6].
Data Presentation & Interpretation
When analyzing the downstream metabolites via mass spectrometry, the mass-to-charge (m/z) shifts dictate the pathway origins. The table below summarizes the expected isotopologue distributions based on the mechanistic routing of the tracer.
Table 1: Theoretical Mass Shifts and Isotope Routing of L-Threonine (4-¹³C, 2,3-D₂) Metabolites
| Metabolite | Pathway Origin | Retained Isotopes | Expected Mass Shift (Δ m/z) | Mechanistic Significance |
| L-Threonine | Tracer | 1x ¹³C, 2x ²H | M+3 | Parent tracer validation & uptake rate |
| Acetyl-CoA | TDH Pathway | 1x ¹³C (Methyl) | M+1 | Quantifies carbon flux through TDH |
| Glycine | TDH Pathway | 1x ²H (Alpha-C) | M+1 | Validates TDH cleavage mechanism |
| α-Ketobutyrate | TD Pathway | 1x ¹³C, 1x ²H | M+2 | D-retention proves TD dehydration mechanism |
| Propionyl-CoA | TD Pathway | 1x ¹³C, 1x ²H | M+2 | Quantifies carbon flux through TD |
| NADH (NADD) | TDH Redox | 1x ²H | M+1 | Direct readout of Threonine-driven redox flux |
Troubleshooting & Analytical Caveats
-
Deuterium Solvent Exchange: A critical vulnerability in deuterium tracing is the spontaneous exchange of deuterium with solvent protons (H₂O), especially at acidic/basic pH or elevated temperatures[6]. Solution: Maintain samples at 4°C or lower during extraction, utilize aprotic solvents where possible during derivatization, and analyze samples promptly after reconstitution.
-
Kinetic Isotope Effects (KIE): The heavier mass of deuterium can significantly slow down the enzymatic cleavage of C-D bonds compared to C-H bonds[5]. When calculating absolute fluxes, the primary KIE of Threonine Dehydrogenase on the C3-D bond must be mathematically incorporated into the MFA computational model to avoid underestimating the native in vivo flux[4].
References
-
Ettenhuber, C. "Computational Approaches for Metabolic Flux Analysis in 13C Perturbation Experiments". Source: tum.de. URL: [Link]
-
"HRMAS 13 C NMR and genome-scale metabolic modeling identify threonine as a preferred dual redox substrate for Clostridioides difficile". Source: researchgate.net. URL: [Link]
-
"Deuterium Metabolic Imaging – Back to the Future". Source: nih.gov. URL:[Link]
-
"Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring". Source: acs.org. URL: [Link]
Sources
Application Note and Protocol: Quantitative Analysis of L-THREONINE (4-13C,2,3-D2) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonine is an essential amino acid critical for protein synthesis, metabolism, and various physiological functions, including the formation of glycine, protein phosphorylation, and O-linked glycosylation.[1][2] The use of stable isotope-labeled internal standards is the gold standard for accurate and precise quantification of small molecules in complex biological matrices by mass spectrometry.[3][4] This is achieved through isotope dilution mass spectrometry (IDMS), a technique that offers high precision and accuracy by correcting for sample loss during preparation and variations in instrument response.[5][6] L-THREONINE (4-13C,2,3-D2) is a stable isotope-labeled version of L-Threonine that serves as an ideal internal standard for such quantitative studies.[1][2]
This document provides a comprehensive guide to the analysis of L-THREONINE (4-13C,2,3-D2) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It details the necessary steps from sample preparation to data analysis, offering insights into the rationale behind the chosen methodologies.
Core Principles of LC-MS/MS for Amino Acid Analysis
The analysis of amino acids like L-Threonine in biological samples presents challenges due to their high polarity and sometimes low ionization efficiency.[7] To overcome these, several strategies are employed:
-
Chromatographic Separation: Liquid chromatography (LC) is used to separate the analyte of interest from other matrix components. For polar molecules like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with or without derivatization are common approaches.[3][8]
-
Derivatization: To improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, amino acids can be chemically modified through derivatization.[7][9][10] However, methods for analyzing underivatized amino acids are also available and can simplify sample preparation.[11][12][13]
-
Tandem Mass Spectrometry (MS/MS): This technique provides high selectivity and sensitivity. A specific precursor ion (the molecule of interest) is selected, fragmented, and a specific product ion is detected. This precursor-product ion pair is called a Multiple Reaction Monitoring (MRM) transition and is unique to the analyte, minimizing interferences.[8][11]
Experimental Workflow Overview
The overall workflow for the quantitative analysis of L-Threonine using its stable isotope-labeled internal standard is depicted below.
Figure 1: General workflow for the quantitative analysis of L-Threonine.
Part 1: Sample Preparation
The goal of sample preparation is to extract the analyte from a complex matrix, remove interfering substances, and prepare it in a solvent compatible with the LC-MS/MS system.[14]
Protocol 1: Protein Precipitation for Plasma or Serum Samples
This protocol is a common and effective method for removing the bulk of proteins from biological fluids.[14]
Materials:
-
Biological sample (e.g., plasma, serum)
-
L-THREONINE (4-13C,2,3-D2) internal standard (IS) solution of known concentration
-
Ice-cold methanol or 10% Trichloroacetic Acid (TCA)[14]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 12,000 x g and 4°C
Procedure:
-
Aliquoting: Pipette a known volume (e.g., 50 µL) of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the L-THREONINE (4-13C,2,3-D2) IS solution to the sample. The amount of IS added should be comparable to the expected endogenous concentration of L-Threonine.
-
Protein Precipitation: Add 3-4 volumes of ice-cold methanol (e.g., 150-200 µL) to the sample. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the mixture at -20°C for 20-30 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 15 minutes at 4°C.[14]
-
Supernatant Collection: Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube. Avoid disturbing the protein pellet.
-
Drying and Reconstitution: The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the initial mobile phase for LC-MS/MS analysis. This step helps to concentrate the sample.
Rationale for Key Steps:
-
Internal Standard Spiking: Adding the IS at the beginning accounts for any loss of analyte during the subsequent sample processing steps.[4]
-
Cold Solvent: Using ice-cold solvent enhances the precipitation of proteins.
-
Centrifugation: This step effectively separates the soluble fraction (containing the analyte) from the insoluble protein pellet.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
For more complex matrices or when lower detection limits are required, SPE can be used for further purification.[14]
Materials:
-
Protein-precipitated supernatant
-
C18 SPE cartridge
-
SPE manifold
-
Conditioning, equilibration, wash, and elution solvents (specifics depend on the SPE cartridge and matrix)
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by equilibration with water.
-
Sample Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Drying and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.
Rationale for SPE:
-
Interference Removal: SPE provides a more thorough cleanup than simple precipitation, removing substances that can cause ion suppression or enhancement in the mass spectrometer.[14]
Part 2: LC-MS/MS Method
The following method is a general guideline and may require optimization for specific instrumentation and applications. An approach without derivatization is presented for simplicity and high throughput.[11][12]
Instrumentation
-
Liquid Chromatography System: A UPLC or HPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative MRM analysis.[3]
LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | HILIC column (e.g., Amide or Silica-based) | Provides good retention for polar compounds like amino acids without derivatization.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive mode ionization and aids in chromatographic peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong solvent for eluting analytes from a HILIC column. |
| Gradient | Start with a high percentage of B (e.g., 95%), ramp down to a lower percentage, and then return to initial conditions. | This gradient profile is typical for HILIC separations. |
| Flow Rate | 0.3 - 0.5 mL/min | A standard flow rate for analytical LC columns. |
| Column Temperature | 35 - 40 °C | Ensures reproducible retention times.[8] |
| Injection Volume | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
MS Parameters
The key to a sensitive and specific MS method is the optimization of the MRM transitions for both the analyte (L-Threonine) and the internal standard (L-THREONINE (4-13C,2,3-D2)).
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | Optimized for specific instrument (e.g., 3-4 kV) |
| Source Temperature | Optimized for specific instrument (e.g., 120-150 °C) |
| Desolvation Gas Flow | Optimized for specific instrument |
| Collision Gas | Argon |
MRM Transitions:
The exact masses are:
-
L-Threonine (C4H9NO3): 119.058 g/mol
-
L-THREONINE (4-13C,2,3-D2): The molecular weight is approximately 122.12 g/mol .[1] The labeling includes one 13C and two Deuterium atoms.
The precursor ion will be the protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID). Common fragmentation for threonine involves the loss of water (H2O) and the carboxyl group (COOH).[15][16]
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| L-Threonine | m/z 120.1 | m/z 74.1 | Optimized (e.g., 10-15 eV) |
| L-THREONINE (4-13C,2,3-D2) | m/z 123.1 | m/z 76.1 | Optimized (e.g., 10-15 eV) |
Note: The exact m/z values should be confirmed by direct infusion of the standards into the mass spectrometer. The product ion m/z 74.1 for L-Threonine corresponds to the loss of H2O and CO. The corresponding product ion for the labeled standard would be m/z 76.1 due to the presence of 13C and one of the Deuterium atoms in the fragment.
Part 3: Data Analysis and Quantification
-
Peak Integration: The chromatographic peaks for both the L-Threonine and the L-THREONINE (4-13C,2,3-D2) MRM transitions are integrated to obtain their respective peak areas.
-
Calibration Curve: A calibration curve is generated by analyzing a series of calibration standards with known concentrations of unlabeled L-Threonine and a constant concentration of the internal standard. A plot of the peak area ratio (L-Threonine / L-THREONINE (4-13C,2,3-D2)) versus the concentration of L-Threonine is created. A linear regression is then applied to this curve.
-
Concentration Calculation: The peak area ratio from the unknown samples is used to calculate the concentration of L-Threonine by interpolating from the calibration curve.
Figure 2: Logic of quantification using an internal standard.
Conclusion
This application note provides a detailed framework for the quantitative analysis of L-Threonine in biological matrices using L-THREONINE (4-13C,2,3-D2) as an internal standard. The use of stable isotope dilution LC-MS/MS ensures a high degree of accuracy and precision, making this method suitable for a wide range of research and development applications. It is crucial to emphasize that the provided protocols and parameters may require optimization for specific laboratory instrumentation and sample types to achieve the best performance.
References
-
A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing). Available at: [Link]
-
Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. PubMed. Available at: [Link]
-
Amino Acid Analysis Sample Preparation Guidelines. Bio-Synthesis. Available at: [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. Available at: [Link]
-
LC-MS/MS analysis of free amino acids. MASONACO. Available at: [Link]
-
Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. Available at: [Link]
-
Views of the L-threonine fragments of the same mass and chemical... ResearchGate. Available at: [Link]
-
Simultaneous measurement of 13 CAnd 15 N-isotopic enrichments of threonine by mass spectrometry. ResearchGate. Available at: [Link]
-
Incorporating 17O isotopes onto amino acid sidechains: a convenient synthesis of [3-17O]-l-serine and [3-17O]-l-threonine and their 17O NMR characterization. Canadian Science Publishing. Available at: [Link]
-
A beginner's guide to mass spectrometry–based proteomics. Portland Press. Available at: [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. PMC. Available at: [Link]
-
Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. MDPI. Available at: [Link]
-
LC-MS/MS Method Package for D/L Amino Acids. Shimadzu. Available at: [Link]
-
Ionization characteristics of amino acids in direct analysis in real time mass spectrometry Electronic Supplementary Material. Springer. Available at: [Link]
-
List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z. ResearchGate. Available at: [Link]
-
Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. PMC. Available at: [Link]
-
Characterization of AMPylation on Threonine, Serine, and Tyrosine Using Mass Spectrometry. PMC. Available at: [Link]
-
The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. OSTI.GOV. Available at: [Link]
-
Stable Isotope Labeling Strategies. University of Washington's Proteomics Resource. Available at: [Link]
-
Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. Available at: [Link]
-
Mass spectrometric analysis of stable-isotope-labelled amino acid tracers. Cambridge University Press. Available at: [Link]
-
Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics. Springer. Available at: [Link]
-
How to Use video for SILAC metabolic labeling using mass spectromety. YouTube. Available at: [Link]
-
Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. ResearchGate. Available at: [Link]
-
Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Waters. Available at: [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric analysis of stable-isotope-labelled amino acid tracers | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 7. Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. sciex.com [sciex.com]
- 12. Analysis of 20 Underivatized Amino Acids [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Probing Protein Structure and Dynamics with L-Threonine (4-¹³C,2,3-D₂) Labeling: An Application Guide to Advanced NMR Pulse Sequences
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Complex Protein Systems with Selective Isotope Labeling
The study of large proteins and macromolecular complexes by solution Nuclear Magnetic Resonance (NMR) spectroscopy is often hampered by spectral crowding and rapid signal decay.[1] To overcome these limitations, selective isotopic labeling strategies have become indispensable tools in modern structural biology.[2] Among these, the specific incorporation of L-Threonine labeled with ¹³C at the γ-methyl carbon (C4) and deuterium at the C2 and C3 positions—L-Threonine (4-¹³C,2,3-D₂)—offers a powerful approach to simplify complex spectra and probe the structure and dynamics of proteins with high precision.[3][4]
This application note provides a detailed guide for researchers on the application of specific NMR pulse sequences tailored for proteins labeled with L-Threonine (4-¹³C,2,3-D₂). The strategic placement of the ¹³C label on the methyl group, coupled with deuteration of the surrounding positions, significantly enhances spectral quality by reducing dipolar relaxation pathways.[5] This labeling scheme is particularly advantageous for methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, which enable the study of very high molecular weight systems.[5][6] Here, we delve into the causality behind the choice of experiments, provide detailed, field-proven protocols, and offer insights into the expected outcomes for resonance assignment, structural analysis, and dynamics studies.
The Strategic Advantage of L-Threonine (4-¹³C,2,3-D₂) Labeling
The unique labeling pattern of L-Threonine (4-¹³C,2,3-D₂) provides several key benefits for NMR studies:
-
Spectral Simplification: The primary advantage is the dramatic simplification of ¹H-¹³C correlation spectra. The perdeuteration of the protein backbone and most side chains, with the exception of the protonated threonine methyl groups, significantly reduces the number of signals, mitigating spectral overlap.[6]
-
Enhanced Sensitivity and Resolution: The deuteration at the C2 and C3 positions of threonine minimizes dipolar relaxation contributions from neighboring protons, leading to sharper lines and increased sensitivity, especially in large proteins. This is a critical prerequisite for successful methyl-TROSY experiments.[5]
-
Probing Surface and Interface Regions: Threonine residues are frequently located on the protein surface and at protein-protein or protein-nucleic acid interfaces.[7][8] This makes L-Threonine (4-¹³C,2,3-D₂) an excellent probe for studying molecular recognition and binding events.
-
Dynamics Studies: The isolated ¹³CH₃ spin system is an ideal probe for relaxation dispersion and other dynamics experiments to characterize conformational exchange processes on the microsecond to millisecond timescale.[9][10]
Core NMR Experiments for L-Threonine (4-¹³C,2,3-D₂) Labeled Proteins
The following sections detail the key NMR pulse sequences that are particularly powerful when applied to proteins labeled with L-Threonine (4-¹³C,2,3-D₂).
¹³C-¹H Methyl-TROSY HMQC for Resonance Assignment and Structural Perturbation Mapping
The cornerstone experiment for any methyl-labeled protein is the ¹³C-¹H Heteronuclear Multiple Quantum Coherence (HMQC) experiment, optimized with the TROSY principle.[3][11] The methyl-TROSY effect exploits the interference between dipolar and chemical shift anisotropy (CSA) relaxation mechanisms to significantly narrow the linewidths of one of the two multiplet components, leading to substantial gains in both resolution and sensitivity for large molecules.[5]
Causality of Experimental Choice: The HMQC-based sequence is generally preferred over the HSQC for methyl-TROSY because it is inherently optimized for the relaxation properties of methyl groups in large proteins.[11] The L-Threonine (4-¹³C,2,3-D₂) labeling scheme is ideal for this experiment as the deuteration minimizes proton-driven relaxation pathways, a prerequisite for an efficient TROSY effect.[5]
Experimental Workflow: ¹³C-¹H Methyl-TROSY HMQC
Caption: Workflow for a ¹³C-¹H Methyl-TROSY HMQC experiment.
Protocol: ¹³C-¹H Methyl-TROSY HMQC
-
Sample Preparation:
-
Express and purify the protein of interest using minimal media supplemented with L-Threonine (4-¹³C,2,3-D₂) and other necessary deuterated precursors to ensure high levels of deuteration.[7][8] A typical protocol involves growing E. coli in D₂O-based M9 minimal medium.
-
Prepare the final NMR sample in a suitable buffer containing 99.9% D₂O. The optimal pH and salt concentration should be determined empirically for protein stability.
-
Concentrate the protein to 0.1-0.5 mM.[12]
-
-
Spectrometer Setup:
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Perform gradient shimming to optimize magnetic field homogeneity.
-
-
Pulse Sequence and Parameters:
-
Load a standard methyl-TROSY HMQC pulse sequence.[11]
-
Set the ¹H carrier frequency to the center of the methyl region (approx. 0.5 ppm) and the ¹³C carrier to the center of the methyl carbon region (approx. 20 ppm).
-
Spectral Widths: Set the ¹H spectral width to cover the methyl proton region (e.g., 3-4 ppm) and the ¹³C spectral width for the methyl carbon region (e.g., 20-25 ppm).
-
Acquisition Times: Typical acquisition times are 50-100 ms in the direct (¹H) dimension and 20-40 ms in the indirect (¹³C) dimension.
-
Recycle Delay: Use a recycle delay of 0.8-1.5 seconds.
-
The number of scans should be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Process the data using appropriate window functions (e.g., squared sine-bell).
-
Perform Fourier transformation and phase correction in both dimensions.
-
Perform baseline correction as needed.
-
| Parameter | Typical Value | Purpose |
| Spectrometer Frequency | ≥ 600 MHz | Higher fields improve resolution and the TROSY effect. |
| Temperature | 298 K (25 °C) | Optimize for protein stability and spectral quality. |
| ¹H Carrier | ~0.5 ppm | Center of the methyl proton chemical shift range. |
| ¹³C Carrier | ~20 ppm | Center of the methyl carbon chemical shift range. |
| ¹H Spectral Width | 3-4 ppm | To encompass all methyl proton resonances. |
| ¹³C Spectral Width | 20-25 ppm | To encompass all methyl carbon resonances. |
| ¹H Acquisition Time | 50-100 ms | To achieve desired digital resolution. |
| ¹³C Acquisition Time | 20-40 ms | To achieve desired digital resolution. |
| Recycle Delay | 0.8-1.5 s | To allow for sufficient relaxation between scans. |
3D/4D ¹³C-edited NOESY-HMQC for Structural Insights
To obtain long-range distance restraints for structure determination, Nuclear Overhauser Effect (NOE) experiments are essential. A 3D or 4D ¹³C-edited NOESY-HMQC experiment is the method of choice for methyl-labeled proteins.[13][14] This experiment correlates the chemical shifts of two methyl groups that are close in space (typically < 5 Å).
Causality of Experimental Choice: The L-Threonine (4-¹³C,2,3-D₂) labeling provides a sparse set of protonated methyl groups in a deuterated background. This minimizes spin diffusion and allows for the unambiguous detection of NOEs between methyl groups, which are often located in the hydrophobic core and at interfaces, providing crucial long-range structural information.[2] The use of a third (and fourth) dimension, corresponding to the ¹³C chemical shifts of the interacting methyls, is critical for resolving ambiguity in the crowded methyl proton region.[15]
Experimental Workflow: 3D ¹³C-edited NOESY-HMQC
Caption: Workflow for a 3D ¹³C-edited NOESY-HMQC experiment.
Protocol: 3D ¹³C-edited NOESY-HMQC
-
Sample Preparation: The same sample used for the ¹³C-¹H Methyl-TROSY HMQC can be used. Resonance assignments from the 2D experiment are a prerequisite for analyzing the NOESY data.
-
Spectrometer Setup: Standard tuning and shimming procedures apply.
-
Pulse Sequence and Parameters:
-
Load a 3D ¹³C-edited NOESY-HMQC pulse sequence.[14]
-
Carrier frequencies are set as for the 2D HMQC experiment.
-
NOE Mixing Time (τₘ): This is a critical parameter. A range of mixing times (e.g., 50-200 ms) should be tested to optimize the intensity of cross-peaks while minimizing spin diffusion. A typical starting value is 100-150 ms.
-
Acquisition Times: Acquisition times in the indirect dimensions will be shorter than in the 2D experiment to keep the total experiment time reasonable. Non-uniform sampling (NUS) is highly recommended to achieve high resolution in the indirect dimensions within a feasible timeframe.[15]
-
-
Data Processing and Analysis:
-
Process the 3D data, including reconstruction if NUS was used.
-
Assign the NOE cross-peaks based on the previously determined resonance assignments.
-
Convert the volumes of the NOE cross-peaks into distance restraints for protein structure calculation and refinement.
-
| Parameter | Typical Value | Purpose |
| NOE Mixing Time (τₘ) | 50-200 ms | To allow for magnetization transfer between spatially close protons. |
| Indirect Dimensions | ¹³C(F1), ¹³C(F2) | To resolve NOE cross-peaks based on the carbon chemical shifts. |
| Sampling | Non-Uniform Sampling (NUS) | To reduce experiment time while maintaining high resolution. |
¹³C Methyl Relaxation Dispersion (CPMG) for Probing Millisecond Timescale Dynamics
To investigate protein dynamics, such as conformational changes upon ligand binding or allosteric regulation, relaxation dispersion experiments are invaluable. The Carr-Purcell-Meiboom-Gill (CPMG) based relaxation dispersion experiment measures the relaxation rate of methyl ¹³C nuclei as a function of a variable refocusing pulse frequency.[9][10]
Causality of Experimental Choice: The L-Threonine (4-¹³C,2,3-D₂) labeling scheme provides an isolated ¹³C-¹H spin system, which is ideal for relaxation dispersion studies. The deuteration of adjacent carbons and protons simplifies the relaxation properties of the threonine methyl group, allowing for a more straightforward interpretation of the dispersion data. This enables the characterization of exchange processes occurring on the µs-ms timescale, providing insights into protein function.[16]
Experimental Workflow: ¹³C Methyl CPMG Relaxation Dispersion
Caption: Workflow for a ¹³C Methyl CPMG Relaxation Dispersion experiment.
Protocol: ¹³C Methyl CPMG Relaxation Dispersion
-
Sample Preparation: A well-characterized and assigned sample is required.
-
Spectrometer Setup: Careful temperature calibration and stability are crucial for these experiments.
-
Pulse Sequence and Parameters:
-
Use a sensitivity-enhanced ¹³C single-quantum CPMG relaxation dispersion pulse sequence.[16]
-
A series of 2D ¹³C-¹H correlation spectra are acquired, each with a different CPMG frequency (ν_CPMG).
-
CPMG Frequencies (ν_CPMG): A typical range is from ~50 Hz to ~1000 Hz.
-
Constant-Time Relaxation Period (T_relax): This is typically set to 20-40 ms.
-
Two sets of experiments are often recorded at different static magnetic field strengths to better constrain the fits of the dispersion profiles.
-
-
Data Analysis:
-
Process all 2D spectra identically.
-
Extract the peak intensities for each threonine methyl resonance at each ν_CPMG.
-
Calculate the effective transverse relaxation rate (R_2,eff) for each ν_CPMG.
-
Fit the resulting relaxation dispersion profiles (R_2,eff vs. ν_CPMG) to appropriate models (e.g., Carver-Richards equations) to extract the kinetic parameters of the exchange process, such as the exchange rate (k_ex) and the population of the minor state (p_B).
-
| Parameter | Typical Value | Purpose |
| CPMG Frequencies (ν_CPMG) | 50 - 1000 Hz | To sample the effects of chemical exchange on relaxation. |
| Constant-Time Relaxation Period | 20-40 ms | The fixed duration during which the CPMG pulse train is applied. |
| Magnetic Fields | Two or more static fields | To obtain more robust fits of the dispersion data. |
Conclusion
The selective labeling of proteins with L-Threonine (4-¹³C,2,3-D₂) provides a powerful and versatile tool for modern biomolecular NMR. When combined with advanced pulse sequences such as methyl-TROSY HMQC, multidimensional NOESY, and relaxation dispersion experiments, this approach enables detailed investigations of the structure, dynamics, and interactions of large and complex protein systems. The protocols and workflows detailed in this application note serve as a comprehensive guide for researchers to effectively implement these powerful techniques, thereby advancing our understanding of protein function in health and disease.
References
-
Baldwin, A. J., & Kay, L. E. (2009). NMR spectroscopy: a multifaceted tool for studying protein dynamics. Nature Chemical Biology, 5(11), 808-814. [Link]
-
Zwahlen, C., Gardner, K. H., Sarma, S. P., Horita, D. A., Byrd, R. A., & Kay, L. E. (1998). An NMR experiment for measuring methyl-methyl NOEs in ¹³C-labeled proteins with high resolution. Journal of the American Chemical Society, 120(30), 7617-7625. [Link]
-
Tugarinov, V., Hwang, P. M., Ollerenshaw, J. E., & Kay, L. E. (2003). Methyl TROSY: explanation and experimental verification. Journal of the American Chemical Society, 125(34), 10420-10428. [Link]
-
Ishima, R., & Torchia, D. A. (2000). Protein dynamics from NMR. Nature Structural Biology, 7(9), 740-743. [Link]
-
Kay, L. E., & Gardner, K. H. (1997). Solution NMR spectroscopy of large proteins and protein complexes. Current Opinion in Structural Biology, 7(5), 722-731. [Link]
-
Tugarinov, V., & Kay, L. E. (2005). Methyl groups as probes of structure and dynamics in proteins. ChemBioChem, 6(9), 1567-1577. [Link]
-
Wider, G., & Wüthrich, K. (1999). NMR spectroscopy of large molecules and multimolecular assemblies in solution. Current Opinion in Structural Biology, 9(5), 594-601. [Link]
-
Korzhnev, D. M., & Kay, L. E. (2008). Probing invisible, excited protein states by relaxation dispersion NMR spectroscopy. Accounts of Chemical Research, 41(3), 442-451. [Link]
-
Palmer, A. G., III. (2001). NMR probes of molecular dynamics: overview and comparison with other techniques. Annual Review of Biophysics and Biomolecular Structure, 30, 129-155. [Link]
-
Ollerenshaw, J. E., Tugarinov, V., & Kay, L. E. (2003). A new ‘methyl-TROSY’ experiment for the study of methyl-containing proteins. Journal of Biomolecular NMR, 25(4), 333-338. [Link]
-
Rossi, P., & Kalodimos, C. G. (2019). Toolkit for NMR Studies of Methyl-Labeled Proteins. In Methods in Enzymology (Vol. 614, pp. 219-247). Academic Press. [Link]
-
Rosenzweig, R., & Kay, L. E. (2014). Bringing dynamic molecular machines into focus by methyl-TROSY NMR. Annual Review of Biochemistry, 83, 291-315. [Link]
-
Huang, R. (2022). Methyl-TROSY NMR Spectroscopy in the Investigation of Allosteric Cooperativity in Large Biomolecular Complexes. In NMR Spectroscopy for Probing Functional Dynamics at Biological Interfaces (pp. 303-345). Royal Society of Chemistry. [Link]
-
Bolik-Coulon, N., Sever, A. I. M., Harkness, R. W., Aramini, J., Toyama, Y., Hansen, D. F., & Kay, L. E. (2021). Less is more: A simple Methyl-TROSY based pulse scheme offers improved sensitivity in applications to high molecular weight complexes. Journal of Magnetic Resonance, 323, 106893. [Link]
-
NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. Retrieved from [Link]
-
Bolik-Coulon, N., et al. (n.d.). Less is more: A simple Methyl-TROSY based pulse scheme offers improved sensitivity in applications t. University of Toronto. Retrieved from [Link]
-
Guo, C., Terasawa, H., & Shirakawa, M. (2008). A PEP-methyl-TROSY pulse sequence for studies of large proteins. Journal of Biomolecular NMR, 41(3), 133-137. [Link]
-
Gans, P., Hamelin, O., Sounier, R., Ayala, I., Durá, M. A., Amero, C., ... & Boisbouvier, J. (2010). Specific 13C labeling of threonine methyl groups for NMR studies of protein–nucleic acid complexes. Journal of Biomolecular NMR, 46(3), 191-197. [Link]
-
Plevin, M. J., Gal-Sorek, H., & Kay, L. E. (2007). A 1H-13C SOFAST-HMQC experiment for recording methyl correlation spectra of proteins in a few seconds. Journal of the American Chemical Society, 129(21), 6694-6695. [Link]
-
Klee, S., et al. (2019). A Novel HMBC-CC-HMQC NMR Strategy for Methyl Assignment Using Triple-13C-Labeled α-Ketoisovalerate Integrated with UCBShift 2.0. Angewandte Chemie International Edition, 58(38), 13398-13402. [Link]
-
Amero, C., Schanda, P., & Brutscher, B. (2009). A suite of 3D SOFAST-HMQC-based NOESY experiments for the study of methyl-containing proteins. Journal of Biomolecular NMR, 45(3), 299-307. [Link]
-
Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]
-
Velyvis, A., Ruschak, A. M., & Kay, L. E. (2012). An economical method for production of 2H,13CH3-threonine for solution NMR studies of large protein complexes: application to the 670 kDa proteasome. PloS one, 7(9), e43725. [Link]
-
NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
Fernández, C., & Wüthrich, K. (2003). TROSY in NMR studies of the structure and function of large biological macromolecules. FEBS letters, 555(1), 144-150. [Link]
-
Kurauskas, V., Stanek, J., & Pintacuda, G. (2022). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS. Frontiers in Molecular Biosciences, 9, 864505. [Link]
-
Parella, T. (n.d.). HMQC Basic heteronuclear correlations: HSQC. Retrieved from [Link]
Sources
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- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 4. isotope.com [isotope.com]
- 5. A methyl-TROSY approach for NMR studies of high-molecular-weight DNA with application to the nucleosome core particle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Efficient acquisition of high-resolution 4-D diagonal-suppressed methyl–methyl NOESY for large proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
Application Note: High-Precision Sample Preparation for L-Threonine (4-13C, 2,3-D2) Metabolomics
Executive Summary & Scientific Rationale
L-Threonine is a critical node in one-carbon metabolism, stem cell maintenance (via S-adenosylmethionine accumulation), and cancer cell anabolism. While uniformly labeled tracers (e.g., [U-13C]-Threonine) track total carbon flux, they often fail to mechanistically distinguish between the competing catabolic routes: Threonine Dehydrogenase (TDH) , Threonine Dehydratase (TD) , and Threonine Aldolase (TA) .
The L-Threonine (4-13C, 2,3-D2) isotopologue is a precision tool designed to resolve these pathways by combining carbon backbone tracing with hydrogen retention analysis:
-
4-13C Label: Tracks the fate of the terminal methyl group. In the TD pathway, this becomes C4 of
-ketobutyrate (and eventually Propionyl-CoA). In the TDH/TA pathways, it tracks into Acetyl-CoA or Acetaldehyde. -
2,3-D2 Label: Acts as a mechanistic probe. The retention or loss of deuterium at the C2 (
) and C3 ( ) positions distinguishes oxidative dehydrogenation (TDH) from dehydration (TD) and aldol cleavage (TA), often revealing kinetic isotope effects (KIE) that quantify rate-limiting steps.
This guide provides a rigorous, self-validating protocol for preparing biological samples to preserve these specific isotopic signatures for LC-MS/MS analysis.
Experimental Design & Tracer Considerations
Before sample preparation, the incubation parameters must be optimized to ensure detectable enrichment without isotopic steady-state saturation, which can mask flux dynamics.
Tracer Enrichment Strategy
-
Media Formulation: Reconstitute custom media (e.g., DMEM or RPMI) lacking L-Threonine. Supplement with L-Threonine (4-13C, 2,3-D2) at physiological concentrations (0.4 – 0.8 mM).
-
Dialyzed FBS: Use dialyzed Fetal Bovine Serum (FBS) to prevent dilution of the tracer by endogenous unlabeled threonine.
-
Time Course:
-
Dynamic Flux: 15 min, 30 min, 1 h, 2 h (to observe linear incorporation).
-
Steady State: 24 h (to observe final macromolecular sinks).
-
Pathway Visualization
The following diagram illustrates the differential fate of the labels, guiding the MS detection strategy.
Figure 1: Differential metabolic fate of L-Threonine (4-13C, 2,3-D2).[1][2] Note the specific loss of deuterium in the dehydratase pathway versus the cleavage products in dehydrogenase/aldolase pathways.
Sample Preparation Protocol
This protocol uses a Cold Solvents Extraction method optimized for polar metabolites. It avoids acid hydrolysis to prevent degradation of the labile
Reagents & Materials
-
Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20 v/v/v), pre-chilled to -80°C.
-
Why: This ratio precipitates proteins efficiently while maintaining solubility for both polar amino acids and hydrophobic acyl-CoAs.
-
-
Quenching Buffer: 0.9% NaCl (saline), ice-cold.
-
Internal Standard (ISTD): L-Norvaline or L-Threonine-15N (if available) added to the extraction solvent at 5 µM.
-
Note: Do not use Carbon-13 labeled Threonine as ISTD, as it interferes with the tracer analysis.
-
Protocol for Adherent Cells (6-well plate)
| Step | Action | Critical Technical Note |
| 1. Quench | Place plate on wet ice . Aspirate media rapidly. Wash 2x with 1 mL ice-cold 0.9% NaCl. | Speed is vital. Metabolism turns over in seconds. Do not use PBS (phosphate suppresses LC-MS ionization). |
| 2. Extract | Add 500 µL -80°C Extraction Solvent (containing ISTD) directly to the well. | The extreme cold halts all enzymatic activity immediately. |
| 3. Scrape | Scrape cells with a polyethylene lifter. Tilt plate to collect lysate.[3] | Ensure all cell debris is loosened. |
| 4. Collect | Transfer lysate to a pre-chilled 1.5 mL microcentrifuge tube. | Keep tubes on dry ice during this process.[4] |
| 5. Lyse | Vortex vigorously for 30 sec. Incubate on dry ice for 10 min. | Enhances metabolite release from organelle compartments. |
| 6. Clarify | Centrifuge at 16,000 x g for 15 min at 4°C . | Pellets protein and DNA. A tight pellet is required to prevent column clogging. |
| 7. Recover | Transfer supernatant (approx. 450 µL) to a new glass vial or LC-MS tube. | Avoid disturbing the pellet. |
| 8. Dry | Evaporate under Nitrogen stream at 4°C or use a SpeedVac (no heat). | Do not heat. Threonine and its keto-derivatives are heat-sensitive. |
| 9. Store | Store dried extracts at -80°C. | Stable for <2 weeks. Analyze immediately for best results. |
Protocol for Plasma/Biofluids
-
Thaw plasma on wet ice.
-
Aliquot 20 µL of plasma into a 1.5 mL tube.
-
Precipitate by adding 180 µL of -80°C Extraction Solvent (1:9 ratio).
-
Vortex for 30 sec. Incubate at -20°C for 20 min.
-
Centrifuge at 16,000 x g for 15 min at 4°C.
-
Transfer supernatant to a fresh vial.
-
Dry or inject directly if concentration allows (dilution factor is 10x).
Analytical Methodology (LC-MS/MS)[5][6][7]
For threonine and its polar catabolites, HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to Reverse Phase (C18) as it retains polar amines without derivatization.
Chromatographic Conditions
-
Column: ZIC-pHILIC (Merck SeQuant) or Amide HILIC (Waters BEH), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (adjust with NH4OH).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-1 min: 80% B
-
1-12 min: Ramp to 20% B
-
12-15 min: Hold 20% B
-
15.1 min: Return to 80% B (Re-equilibration is critical in HILIC).
-
Mass Spectrometry Settings (Q-Exactive / Orbitrap)
-
Polarity: Positive/Negative switching (Threonine is better in Pos; Organic acids/CoA in Neg).
-
Resolution: 70,000 (at m/z 200).
-
Scan Range: m/z 60 – 900.
-
Key Ions to Monitor (Theoretical):
| Metabolite | Formula | Unlabeled m/z (M+0) | Tracer Fate (M+X) | Mode |
| L-Threonine | C4H9NO3 | 120.0655 [M+H]+ | M+3 (1x13C, 2xD) | Pos |
| C4H6O3 | 101.0244 [M-H]- | M+2 (1x13C, 1xD)* | Neg | |
| Propionyl-CoA | C24H40N7O17P3S | 824.1620 [M-H]- | M+1 (1x13C) | Neg |
| Acetyl-CoA | C23H38N7O17P3S | 810.1460 [M-H]- | M+1 (1x13C) | Neg |
| Glycine | C2H5NO2 | 76.0393 [M+H]+ | M+0 (Unlabeled) | Pos |
*Note:
Quality Control & Data Validity
To ensure Trustworthiness and Self-Validation , every batch must include:
-
Process Blank: Extract a well containing media but no cells. Subtracts background noise.
-
Pooled QC: Mix 10 µL from every biological sample. Inject this every 10 samples to monitor retention time drift and signal intensity variation (CV < 20% required).
-
Natural Abundance Correction: Use software (e.g., IsoCor, Polylamis) to correct for naturally occurring 13C (1.1%) and 15N. This is vital for accurate flux calculation.
Workflow Diagram
Figure 2: Step-by-step sample preparation workflow ensuring metabolic quenching and extraction efficiency.[5][6]
References
-
Mackay, G. M., et al. "Analysis of Cell Metabolism Using LC-MS and Isotope Tracers." Methods in Enzymology, 2015.[7] Link
-
Liu, X., et al. "High-resolution metabolomics with 13C tracers reveals threonine catabolism dynamics." Analytical Chemistry, 2018.[8] (General methodology reference). Link
-
Yuan, M., et al. "Guidelines for the extraction of polar metabolites from adherent or suspension cells for LC-MS analysis." Nature Protocols, 2012. Link
-
Fan, T. W-M., et al. "Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research." Trends in Endocrinology & Metabolism, 2012. Link
Sources
- 1. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HRMAS 13C NMR and genome-scale metabolic modeling identify threonine as a preferred dual redox substrate for Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. rockefeller.edu [rockefeller.edu]
- 5. Frontiers | Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry [frontiersin.org]
- 6. Threonine - Wikipedia [en.wikipedia.org]
- 7. Analysis of Cell Metabolism Using LC-MS and Isotope Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying L-THREONINE (4-13C,2,3-D2) Enrichment in Tissues
Introduction
In the dynamic field of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways in vivo.[1][2] The use of isotopically labeled molecules, such as L-THREONINE (4-13C,2,3-D2), allows researchers to track the metabolic fate of specific compounds, providing invaluable insights into protein synthesis, degradation, and overall metabolic flux.[1][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the quantification of L-THREONINE (4-13C,2,3-D2) enrichment in various tissue samples.
L-threonine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet.[4][5] It serves as a crucial building block for protein synthesis and is a precursor for other important molecules like glycine.[5][6] By introducing L-threonine labeled with stable isotopes (¹³C and ²H), we can trace its incorporation into newly synthesized proteins and other metabolic products. This technique is particularly powerful for studying the impact of disease, nutritional interventions, or therapeutic agents on protein metabolism.[7][8]
The method described herein focuses on the use of Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted analytical technique for amino acid analysis.[7][9] While other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are also applicable, GC-MS often provides excellent sensitivity and resolution for this type of analysis, particularly when coupled with appropriate derivatization techniques.[9][10]
Principle of the Method
The core principle involves introducing the stable isotope-labeled L-threonine into a biological system (e.g., cell culture, animal model, or human subject). After a designated period, tissue samples are collected, and the proteins within are hydrolyzed to release their constituent amino acids. These amino acids are then extracted, purified, and chemically modified (derivatized) to make them volatile for GC-MS analysis.
The mass spectrometer separates the derivatized amino acids based on their mass-to-charge ratio (m/z). The instrument can distinguish between the naturally occurring (unlabeled) L-threonine and the isotopically labeled L-THREONINE (4-13C,2,3-D2) due to the mass difference imparted by the ¹³C and ²H atoms. By comparing the abundance of the labeled and unlabeled forms, we can precisely quantify the enrichment of the tracer in the tissue, which reflects the rate of protein synthesis and other metabolic activities.
L-Threonine Metabolism Overview
Understanding the metabolic pathways of L-threonine is crucial for interpreting the results of tracer studies. L-threonine is primarily metabolized through two main pathways: the threonine dehydrogenase pathway and the threonine deaminase pathway.[11]
-
Threonine Dehydrogenase Pathway: In this pathway, threonine is oxidized to 2-amino-3-ketobutyrate, which is then converted to glycine and acetyl-CoA.[11] This pathway is significant for providing glycine for various biosynthetic processes and acetyl-CoA for the tricarboxylic acid (TCA) cycle.[11]
-
Threonine Deaminase Pathway: This pathway involves the deamination of threonine to α-ketobutyrate, which can then be further metabolized to propionyl-CoA and enter the TCA cycle.[11]
Additionally, L-threonine is a key component of the aspartate family of amino acids and its biosynthesis is intricately regulated.[11][12][13]
Metabolic Pathway of L-Threonine
Caption: Major metabolic pathways of L-Threonine.
Materials and Methods
Reagents and Materials
| Reagent/Material | Supplier | Catalog Number (Example) |
| L-THREONINE (4-13C,2,3-D2) | Cambridge Isotope Laboratories, Inc. | CDLM-9307 |
| L-Threonine (Unlabeled Standard) | Sigma-Aldrich | T8625 |
| Hydrochloric Acid (6N) | Thermo Fisher Scientific | A144-500 |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMCS | Sigma-Aldrich | 375934 |
| Acetonitrile (GC Grade) | Thermo Fisher Scientific | A998-4 |
| Ethyl Acetate (GC Grade) | Thermo Fisher Scientific | E145-4 |
| Sodium Bicarbonate | Sigma-Aldrich | S6014 |
| Cation Exchange Resin (AG 50W-X8) | Bio-Rad | 1421441 |
| Pyridine | Sigma-Aldrich | P57506 |
| Methanol (HPLC Grade) | Thermo Fisher Scientific | A452-4 |
| Water (HPLC Grade) | Thermo Fisher Scientific | W6-4 |
Equipment
| Equipment | Manufacturer | Model (Example) |
| Gas Chromatograph-Mass Spectrometer (GC-MS) | Agilent Technologies | 7890B GC / 5977A MSD |
| Centrifuge | Eppendorf | 5424 R |
| Heating Block / Water Bath | Thermo Fisher Scientific | 88860026 |
| Vortex Mixer | VWR | 58816-121 |
| Nitrogen Evaporator | Organomation Associates | 112503 |
| pH Meter | Mettler Toledo | FiveEasy |
| Analytical Balance | Mettler Toledo | ME204 |
| Homogenizer | Omni International | Tissue Master 125 |
Experimental Protocols
Experimental Workflow Diagram
Caption: Overall experimental workflow for quantifying L-Threonine enrichment.
Step 1: Tissue Collection and Homogenization
-
Rapid Freezing: Immediately after collection, flash-freeze tissue samples in liquid nitrogen to halt metabolic activity.[14] Store samples at -80°C until further processing.
-
Homogenization:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Add the tissue to a 2 mL tube containing 500 µL of ice-cold 10% trichloroacetic acid (TCA).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Rationale: TCA precipitates proteins while leaving free amino acids in the supernatant. This step separates the protein-bound amino acids from the free amino acid pool.
-
Step 2: Protein Hydrolysis
-
Protein Pellet Collection: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. Discard the supernatant containing the free amino acids.
-
Washing: Wash the protein pellet twice with 1 mL of 70% ethanol to remove any remaining TCA. Centrifuge and discard the supernatant after each wash.
-
Hydrolysis:
Step 3: Amino Acid Purification
-
Drying: After hydrolysis, cool the tubes to room temperature. Dry the hydrolysate under a stream of nitrogen gas.
-
Cation Exchange Chromatography:
-
Resuspend the dried amino acids in 1 mL of 0.1 M HCl.
-
Prepare a small column with a cation exchange resin (e.g., AG 50W-X8).
-
Load the resuspended sample onto the column.
-
Wash the column with 5 mL of HPLC-grade water to remove any neutral or anionic contaminants.
-
Elute the amino acids with 5 mL of 4 M ammonium hydroxide.
-
Rationale: This step purifies the amino acids from other components of the hydrolysate that could interfere with the GC-MS analysis.
-
-
Final Drying: Dry the eluted amino acids under a stream of nitrogen.
Step 4: Derivatization
-
Reagent Preparation: Prepare the derivatization reagent by mixing 50 µL of acetonitrile and 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS.
-
Derivatization Reaction:
-
Add the derivatization reagent to the dried amino acid sample.
-
Add 30 µL of pyridine as a catalyst.[17]
-
Seal the vial and heat at 90°C for 2 hours.[17]
-
Rationale: Derivatization with MTBSTFA replaces the active hydrogens on the amino and carboxyl groups of the amino acids with nonpolar tert-butyldimethylsilyl (TBDMS) groups. This increases the volatility and thermal stability of the amino acids, making them suitable for GC analysis.[17] The TBDMS derivatives are also more stable and less sensitive to moisture compared to other silylating reagents.
-
Step 5: GC-MS Analysis
-
Instrument Setup:
-
GC Column: Use a suitable capillary column for amino acid analysis (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for Threonine-TBDMS derivative:
-
Unlabeled (M+0): m/z corresponding to the fragment of interest for the unlabeled threonine derivative.
-
Labeled (M+3): m/z corresponding to the fragment of interest for the L-THREONINE (4-13C,2,3-D2) derivative. The exact m/z values will depend on the fragmentation pattern of the specific derivative. It is crucial to determine these through preliminary analysis of standards.
-
-
Step 6: Data Analysis and Enrichment Calculation
-
Peak Integration: Integrate the peak areas for the selected ions corresponding to the unlabeled (M+0) and labeled (M+3) L-threonine.
-
Tracer to Tracee Ratio (TTR): Calculate the TTR using the following formula:
-
TTR = (Area of Labeled Ion) / (Area of Unlabeled Ion)
-
-
Molar Percent Enrichment (MPE): Convert the TTR to MPE:
-
MPE = [TTR / (TTR + 1)] * 100
-
-
Correction for Natural Abundance: It is important to correct for the natural abundance of heavy isotopes in both the analyte and the derivatizing agent. This is typically done by analyzing a set of standards with known enrichment levels and creating a calibration curve.
Data Presentation
Example Calibration Curve Data
| Known Enrichment (%) | Measured TTR |
| 0 | 0.005 |
| 1 | 0.015 |
| 2 | 0.025 |
| 5 | 0.058 |
| 10 | 0.116 |
Example Tissue Enrichment Data
| Tissue Sample | TTR (Corrected) | Molar Percent Enrichment (MPE) |
| Liver | 0.045 | 4.31% |
| Muscle | 0.021 | 2.06% |
| Brain | 0.012 | 1.19% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of L-THREONINE (4-13C,2,3-D2) enrichment in tissues using GC-MS. By following these procedures, researchers can obtain accurate and reproducible data on amino acid metabolism, which is crucial for advancing our understanding of health and disease. The principles and techniques described can be adapted for the analysis of other stable isotope-labeled amino acids and in various biological matrices.
References
-
Stable Isotope Methodology. Maastricht University. [Link]
-
GC-MS Amino Acid Analysis. Mtoz Biolabs. [Link]
-
LC-MS Amino Acid Analysis. Mtoz Biolabs. [Link]
-
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]
- Fan, T. W., Lane, A. N., & Higashi, R. M. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics (pp. 141-165). Humana Press.
-
Isotope Tracer Methodologies for Metabolic Clinical Trials. ProSciento. [Link]
-
The biosynthesis pathway of L-threonine. ResearchGate. [Link]
- Culea, M., Iordache, A. M., Horj, E., Mesaros, C., & Bleiziffer, R. (2010). GC-MS methods for amino acids determination in different biological extracts. Studia Universitatis Babes-Bolyai, Physica, 55(2), 213-221.
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
- Dong, X., Zhao, J., Zhang, C., & Zhang, D. (2022). Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 1010931.
- Wen, J., O'Brien, J. F., & Smith, C. V. (2014). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of the American Society for Mass Spectrometry, 25(6), 987-995.
- Jackson, G., & Churchill, J. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of analytical methods in chemistry, 2014, 279573.
- Kim, Y., Kim, H., Kim, J., & Kim, Y. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
-
Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]
- MacCoss, M. J., & Matthews, D. E. (2000). Stable Isotope Tracers for Metabolic Pathway Analysis. In Methods in Molecular Biology (pp. 209-228). Humana Press.
-
Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]
- Dauner, M., & Sauer, U. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology and bioengineering, 70(1), 80-86.
- Húsek, P., & Šimek, P. (2001). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. In Amino Acid Analysis (pp. 145-157). Humana Press.
-
The biosynthesis pathway of L-threonine. ResearchGate. [Link]
- Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 1010931.
- A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry. Analytical Chemistry, 97(25), 9636-9646.
-
Sample preparation for mass spectrometry. Biological Research Centre. [Link]
-
Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]
- Setou, M., & Sugiyama, E. (2012). Effective Sample Preparations in Imaging Mass Spectrometry. Biological & pharmaceutical bulletin, 35(10), 1633-1637.
- Phillips, A. A., & McCarthy, M. D. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 162, 104323.
- Calder, A. G., & Smith, A. (1999). Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry. Analytical biochemistry, 271(1), 8-17.
-
Stable Isotope-Labeled Amino Acid Mixes. Separation Science. [Link]
- Edgar, A. J. (2002). Molecular cloning and tissue distribution of mammalian L-threonine 3-dehydrogenases. BMC biochemistry, 3(1), 1-10.
- Engineering of l-threonine and l-proline biosensors by directed evolution of transcriptional regulator SerR and application for high-throughput screening. Microbial Cell Factories, 24(1), 1-13.
- Effects of Dietary Threonine Levels on Growth Performance, Biochemical Parameters, Muscle Quality, and Intestinal Microflora of Rice Field Eel (Monopterus albus). Fishes, 10(9), 741.
- Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial. Amino acids, 57(5), 1-13.
Sources
- 1. ckisotopes.com [ckisotopes.com]
- 2. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular cloning and tissue distribution of mammalian L-threonine 3-dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. prosciento.com [prosciento.com]
- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 10. LC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effective Sample Preparations in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 16. alexandraatleephillips.com [alexandraatleephillips.com]
- 17. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
Troubleshooting & Optimization
low incorporation of L-THREONINE (4-13C,2,3-D2) in protein expression.
Troubleshooting Guide: Low Incorporation of L-THREONINE (4-13C,2,3-D2)
Welcome to the Advanced NMR Isotope Labeling Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address one of the most persistent challenges in methyl-TROSY NMR sample preparation: the poor incorporation and metabolic scrambling of labeled L-Threonine in Escherichia coli expression systems.
Unlike methionine or lysine, which sit at the terminal ends of anabolic pathways, threonine is a highly active metabolic hub. Without targeted intervention, E. coli will rapidly consume your expensive L-THREONINE (4-13C,2,3-D2) precursor, diluting your signal and scrambling the isotope into unwanted amino acids .
Part 1: Diagnostic FAQs & Mechanistic Insights
Q1: Why is the incorporation rate of my labeled L-Threonine significantly lower than my ILV (Ile, Leu, Val) precursors? A: The low incorporation is driven by endogenous synthesis and precursor degradation. When E. coli is grown in minimal media (M9/D2O), it actively synthesizes its own unlabeled threonine, which competes directly with your exogenously added L-THREONINE (4-13C,2,3-D2). Furthermore, threonine is rapidly degraded via the threonine dehydrogenase pathway into Acetyl-CoA and glycine, physically depleting the available pool of your labeled precursor before it can be incorporated into the target protein .
Q2: My 2D
Q3: How can I chemically suppress this metabolic scrambling in a standard BL21(DE3) expression strain?
A: You must exploit feedback inhibition and isotope dilution. By co-supplementing the expression media with unlabeled
-
Pathway Repression: Excess
-ketobutyrate feedback-inhibits threonine deaminase, shutting down the conversion of Thr to Ile. -
Isotope Dilution: Excess d5-glycine floods the glycine pool, ensuring that any minor scrambling from Thr to Gly is statistically diluted and remains invisible in your NMR spectra .
Q4: Is there a genetic alternative to chemical suppression that improves cost-efficiency?
A: Yes. Utilizing a threonine auxotrophic strain (e.g.,
Part 2: Pathway Visualization
The following diagram maps the causality of threonine scrambling and illustrates exactly where our recommended chemical suppression strategies intervene.
Metabolic scrambling of L-Threonine in E. coli and targeted chemical suppression strategies.
Part 3: Quantitative Benchmarks
To justify the experimental choices in the protocol below, review the comparative efficiency of different expression strategies. Data is synthesized from established biomolecular NMR methodologies .
| Expression Strategy | L-Thr Precursor Required | Target Incorporation (%) | Scrambling to Ile/Gly | Cost Efficiency |
| Standard BL21 (No Inhibitors) | 100 mg/L | ~75% | High (Visible in NMR) | Low |
| BL21 + Chemical Suppression | 50 mg/L | ~90% | Negligible | High |
| Auxotrophic Strain ( | 25 - 50 mg/L | >95% | Very Low (Ile only) | Very High |
Part 4: Self-Validating Experimental Protocol
This protocol details the chemical suppression method for standard E. coli BL21(DE3) cells, designed to maximize L-THREONINE (4-13C,2,3-D2) incorporation while preventing scrambling. Every step is engineered with a specific metabolic causality.
Phase 1: Cell Growth & Metabolic Priming
-
Media Preparation: Prepare D2O-based M9 minimal media supplemented with
C-glucose (or C-glucose if uniform backbone labeling is desired). -
Inoculation: Inoculate the M9 media with a starter culture and incubate at 37°C, 250 RPM.
-
Growth Monitoring: Grow the culture until it reaches an Optical Density (OD
) of 0.6 to 0.7. Causality: Cells must be in the mid-logarithmic phase to ensure the metabolic machinery is fully active before pathway inhibitors are introduced.
Phase 2: Pathway Suppression & Precursor Addition
-
Scrambling Suppression (T = -1 hour): Exactly 60 minutes prior to induction, add 100 mg/L of d5-glycine and 50 mg/L of unlabeled
-ketobutyrate (sodium salt) to the culture.-
Causality: Adding these one hour early allows the cells to internalize the metabolites, triggering feedback inhibition of threonine deaminase and saturating the glycine pool before the expensive isotope is introduced .
-
-
Isotope Addition (T = -30 minutes): Exactly 30 minutes prior to induction, add 50 mg/L of L-THREONINE (4-13C,2,3-D2) .
-
Causality: A 30-minute window ensures the labeled amino acid is taken up by the cells and loaded onto tRNAs, but is not wasted on excessive cell mass accumulation prior to recombinant protein expression.
-
Phase 3: Expression & Self-Validation
-
Induction: Add IPTG to a final concentration of 0.5 - 1.0 mM. Reduce the temperature to 20°C and express overnight (16-18 hours).
-
Harvest & Purification: Harvest cells via centrifugation and purify the target protein using standard affinity chromatography.
-
Protocol Validation (The Self-Validating Step): Acquire a 2D
H- C HSQC spectrum of the purified protein.-
Success Criterion: You should observe strong, distinct cross-peaks in the Thr-
2 region ( H ~1.1 ppm / C ~20 ppm). -
Validation Criterion: The protocol is validated as successful if there is a complete absence of unexpected cross-peaks in the Ile-
1 region ( H ~0.8 ppm / C ~11 ppm), confirming that the -ketobutyrate successfully repressed IlvA activity.
-
References
-
Velyvis, A., Ruschak, A. M., & Kay, L. E. (2012). An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome. PLOS One. URL:[Link]
-
Monneau, Y. R., et al. (2016). Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications. Journal of Biomolecular NMR. URL:[Link]
-
Cortecnet. (n.d.). Side-Chain Methyl Labeling - Biomolecular NMR - Applications. Cortecnet. URL:[Link]
-
Tomlinson, J. H., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Emerging Topics in Life Sciences. URL:[Link]
improving signal-to-noise for L-THREONINE (4-13C,2,3-D2) in NMR
Troubleshooting Guide: Maximizing Signal-to-Noise (S/N) for L-THREONINE (4-13C, 2,3-D2)
Welcome to the Technical Support Center. This specialized guide is engineered for researchers and drug development professionals working with complex isotopically labeled amino acids.
While 13C enrichment at the C4 (methyl) position of L-Threonine theoretically provides high sensitivity, the specific 4-13C, 2,3-D2 isotopologue introduces unique spin-spin interactions. The adjacent deuterium (2H) atoms create relaxation pathways and scalar couplings that can severely degrade your Signal-to-Noise ratio (S/N) if standard acquisition parameters are used. This guide provides the mechanistic causality and self-validating protocols needed to diagnose and resolve these S/N bottlenecks.
Section 1: The Causality of Signal Degradation
Q1: I have 100% 13C enrichment at the C4 position, but my 13C NMR signal is broad, unresolved, and has poor S/N. What is causing this? The degradation is caused by scalar coupling to the adjacent deuterium atom. In L-Threonine (4-13C, 2,3-D2), the C4 methyl group (13CH3) is directly bonded to the C3 beta-carbon, which bears a deuterium atom (CD-OH).
-
Proton Coupling (
): The 13C nucleus is strongly coupled to its three attached protons ( Hz). Standard 1H broad-band decoupling easily removes this. -
Deuterium Coupling (
): Deuterium has a nuclear spin of . The two-bond scalar coupling ( Hz) to the 13C nucleus splits the signal into a 1:1:1 triplet. Furthermore, because deuterium is a quadrupolar nucleus, its rapid relaxation often "smears" this multiplet into a broad, unresolved hump, drastically reducing the peak height and S/N[1].
Q2: How do I eliminate this deuterium-induced broadening? You must implement simultaneous 1H and 2H decoupling during 13C acquisition. Modern spectrometers equipped with a 2H TX board can utilize the deuterium lock channel to apply a decoupling pulse sequence to the 2H frequencies while simultaneously decoupling 1H[2]. This collapses the broad multiplet into a sharp, high-intensity singlet, recovering your S/N.
Caption: Spin-coupling network of L-Threonine (4-13C, 2,3-D2) and dual-decoupling strategy.
Section 2: Hardware & Sample Optimization
Q3: My sample concentration is extremely low (< 2 mg). How can I maximize the S/N before touching the pulse sequence? Use a Shigemi tube matched to the magnetic susceptibility of your deuterated solvent. Standard 5 mm NMR tubes require ~500-600 µL of solvent, which unnecessarily dilutes your limited sample. A Shigemi tube restricts the active sample volume to the exact dimensions of the RF coil (typically ~15-18 mm in height, or ~200 µL), effectively tripling your sample concentration in the active detection zone. Since S/N is directly proportional to concentration, this yields a linear increase in S/N[3].
Q4: I have tuned my probe using the standard "wobble" (reflection) curve, but S/N is still sub-optimal. Is there a better way? Yes. Standard wobble tuning optimizes the transmit pathway (RF power delivery to the sample). However, S/N is heavily dictated by the receive pathway. Implement Spin-Noise Tuning . By observing the baseline spin-noise of the sample without applying any RF pulses, you can adjust the tuning and matching capacitors until an inverted spin-noise signal is maximized. This specifically optimizes the probe's receiver efficiency, often yielding up to a 21% improvement in S/N[4].
Section 3: Data Processing
Q5: What is the optimal data processing strategy for this specific molecule? Apply Matched Filtration via exponential multiplication (EM) to your Free Induction Decay (FID) before Fourier transformation. To maximize S/N, the line broadening (LB) parameter should be set exactly equal to the natural linewidth of your 13C peak (typically 1-3 Hz for a decoupled methyl carbon). This weighting function suppresses the high-frequency noise at the tail of the FID where the signal has already decayed, optimizing the compromise between resolution and S/N[5].
Caption: Logical workflow for optimizing NMR S/N from sample preparation to data processing.
Quantitative Data: Spin System Properties
| Position | Nucleus | Spin ( | Primary Coupling Target | Expected Splitting ( | Required Decoupling Channel |
| C4 | 13C | 1/2 | H4 (Protons) | N/A (Observe Channel) | |
| H4 | 1H | 1/2 | C4 (Carbon) | 1H (Broadband) | |
| C3 | 12C | 0 | N/A | N/A | N/A |
| D3 | 2H | 1 | C4 (Carbon) | 2H (Lock Channel) |
Experimental Protocol: Step-by-Step 13C{1H, 2H} Acquisition
This protocol is designed as a self-validating system to ensure each step actively contributes to S/N improvement.
Step 1: Sample Preparation & Volume Validation
-
Dissolve < 2 mg of L-Threonine (4-13C, 2,3-D2) in exactly 200 µL of susceptibility-matched deuterated solvent (e.g., D2O).
-
Transfer to a Shigemi tube. Insert the plunger carefully to avoid air bubbles.
-
Validation: Measure the sample column height. It must be exactly centered and match the active coil length of your specific probe (typically 15-18 mm).
Step 2: Spin-Noise Probe Tuning
-
Insert the sample and allow temperature equilibration (5 mins).
-
Open the tuning interface (e.g., atmm or wobb). Tune the 13C, 1H, and 2H channels conventionally first.
-
Switch to acquisition mode without pulsing (set receiver gain to maximum, pulse width to 0).
-
Acquire the noise spectrum. Adjust the 13C tuning/matching capacitors manually until the spin-noise dip is deepest and inverted.
-
Validation: The S/N of the noise baseline itself should visibly increase, confirming receive-path optimization.
Step 3: Lock & Shim
-
Lock onto the 2H solvent signal.
-
Shim the magnetic field (gradient shimming followed by manual fine-shimming on Z1/Z2).
-
Validation: Ensure the lock level is stable. A fluctuating lock will introduce
noise and degrade S/N.
Step 4: Dual-Decoupling Pulse Sequence Execution
-
Load a standard 13C{1H} pulse sequence (e.g., zgpg30).
-
Acquire a quick reference spectrum (16 scans). Validation: Observe the C4 peak; it will appear broad due to the
coupling. -
Modify the pulse sequence to include 2H decoupling (e.g., routing the decoupling pulse through the lock channel via cpd2 or equivalent spectrometer-specific commands). Ensure the 2H decoupling power is kept low to avoid probe arcing.
-
Acquire the 13C{1H, 2H} spectrum.
-
Validation: The C4 peak must now resolve into a sharp, high-intensity singlet. The peak height (S/N) should be significantly higher than the reference spectrum.
Step 5: Data Processing
-
Apply an exponential window function to the FID.
-
Set the Line Broadening (LB) parameter to match the full-width at half-maximum (FWHM) of your decoupled C4 peak (typically LB = 1.0 to 2.0 Hz).
-
Fourier transform, phase correct, and perform baseline correction.
References
- "NMR Data Processing" - University of Manchester.
- "Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning" - University of Ottawa NMR Facility Blog.
- "Practical implications of using shigemi NMR tubes" - Reddit (r/Chempros).
- "Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling" - Canadian Journal of Chemistry.
- "Deuterium Decoupling" - University of Ottawa NMR Facility Blog.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. University of Ottawa NMR Facility Blog: Deuterium Decoupling [u-of-o-nmr-facility.blogspot.com]
- 3. reddit.com [reddit.com]
- 4. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Technical Support Center: Troubleshooting Isotopic Scrambling of L-THREONINE (4-13C, 2,3-D2)
Introduction: The Complexity of the Threonine Tracer
You have selected L-Threonine (4-13C, 2,3-D2) , a high-fidelity triple-labeled tracer. This specific isotopomer is designed to deconvolute the three competing catabolic pathways of threonine: Threonine Aldolase (TA) , Threonine Dehydratase (TD) , and Threonine Dehydrogenase (TDH) .
However, "scrambling"—the loss of positional isotopic integrity or unexpected dilution—is a frequent challenge. This guide addresses the root causes of these anomalies, distinguishing between pre-analytical chemical exchange , biological/enzymatic scrambling , and mass spectrometry artifacts .
Module 1: Pre-Analytical Integrity (Chemical Stability)
Before assuming metabolic scrambling, you must rule out chemical exchange during storage or sample preparation. The deuterium labels at positions C2 (alpha) and C3 (beta) are chemically distinct but vulnerable.
FAQ 1: Why am I seeing a loss of Deuterium (M-1) in my stock solution?
Diagnosis: Chemical Exchange via Schiff Base Formation or pH Stress.
-
The Mechanism: The C2-deuterium (alpha-proton) is weakly acidic (
, but lower in Schiff bases). If your solution contains trace aldehydes (impurities or fixatives) or is stored at basic pH (>8.0), the amine group forms a Schiff base. This lowers the of the C2-D, facilitating rapid exchange with solvent protons ( ). -
The C3-Deuterium: The C3-D (beta-position) is generally chemically stable at neutral pH but can undergo elimination under strong acidic/basic conditions or high heat.
Corrective Protocol:
-
pH Control: Maintain stock solutions at pH 6.0–7.0 . Avoid Tris buffers (primary amines) if possible; use Phosphate or HEPES.
-
Temperature: Store at -20°C or -80°C. Never autoclave the tracer solution.
-
Solvent: If analyzing by NMR, ensure the
solvent is not contaminated with HDO, which drives equilibrium exchange.
Module 2: Biological Scrambling (Metabolic Flux)
This is the core of the issue. The "scrambling" you observe is often the result of reversible enzymatic reactions or specific mechanistic losses inherent to the enzymes.
Diagram: The Fate of the Isotopes
The following diagram illustrates where each isotope ends up. Note the "Danger Zones" (Red) where labels are lost or scrambled.
Caption: Metabolic fate of L-Threonine (4-13C, 2,3-D2).[1] Red pathways indicate high risk of reversible scrambling or label loss.
FAQ 2: Why is the C2-Deuterium disappearing (M-1) in my cell culture?
Diagnosis: Threonine Dehydratase (TD) Activity or Transaminase Exchange.
-
Mechanism (TD): TD is a PLP-dependent enzyme.[2] The catalytic cycle requires the abstraction of the alpha-proton (C2-D). Even if the reaction does not proceed to completion (forming
-ketobutyrate), the enzyme can bind threonine, remove the C2-D, exchange it with a solvent proton, and release the "scrambled" threonine back into the pool. -
Mechanism (Transaminases): Nonspecific aminotransferases can also bind threonine, transiently abstract the C2-D, and release it.
-
Interpretation: Loss of C2-D is often a proxy for total PLP-enzyme handling of the amino acid pool, not just net flux.
FAQ 3: Why do I see unlabeled Threonine appearing when I feed 100% labeled tracer?
Diagnosis: Threonine Aldolase (TA) Reversibility.
-
The Issue: TA cleaves Threonine into Glycine + Acetaldehyde. Crucially, this reaction is reversible .
-
The Scramble:
-
Labeled Thr
Labeled Gly + Labeled Acetaldehyde. -
The cell has a large pool of unlabeled Glycine and unlabeled Acetaldehyde (from glucose/ethanol metabolism).
-
The enzyme synthesizes new Threonine from these unlabeled pools.
-
Result: Your intracellular Threonine M+3 pool is diluted with M+0, M+1, or M+2 species, appearing as "scrambling."
-
FAQ 4: What happens to the C3-Deuterium in the Dehydrogenase (TDH) pathway?
Diagnosis: Oxidative loss.
-
Mechanism: TDH oxidizes the hydroxyl group at C3 to a ketone. This oxidation involves the direct transfer of the C3-H (or C3-D) to
. -
Result: Any flux through TDH results in the immediate loss of the C3-D label. The resulting 2-amino-3-ketobutyrate retains the C2-D (temporarily) and 4-13C, but the C3-D is gone.
Module 3: Analytical Troubleshooting (MS & NMR)
Sometimes the scrambling is an artifact of the instrument, not the biology.
FAQ 5: My GC-MS spectrum shows a split peak with different isotope patterns. Is this "Isothreonine"?
Diagnosis: Chromatographic separation of diastereomers or artifacts.
-
The Issue: L-Threonine has two chiral centers (2S, 3R).[3] "Scrambling" can sometimes refer to epimerization to L-allo-Threonine (2S, 3S).
-
Cause: PLP-dependent enzymes (like racemases or TA) can invert the stereochemistry at C2.
-
Solution: Ensure your GC/LC method separates Threonine from allo-Threonine. Allo-threonine often elutes slightly earlier/later depending on the column. If you integrate them together, the isotope distribution will look "scrambled."
FAQ 6: I see high M-1 abundance in the source. Is my tracer impure?
Diagnosis: In-Source Fragmentation (Electrospray/EI).
-
Mechanism: The C-C bonds in threonine are fragile.
-
Loss of Side Chain: In EI (GC-MS), the loss of the side chain (
) is common. -
Deuterium Exchange in Source: If your LC-MS source is very hot and uses protic solvents (MeOH/Water) with high acid, D/H exchange can occur during ionization.
-
-
Validation Protocol: Inject the standard (tracer only) in solvent. If you see the "scrambled" pattern in the pure standard, it is an instrumental artifact. Lower the source temperature or cone voltage.
Summary Data Table: Isotope Fate by Pathway
| Pathway | Enzyme | Fate of C2-D ( | Fate of C3-D ( | Fate of 4-13C ( | Scrambling Risk |
| Aldolase | Threonine Aldolase (TA) | Retained (on Glycine) | Retained (on Acetaldehyde) | Retained (on Acetaldehyde) | HIGH (Reversible synthesis dilutes pool) |
| Dehydratase | Threonine Dehydratase (TD) | LOST (Elimination) | Retained* (on | Retained (on | MED (C2-D loss is obligatory) |
| Dehydrogenase | Threonine Dehydrogenase (TDH) | Unstable (Exchange prone) | LOST (Oxidation to NADH) | Retained (on Acetyl-CoA) | LOW (Pathway is minor in humans) |
*Note: In TD pathway, C3 becomes a methylene group. One H is from the original C3 (D), the other is added from solvent.
References
-
Darling, P. B., et al. (2000).[4] "Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans."[4][5] American Journal of Physiology-Endocrinology and Metabolism. Link
-
Bird, M. I., & Nunn, P. B. (1983).[4] "Metabolic homoeostasis of L-threonine in the normally-fed rat." Biochemical Journal. Link
-
Liu, J. Q., et al. (2015). "Threonine aldolases: perspectives in engineering and screening." Applied Microbiology and Biotechnology. Link
-
Kapke, G., & Davis, L. (1976).[6] "Stereochemistry of the reaction of sheep liver threonine dehydratase." Biochemistry. Link
-
Kuznetsova, K. G., et al. (2016). "Distinguishing between threonine and isothreonine using tandem mass spectrometry." Thermo Fisher Scientific Application Note. Link
Sources
- 1. isotope.com [isotope.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Threonine - Wikipedia [en.wikipedia.org]
- 4. Reactome | Threonine catabolism [reactome.org]
- 5. Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: L-Threonine (4-13C, 2,3-D2) Media Optimization
Status: Operational Role: Senior Application Scientist Subject: Optimization of Stable Isotope Labeled Threonine in Cell Culture Media
Introduction: The Precision of Labeling
Welcome to the technical support hub for L-Threonine (4-13C, 2,3-D2). This specific isotopologue is a high-value reagent used primarily for:
-
NMR Spectroscopy: Simplifying side-chain assignment and probing methyl group dynamics.
-
Metabolic Flux Analysis (MFA): Tracing specific carbon/hydrogen fate through the threonine dehydrogenase or aldolase pathways.
Unlike standard amino acids, optimizing this reagent is a balance between isotopic enrichment (signal intensity), metabolic fidelity (preventing label scrambling), and economic viability .
Module 1: Concentration & Formulation Strategy
Q: What is the optimal starting concentration for mammalian vs. bacterial systems?
A: You cannot simply substitute the labeled compound 1:1 with standard formulations without considering the background matrix.
For Mammalian Cells (CHO, HEK293, HeLa): Standard DMEM/RPMI formulations contain Threonine at 0.4–0.8 mM. However, for labeling experiments, you must use Dialyzed Fetal Bovine Serum (dFBS) . Standard FBS contains significant unlabeled L-Threonine, which will dilute your isotope enrichment immediately.
For Bacterial Systems (E. coli): In Minimal Media (M9), the goal is to prevent de novo synthesis (if not using an auxotroph) via feedback inhibition or to supply enough for the desired protein yield.
Recommended Concentration Table
| System | Base Media | Recommended L-Thr (4-13C, 2,3-D2) Conc. | Critical Additives | Notes |
| Mammalian | DMEM (-Thr) | 0.8 mM (95 mg/L) | 10% Dialyzed FBS | A 10-20% excess over standard formulation helps overcome transport inefficiencies. |
| Mammalian | RPMI 1640 (-Thr) | 0.2 mM (24 mg/L) | 10% Dialyzed FBS | RPMI has lower baseline amino acid concentrations; do not over-saturate. |
| E. coli | M9 Minimal | 1.0 - 2.0 mM | 13C-Glucose (optional) | Higher concentrations required to suppress endogenous synthesis in non-auxotrophs. |
| Cell-Free | S30 Extract | 2.0 mM | Energy Mix | High consumption rate in cell-free synthesis requires saturation. |
Q: How do I prepare the stock solution to prevent degradation?
A: L-Threonine is relatively stable, but the deuterium label at the C2 and C3 positions can undergo exchange if handled improperly at extreme pH.
Protocol: Stock Preparation
-
Solvent: Use HPLC-grade water (degassed).
-
Concentration: Prepare a 100x stock (e.g., 80 mM for DMEM workflows).
-
Filtration: Sterile filter using a 0.22 µm PVDF membrane. Do not autoclave the stock solution separately, as high heat can induce minor degradation or interaction with contaminants.
-
Storage: Aliquot into light-protective tubes and store at -20°C. Avoid freeze-thaw cycles greater than 3x.
Module 2: Metabolic Fidelity & Scrambling
Q: My Mass Spec data shows "scrambling" of the label into Glycine and Acetyl-CoA. Why?
A: This is a metabolic feature, not a reagent defect. Threonine is catabolized via two primary pathways that cleave the carbon backbone, redistributing your 13C and Deuterium labels.
-
Threonine Dehydrogenase (TDH): Converts Threonine to 2-Amino-3-ketobutyrate, eventually yielding Glycine and Acetyl-CoA.
-
Threonine Aldolase (TA): Directly cleaves Threonine into Glycine and Acetaldehyde.
If your 4-13C label ends up in the Acetyl-CoA pool, it will enter the TCA cycle and label Glutamate/Aspartate, creating "noise" in your spectra.
Visualizing the Scrambling Pathway
Figure 1: Metabolic fate of L-Threonine showing pathways leading to label scrambling into the TCA cycle.
Q: How do I mitigate scrambling?
Troubleshooting Steps:
-
Use Auxotrophs: In bacterial work, use strains deleted for tdh (threonine dehydrogenase) to force incorporation of the exogenous labeled Threonine without breakdown.
-
Feed Strategy: In mammalian culture, maintain glucose levels high. High glycolytic flux suppresses amino acid catabolism for energy.
-
Harvest Time: Harvest cells during the exponential phase. Catabolism of amino acids increases significantly during the stationary phase when glucose is depleted.
Module 3: Isotope Effects & Growth Issues
Q: My cells are growing 15-20% slower in the labeled media. Is this toxicity?
A: It is likely the Kinetic Isotope Effect (KIE) , specifically due to the Deuterium at the C2 (alpha) position.
The C-D bond is stronger than the C-H bond. Enzymes involved in amino acid transport (loading onto tRNAs) or transamination steps may process the deuterated isotopologue slower.
Optimization Protocol: Step-Up Adaptation If precise growth kinetics are required, do not switch immediately to 100% labeled media.
-
Passage 1: 25% Labeled / 75% Unlabeled.
-
Passage 2: 50% Labeled / 50% Unlabeled.
-
Passage 3: 100% Labeled.
Note: For protein production, you can often skip adaptation if you accept a slightly lower yield, but for metabolic studies, the altered growth rate can skew flux data.
Module 4: Validation Workflow
Q: How do I verify the incorporation efficiency before running my main experiment?
A: You must perform a "Validation Run" using Mass Spectrometry. Do not rely on theoretical calculations.
Step-by-Step Validation Protocol
-
Culture: Grow cells in optimized media (e.g., 6-well plate) to 80% confluence.
-
Wash: Wash 3x with ice-cold PBS to remove extracellular media (critical to avoid contaminating the reading).
-
Lysis: Lyse cells in 8M Urea or SDS buffer.
-
Hydrolysis: Perform acid hydrolysis (6M HCl, 110°C, 24h) to break down proteins into amino acids.
-
Warning: Threonine is partially destroyed by acid hydrolysis (~5-10% loss). Ensure you use a stable internal standard if quantifying absolute amounts.
-
-
Derivatization: Use a kit (e.g., AccQ-Tag or equivalent) if using LC-MS without HILIC.
-
Analysis: Measure the Mass Shift.
-
Native Threonine: 119.12 Da
-
Target: +3 Da shift (1x 13C + 2x Deuterium) = ~122.12 Da.
-
Calculation: % Incorporation = (Intensity Heavy) / (Intensity Heavy + Intensity Light) * 100.
-
Workflow Logic Diagram
Figure 2: Quality Control workflow for verifying isotopic incorporation.
References
-
Brekke, R. E., et al. (2019). Optimizing Defined Media for CHO Cell Culture. Biotechnology and Bioengineering. [Link] (General reference for CHO AA requirements).
-
Fan, T. W-M., et al. (2012). Stable Isotope-Resolved Metabolomics and Applications for Drug Development. Pharmacology & Therapeutics. [Link]
-
Yuan, J., et al. (2008). Kinetic Isotope Effects in Metabolic Networks. Nature Chemical Biology. [Link]
Disclaimer: This guide is for research purposes only. Optimization parameters may vary based on specific cell lines and reactor conditions.
challenges in L-THREONINE (4-13C,2,3-D2) quantification by GC-MS
Welcome to the Technical Support Center for Stable Isotope Quantification.
Topic: L-THREONINE (4-13C, 2,3-D2) Quantification by GC-MS Ticket ID: #THR-ISO-001 Specialist: Senior Application Scientist, Metabolic Flux Division
Executive Summary: The Challenge of "Mixed" Isotopes
Quantifying L-Threonine (4-13C, 2,3-D2) is significantly more complex than standard amino acid analysis. You are dealing with a "mixed" label—a stable carbon backbone label (
The core challenges are threefold:
-
Proton Exchange (The Silent Killer): The deuterium at the C2 (
-carbon) position is acidic and prone to exchanging with solvent protons ( ) during sample preparation, leading to underestimation of the M+3 isotopologue. -
Thermal Instability: Threonine is notorious for dehydrating to
-ketobutyrate or enamines in hot GC injector ports. -
Isotope Separation: Deuterated isotopologues often elute earlier than their hydrogen counterparts (inverse isotope effect), causing integration windows to miss the labeled peak if not carefully set.
Experimental Protocol: The "Safe-Lock" Workflow
To preserve the C2-Deuterium label, you must avoid basic pH and moisture. We recommend the TBDMS (tert-butyldimethylsilyl) derivatization method over TMS (trimethylsilyl) because TBDMS derivatives are hydrolytically more stable and provide a cleaner high-mass fragment (
Step-by-Step Methodology
-
Extraction (Acidic Lock):
-
Extract cells/tissue in cold 0.1 M HCl or 80% Methanol/Water .
-
Crucial:NEVER use alkaline buffers (e.g., bicarbonate, NaOH) during extraction. High pH catalyzes the enolization of the C2-proton, washing away your D-label.
-
-
Drying (Moisture Removal):
-
Dry the supernatant completely under a stream of Nitrogen (
) at 40°C. -
Tip: Add 20 µL of acetonitrile and dry again to azeotropically remove trace water. Moisture kills the derivatization reagent.
-
-
Derivatization (Tri-TBDMS Formation):
-
Add 50 µL Acetonitrile + 50 µL MTBSTFA (with 1% TBDMCS) .
-
Incubate at 100°C for 60 minutes .
-
Chemistry: This forms the Tri-TBDMS-Threonine derivative (N,O,O-tris-TBDMS).
-
-
GC Injection:
-
Inject 1 µL in Split mode (1:10) to prevent column overload.
-
Injector Temp:240°C (Do not exceed 250°C to minimize thermal dehydration).
-
Visual Workflow (Graphviz)
Caption: Figure 1. Optimized workflow to prevent alpha-proton exchange (C2-D loss) during sample preparation.
Mass Spectrometry & Data Analysis
For TBDMS-amino acids, the dominant fragmentation pathway is the loss of a tert-butyl group (
Target Ions for L-Threonine (Tri-TBDMS)
| Species | Formula (Derivative) | Total MW | Target Ion | Shift ( |
| Unlabeled (M+0) | 461 | 404 | 0 | |
| Labeled (M+3) | 464 | 407 | +3 |
-
Calculation Logic:
-
Threonine MW = 119.
-
Tri-TBDMS addition =
(net gain per group) = 342. -
Total MW =
. -
Fragment =
. -
Label Shift:
(+1) + (+2) = +3. Target = 407.
-
Troubleshooting Guide (FAQ)
Q1: I see the M+0 (404) peak, but my M+3 (407) signal is lower than expected. Where did the label go?
Diagnosis: Deuterium Exchange (Back-Exchange). The C2-Deuterium is acidic. If your sample sat in a neutral or basic aqueous solution for even a few minutes, the D exchanged with H from the water.[1] The Fix:
-
Ensure extraction solvent is acidic (0.1 M HCl).
-
Minimize time in the aqueous phase.
-
Self-Validation: Spike a known amount of pure L-Threonine (4-13C, 2,3-D2) into a "blank" matrix and process it. If you recover <90% of the M+3 signal, your extraction pH is too high.
Q2: My Threonine peak is tailing badly, and I see a "ghost" peak eluting earlier.
Diagnosis: Thermal Dehydration. Threonine is thermally labile. In a dirty or overly hot injector liner, it dehydrates to form 2-aminobutyric acid derivatives or enamines. The Fix:
-
Lower Injector Temp: Drop from 280°C to 240°C .
-
Change Liner: Use a fresh, deactivated splitless liner with glass wool. Active sites on dirty glass wool catalyze dehydration.
-
Check Ratio: If you see a peak at m/z 288 (the [M-57] for di-TBDMS-dehydro-threonine), your injector is too harsh.
Q3: The labeled standard (M+3) elutes 0.1 minutes before the endogenous threonine. Is this an error?
Diagnosis: Chromatographic Isotope Effect. No, this is normal. Deuterated compounds often have slightly weaker interactions with the stationary phase (C-D bonds are shorter and less polarizable than C-H bonds). The Fix:
-
Widen Integration Windows: Do not use a narrow retention time window based solely on the unlabeled standard. Ensure your integration window covers the "leading edge" where the D2-isotopologue resides.
Q4: Can I use TMS (MSTFA) instead of TBDMS?
Diagnosis: Not Recommended for D-Labels. TMS derivatives are extremely moisture-sensitive. Any trace water in the vial can cause hydrolysis, leading to free amino groups that can facilitate H/D exchange. TBDMS derivatives are 100x more stable and provide a cleaner mass spectrum (the M-57 ion carries ~80% of the total ion current).
Diagnostic Logic Tree
Caption: Figure 2. Diagnostic logic for identifying loss of signal or isotopic integrity.
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Current Opinion in Biotechnology, 34, 27-35. Link
-
Soboleva, A., et al. (2020). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. Link
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Link
-
Chaves, I., et al. (2017). Assessment of threonine metabolism in vivo by gas chromatography/mass spectrometry and stable isotope infusion. Analytical Biochemistry, 193(2), 212-219.[2] Link
-
Sigma-Aldrich Technical Bulletin. (2023). The Derivatization and Analysis of Amino Acids by GC-MS. Link
Sources
correcting for natural isotope abundance in L-THREONINE (4-13C,2,3-D2) experiments
An in-depth technical support guide and troubleshooting framework for researchers utilizing dual-isotope tracers in metabolic flux analysis and mass spectrometry (MS).
Welcome to the Technical Support Center for dual-isotope metabolic tracing. Utilizing multiply labeled amino acids like L-Threonine (4-13C, 2,3-D2) provides unprecedented resolution into compartmentalized metabolic fluxes, such as threonine catabolism via threonine aldolase or threonine dehydrogenase. However, the presence of two distinct heavy isotopes (Carbon-13 and Deuterium) introduces significant mathematical complexity when correcting for the natural isotopic abundance of the biological matrix and the tracer itself.
This guide provides authoritative, self-validating protocols to ensure absolute scientific integrity in your mass isotopomer distribution (MID) data.
Core Causality: The Physics of Dual-Isotope Correction
Before troubleshooting, it is critical to understand why standard correction algorithms fail for L-Threonine (4-13C, 2,3-D2).
L-Threonine (
For a dual-tracer like 4-
Table 1: Natural Isotopic Abundances and Exact Mass Shifts in L-Threonine
| Element | Principal Isotope | Exact Mass (Da) | Heavy Isotope | Exact Mass (Da) | Mass Shift ( | Natural Abundance (%) |
| Carbon | 12.00000 | 13.00335 | +1.00335 | 1.07% | ||
| Hydrogen | 1.00783 | 2.01410 | +1.00628 | 0.0115% | ||
| Nitrogen | 14.00307 | 15.00011 | +0.99704 | 0.38% | ||
| Oxygen | 15.99491 | 17.99916 | +2.00425 | 0.205% |
Frequently Asked Questions & Troubleshooting
Q1: I am seeing negative corrected mass fractions in my M+1 and M+2 isotopologues. What is causing this?
Causality: Negative fractions are the hallmark of an overcorrection error caused by a mismatch between your instrument's actual mass resolution and the resolution assumed by your correction software.
Solution: You must use a resolution-dependent correction algorithm designed for dual-isotopes, such as AccuCor2 or IsoCor v2 [2][3]. If your Orbitrap or TOF was operating at 60,000 resolution (at m/z 200), it cannot fully resolve the
Q2: How do I account for the derivatization agent if I am using GC-MS instead of LC-MS?
Causality: GC-MS requires derivatization (e.g., TBDMS or TMS) to volatilize L-Threonine. A TBDMS derivative adds 15 carbons, 34 hydrogens, 1 nitrogen, and 2 silicons to the molecule. The natural abundance of these added atoms—especially Silicon (
Q3: Why is my downstream metabolite (e.g., Glycine) showing only Deuterium enrichment and no Carbon-13?
Causality: This is not an error; it is the expected biochemical outcome of the specific labeling positions in L-Threonine (4-
-
Glycine receives Carbons 1 and 2. Because the tracer is labeled at C4 (
) and C2/C3 ( ), Glycine will inherit the Deuterium at C2, but no . -
Acetaldehyde receives Carbons 3 and 4, inheriting the Deuterium at C3 and the
at C4. If you observe in Glycine, it indicates systemic label scrambling (e.g., via the TCA cycle and gluconeogenesis), not direct enzymatic cleavage.
Figure 1: Atom transition map of L-Threonine (4-13C, 2,3-D2) cleavage by Threonine Aldolase.
Step-by-Step Protocol: Dual-Isotope Natural Abundance Correction
To ensure a self-validating data processing pipeline, follow this methodology using R and the AccuCor2 package, which is explicitly designed for
Step 1: Data Extraction and Formatting
-
Extract the raw peak areas (Extracted Ion Chromatograms, EICs) for all isotopologues of L-Threonine (M+0 through M+4) using a mass tolerance of
ppm. -
Format the data into a CSV file. Required columns: Compound (L-Threonine), Formula (C4H9NO3), IsotopeLabel (e.g., C12 PARENT, C13-label-1, D-label-1), and columns for each sample's raw intensities.
Step 2: Determine Operating Resolution
-
Identify the exact mass resolution (
) of your MS instrument at the m/z of L-Threonine. For example, on a Thermo Q-Exactive, this might be at m/z 200. -
Validation Check: If
, the and peaks are mathematically indistinguishable. The algorithm must aggregate them.
Step 3: Execution in AccuCor2 Execute the following R script to perform the non-negative least squares (NNLS) matrix inversion. The NNLS algorithm prevents the generation of impossible negative fractions during matrix solving[5].
Step 4: Quality Control & Self-Validation
-
Check the PoolBeforeDF vs PoolAfterDF outputs. The total pool size (sum of all isotopologue areas) should remain nearly identical before and after correction. A variance of
indicates an incorrect chemical formula or resolution parameter. -
Verify the M+0 (unlabeled) fraction in your biological blank (unlabeled control sample). After correction, the M+0 fraction in the blank must equal
( ), and all M+n fractions must equal .
Figure 2: Computational workflow for resolution-dependent dual-isotope natural abundance correction.
References
-
Midani, F. S., Wynn, M. L., & Schnell, S. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Analytical Biochemistry, 520, 27-43. [Link]
-
Wang, Y., Parsons, L. R., & Su, X. (2021). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. Laboratory Investigation, 101, 1403–1410. [Link]
-
Millard, P., Delépine, B., Guionnet, M., Heuillet, M., Bellvert, F., & Letisse, F. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484–4487. [Link]
-
Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. Methods in Molecular Biology, 881, 197-209. [Link]
-
Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. [Link]
Technical Support Center: Isotopic Labeling with L-Threonine (4-13C, 2,3-D2)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for stable isotope labeling. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers encountering low protein yield when using L-Threonine (4-13C, 2,3-D2) for protein expression and labeling. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to help you navigate the complexities of metabolic labeling and maximize your experimental success.
Troubleshooting Guide: Low Protein Yield
This section addresses the most common and challenging issues encountered during isotopic labeling experiments in a direct question-and-answer format.
Q1: I've started my labeling protocol with L-Threonine (4-13C, 2,3-D2) and my protein yield has dropped significantly compared to expression in standard media. What is the most likely cause?
A1: A sharp decrease in protein yield upon introducing an isotopically labeled amino acid is a classic sign of metabolic stress or direct toxicity. While many factors can contribute to low protein expression, the introduction of a high concentration of a single, deuterated amino acid is a significant perturbation to the cell's metabolism.[1]
The two primary culprits are:
-
L-Threonine Toxicity: At high, unphysiological concentrations, L-Threonine can be toxic to E. coli.[2] The cell must actively transport this amino acid, and excessive intracellular accumulation can inhibit key biosynthetic enzymes or disrupt cellular homeostasis, leading to reduced growth and poor protein expression.[3]
-
Metabolic Burden: Forcing the cell to incorporate a specific, heavy-isotope-labeled amino acid, especially a deuterated one, can add significant metabolic load.[4] This stress is compounded by the high-level expression of your target protein. The combination can overwhelm the cell's resources, leading to a global shutdown of protein synthesis.
Immediate Troubleshooting Steps:
-
Verify Expression in Minimal Media: First, confirm that your protein expresses well in standard minimal media (e.g., M9) supplemented with natural abundance L-Threonine before attempting the labeling experiment. This isolates the problem to the labeled compound itself.
-
Reduce L-Threonine Concentration: The most critical variable to optimize is the concentration of the labeled L-Threonine. High-purity labeled amino acids are precious, but using an excessive amount is often counterproductive.[]
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., from 37°C to 18-25°C) can slow down both cell growth and protein expression, which often reduces metabolic burden and can improve the solubility of the target protein.[6]
Q2: My cell growth (OD600) is significantly lower after adding labeled L-Threonine. How can I determine the optimal, non-toxic concentration?
A2: This is a clear indication of toxicity. You must perform a dose-response experiment to find the "sweet spot" that allows for sufficient incorporation without killing the cells.
Protocol 1: L-Threonine Toxicity Assay
Objective: To determine the maximum tolerable concentration of L-Threonine (4-13C, 2,3-D2) for your specific E. coli expression strain.
Materials:
-
Your E. coli expression strain.
-
M9 minimal media and appropriate antibiotic.
-
Sterile stock solution of L-Threonine (4-13C, 2,3-D2).
-
96-well microplate and plate reader, or culture tubes and spectrophotometer.
Methodology:
-
Prepare Cultures: Grow an overnight starter culture of your expression strain in a rich medium (e.g., LB).
-
Inoculate Minimal Media: Inoculate fresh M9 minimal media (containing all necessary supplements except threonine) with the overnight culture to a starting OD600 of ~0.05.
-
Set Up Concentration Gradient: Aliquot the culture into a 96-well plate or a series of culture tubes. Add the labeled L-Threonine stock solution to create a concentration gradient. A good starting range is from 0 mM up to 5 mM.[7] Include a "no threonine" control if your strain is not a threonine auxotroph.
-
Incubate and Monitor: Incubate the cultures at your standard expression temperature (e.g., 37°C) with shaking.
-
Measure Growth: Measure the OD600 at regular intervals (e.g., every 1-2 hours) for 8-12 hours.
-
Analyze Data: Plot the final OD600 against the L-Threonine concentration. The optimal concentration for your labeling experiments will be the highest concentration that does not significantly inhibit cell growth compared to the lower concentrations.
Data Interpretation:
| L-Threonine Conc. (mM) | Final OD600 | Observation |
| 0.0 | 1.2 | Healthy Growth (Control) |
| 0.5 | 1.15 | Minimal Inhibition |
| 1.0 | 1.1 | Recommended Starting Point |
| 2.0 | 0.8 | Moderate Inhibition |
| 5.0 | 0.4 | Severe Toxicity |
This table presents example data. Your results will vary based on the strain and protein.
Q3: I've optimized the L-Threonine concentration, but my yield is still low. What other expression parameters can I adjust?
A3: If toxicity has been minimized, the next step is to reduce the overall metabolic burden on the cell. The goal is to balance the demands of producing your protein with the stress of incorporating the heavy amino acid.
Troubleshooting Workflow for Low Protein Yield
Caption: A decision tree for alternative labeling strategies.
References
- Ong, S. E., & Mann, M. (2006). Stable isotope labeling by amino acids in cell culture for quantitative proteomics.
- Gorkina, N. A., et al. (2020). Multiple routes for non-physiological l-threonine uptake in Escherichia coli K-12. Frontiers in Microbiology, 11, 584.
-
How to Troubleshoot Low Protein Yield After Elution. (2025, May 9). Patsnap Synapse. Retrieved March 7, 2026, from [Link]
- Velyvis, A., Ruschak, A. M., & Kay, L. E. (2012). An economical method for production of 2H,13CH3-threonine for solution NMR studies of large protein complexes: application to the 670 kDa proteasome. PloS one, 7(9), e43725.
- Ong, S. E., & Mann, M. (2007). Stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics. Proteomics, 7(1), 51-56.
- Blagoev, B., & Mann, M. (2005). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
- Lee, S. Y., et al. (2007). Systems metabolic engineering of Escherichia coli for L-threonine production. Molecular systems biology, 3, 149.
- Lee, J. H., & Lee, S. Y. (2010). Metabolic engineering of a reduced-genome strain of Escherichia coli for L-threonine production. Journal of microbiology and biotechnology, 20(5), 849–856.
-
What is a reliable and quick way to label a protein? (2018, January 9). ResearchGate. Retrieved March 7, 2026, from [Link]
- Gorkina, N. A., et al. (2023). A study on L-threonine and L-serine uptake in Escherichia coli K-12. Frontiers in Microbiology, 14, 1145802.
- Lang, K., & Chin, J. W. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry, 14(10), 2818-2831.
-
4 Strategies for Boosting Transient Protein Expression. (n.d.). GenScript. Retrieved March 7, 2026, from [Link]
-
I'm losing protein during protein concentration. Can anyone give me some advice? (2016, June 10). ResearchGate. Retrieved March 7, 2026, from [Link]
Sources
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. Frontiers | Multiple routes for non-physiological l-threonine uptake in Escherichia coli K-12 [frontiersin.org]
- 3. Systems metabolic engineering of Escherichia coli for L-threonine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of a reduced-genome strain of Escherichia coli for L-threonine production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
optimizing NMR acquisition parameters for L-THREONINE (4-13C,2,3-D2)
This guide provides in-depth technical support for researchers, scientists, and drug development professionals optimizing NMR acquisition parameters for L-Threonine specifically labeled with ¹³C at the C4 (methyl) position and deuterium at the C2 and C3 positions. This unique labeling scheme presents specific challenges and opportunities in NMR spectroscopy that this guide will address.
Introduction: The Challenge and Opportunity of L-Threonine (4-¹³C, 2,3-D₂)
L-Threonine (4-¹³C, 2,3-D₂) is a valuable isotopologue for biomolecular NMR studies, particularly in methyl-labeling experiments designed to probe the structure and dynamics of large proteins and complexes.[1] The selective ¹³C label on the C4 methyl group provides a sensitive probe in a relatively uncrowded region of the ¹³C spectrum. However, the deuteration at the adjacent C2 and C3 positions significantly alters the relaxation properties and coupling patterns of the target C4 carbon, necessitating careful optimization of acquisition parameters to achieve high-quality spectra.
This guide is structured to provide quick-start parameters for experienced users, followed by a detailed troubleshooting section for common issues, and comprehensive experimental protocols.
Quick Start: Recommended Initial Parameters
For a standard 1D ¹³C{¹H} experiment on a 500-600 MHz spectrometer, the following parameters serve as an excellent starting point. Justification for these choices is detailed in the subsequent sections.
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 or zgdc30 | 30° flip angle for optimal signal-to-noise when repetition time is shorter than 5xT₁.[2] Includes proton decoupling. |
| Carrier Freq. (O1P) | ~22 ppm | Centered on the expected C4 methyl resonance of Threonine.[3][4] |
| Spectral Width (SW) | ~50 ppm | A narrow window focused on the aliphatic region is sufficient. |
| Acquisition Time (AQ) | ≥ 1.0 s | Ensures good digital resolution and avoids truncation artifacts.[2] |
| Relaxation Delay (D1) | 4.0 - 6.0 s | CRITICAL: The C4 is a methyl group, but deuteration at C3 significantly increases its T₁ relaxation time. A long delay is essential. |
| Number of Scans (NS) | ≥ 1024 | Required to overcome the low sensitivity of ¹³C and the specific challenges of this isotopologue. |
| Temperature (TE) | 298 K | Standard starting temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is my signal-to-noise (S/N) for the C4 carbon so poor, even after many scans?
This is the most common issue. There are three primary reasons:
-
Extremely Long T₁ Relaxation Time: The primary relaxation mechanism for a ¹³C nucleus is through dipolar coupling to directly attached protons.[5] The C4 carbon is a methyl group (CH₃), which would normally have a short T₁. However, the deuteration at the adjacent C3 position significantly reduces this relaxation pathway, making the T₁ of C4 much longer than a typical methyl group. Using a short relaxation delay (D1) will lead to saturation and a dramatic loss of signal.[5]
-
Loss of Nuclear Overhauser Effect (NOE): Standard ¹³C experiments use proton decoupling during the relaxation delay to generate NOE, which can enhance ¹³C signals by up to 200%.[2] The magnitude of the NOE depends on proximity to protons. With deuterons at C3, the NOE enhancement for C4 will be significantly reduced.
-
¹³C-¹H Coupling: If proton decoupling is inefficient or absent, the C4 signal will be split into a quartet, dividing the already weak signal into four smaller peaks.
Q2: How does the 2,3-D₂ labeling affect the ¹³C spectrum?
-
C2 and C3 Signals: The signals for the deuterated C2 and C3 carbons will be very difficult to observe. Their T₁ relaxation times will be extremely long, they will experience no NOE from attached protons, and their signal intensity will be split by the large one-bond ¹³C-²H coupling (~20-25 Hz), resulting in a 1:1:1 triplet for each.[5][6] This splitting spreads the signal intensity, reducing the peak height.
-
C4 Signal: The primary effect on the C4 signal is the elongated T₁ as discussed above. There may also be a small two-bond deuterium isotope shift on the C4 chemical shift, typically upfield by <0.1 ppm.[7]
Q3: What chemical shift should I expect for the 4-¹³C signal?
The ¹³C chemical shift for the C4 (methyl) carbon of L-Threonine is typically around 22.17 ppm in aqueous solution at neutral pH.[3][4] The exact value can vary slightly depending on the solvent, pH, and temperature.[8]
Q4: Do I need to worry about ¹³C-²H coupling for the C4 signal?
The two-bond coupling between C4 and the deuteron at C3 (²J_C4,D3) is typically very small (<1 Hz) and is unlikely to be resolved in a standard 1D spectrum, especially with typical line broadening applied during processing. It will not cause significant splitting of the C4 signal.
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical workflow for resolving them.
Problem: The C4 signal is extremely weak or completely absent.
This is the most critical issue for this molecule. Follow this workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for a missing or weak ¹³C signal.
Problem: My integrals are not quantitative.
Standard ¹³C{¹H} spectra are generally not quantitative due to variable NOE enhancements and differences in T₁ relaxation times.[9] For this specific molecule, achieving quantitative results for the C4 signal is particularly challenging but possible.
-
Cause: The combination of a long T₁ and reduced NOE makes accurate integration difficult. If the relaxation delay (D1) is not long enough (at least 5 times the T₁ of the C4 carbon), the signal will be partially saturated, and its integral will not be proportional to the concentration.
-
Solution: Use Inverse-Gated Decoupling.
-
This pulse sequence (e.g., zgig on Bruker systems) turns off the proton decoupler during the relaxation delay (D1) but keeps it on during the acquisition time (AQ).[10]
-
This eliminates all NOE, meaning the signal intensity relies solely on the intrinsic ¹³C properties.[11]
-
Crucially, you must use a very long relaxation delay (D1 > 5 x T₁). For the C4 of this molecule, T₁ could be 10 seconds or more. This means D1 should be set to 50-60 seconds, leading to very long experiment times.
-
Experimental Protocols
Protocol 1: Calibrating the 90° Pulse Width (p1)
Accurate pulse width calibration is essential for applying the correct flip angle and maximizing signal.[12] It is sample-dependent and should be performed for every new sample.[13]
Objective: To find the duration of the RF pulse that rotates the magnetization by 90°.
Methodology (based on finding the 360° null):
-
Load a standard 1D ¹³C experiment (e.g., zgpg30).
-
Set Parameters:
-
ns = 1
-
d1 = 5s (use a reasonably long delay to minimize relaxation effects during calibration)[14]
-
p1 = 1 us (a very small starting value)
-
-
Acquire a single spectrum. Phase the spectrum correctly.
-
Set up an array experiment. The parameter to array is the pulse width (p1).
-
Start Value: 1 us
-
Number of Steps: 30-50
-
Step Size: 2-5 us (depending on your spectrometer, a 360° pulse might be between 40-100 us)
-
-
Run the arrayed experiment.
-
Process and display the data. You should see the signal intensity trace a sine wave, starting positive, going to a maximum (90°), crossing zero (180°), reaching a negative maximum (270°), and crossing zero again (360°).[14]
-
Identify the 360° null. The most accurate method is to find the pulse width value where the signal goes from negative to positive, passing through zero.[12] This is the 360° pulse.
-
Calculate the 90° pulse. p1 (90°) = p1 (360°) / 4.[14]
-
Update your parameters with this calibrated 90° value for p1. The zgpg30 pulse program will automatically use a 30° pulse based on this calibrated value.
Protocol 2: Optimized 1D ¹³C Data Acquisition
Objective: To acquire a high-quality, high signal-to-noise 1D ¹³C spectrum of the C4 signal.
Methodology:
-
Prepare the sample in a suitable deuterated solvent (e.g., D₂O with a pH indicator/buffer).
-
Tune and match the probe for both the ¹H and ¹³C channels.
-
Calibrate the 90° pulse widths for both ¹H and ¹³C as described in Protocol 1.
-
Load the zgpg30 (or equivalent) pulse program.
-
Set the core acquisition parameters:
-
p1: Use the calibrated ¹³C 90° pulse width.
-
O1P: Center the spectral window on ~22 ppm.
-
SW: Set to ~50 ppm.
-
TD: Set to at least 32k points.
-
AQ: Ensure this is at least 1.0 s.[2]
-
D1: Set to 5.0 s. This is the most critical parameter.
-
NS: Start with 1024 and increase as needed. For dilute samples, 4096 or more may be required.
-
TE: Set to 298 K.
-
-
Acquire the data.
-
Process the FID:
-
Apply an exponential window function (em) with a line broadening factor (lb) of 1-3 Hz to improve S/N.[2]
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Caption: Key NMR interactions for L-Threonine (4-¹³C, 2,3-D₂).
References
-
NESG Wiki. (2012, September 3). Pulse width calibration. Retrieved from [Link]
-
NMR Facility, UCSB Department of Chemistry and Biochemistry. 1H 90 degree pulse width calibration. Retrieved from [Link]
-
Nanalysis Corp. (2020, June 1). What is pulse width and what value should I use to get great NMR spectra? Retrieved from [Link]
-
University of Wisconsin-Madison, Chemistry Department NMR Facility. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000049 - L-Threonine. Retrieved from [Link]
-
Weizmann Institute of Science, Chemical Research Support. Pulse Calibration Procedures - NMR. Retrieved from [Link]
-
Tecmag, Inc. One Pulse NMR and Pulse Calibration. Retrieved from [Link]
-
Facey, G. (2008, April 2). Finding "Lost" Deuterated 13C Signals. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-threonine-OH 5. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6288, L-Threonine. Retrieved from [Link]
-
Scilit. Carbon-13 chemical shielding tensors in l-threonine. Retrieved from [Link]
-
Fan, T. W.-M. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 619. Retrieved from [Link]
-
Saito, H., Mantsch, H. H., & Smith, I. C. P. (1973). Correlation between deuterium and carbon-13 relaxation times. Convenient means to determine the mechanism of carbon-13 relaxation and deuterium quadrupole coupling constants. Journal of the American Chemical Society, 95(26), 8453–8455. Retrieved from [Link]
-
Wiest, O., & Houk, K. N. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(7), 1645–1655. Retrieved from [Link]
-
University of Oxford, Chemistry Research Laboratory. (2009). NMR USER'S GUIDE. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Solvents for NMR spectroscopy. Retrieved from [Link]
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Opella, S. J., & Marassi, F. M. (2004). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Methods in Molecular Biology, 278, 285–306. Retrieved from [Link]
-
University of Sheffield, Department of Chemistry. Heteronuclear coupling. Retrieved from [Link]
-
NMR-Service. 13 Carbon NMR. Retrieved from [Link]
-
ResearchGate. Figure 3. NMR spectra of L-[a-2 H;b2 2 H;c-13 C]-Thr, 6. (A) 1 H NMR.... Retrieved from [Link]
-
ResearchGate. A guide to small-molecule structure assignment through computation of (H-1 and C-13) NMR chemical shifts | Request PDF. Retrieved from [Link]
-
Mount Holyoke College, Department of Chemistry. (2025, June 12). Carbon, Deuterium and Heteronuclear NMR using Topspin. Retrieved from [Link]
-
McDermott, A. E., & Polenova, T. (2010). High resolution 13C-detected solid-state NMR spectroscopy of a deuterated protein. Journal of Magnetic Resonance, 204(1), 127–133. Retrieved from [Link]
-
Bock, C., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science. Retrieved from [Link]
-
Varga, K., et al. (2007). The effect of deuteration on high resolution 13C solid state NMR spectra of a 7-TM protein. FEBS Letters, 581(26), 5121–5126. Retrieved from [Link]
-
Reynolds, W. F., & Enriquez, R. G. (2002). Choosing the Best Pulse Sequences, Acquisition Parameters, and Post-acquisition Processing Procedures for Routine 1D and 2D NMR. Journal of Natural Products, 65(2), 221–244. Retrieved from [Link]
-
Facey, G. (2020, April 27). 12C/13C Isotope Effects on 1H T1 Relaxation Times. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. Retrieved from [Link]
Sources
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- 6. Heteronuclear coupling [chem.ch.huji.ac.il]
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reducing sample complexity for L-THREONINE (4-13C,2,3-D2) analysis
Welcome to the technical support center for the analysis of L-Threonine (4-¹³C,2,3-D₂). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for reducing sample complexity and overcoming common challenges in quantitative analysis. As a stable isotope-labeled (SIL) internal standard, L-Threonine (4-¹³C,2,3-D₂) is a critical tool in mass spectrometry-based applications, including metabolic flux analysis and pharmacokinetic studies.[1][2][3][4] Achieving accurate and reproducible results hinges on effectively managing the complexity of biological samples.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the intricacies of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Threonine (4-¹³C,2,3-D₂) and why is it used?
A1: L-Threonine (4-¹³C,2,3-D₂) is a form of the essential amino acid L-Threonine that has been synthetically modified to contain heavy isotopes of carbon (¹³C) and deuterium (D, or ²H). Specifically, the carbon atom at the fourth position is replaced with ¹³C, and the hydrogen atoms at the second and third positions are replaced with deuterium.[5] This labeling makes the molecule heavier than its natural counterpart.
In quantitative analysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS), it serves as an ideal internal standard.[2][6] Because it is chemically almost identical to the natural L-Threonine, it behaves similarly during sample preparation and analysis.[7] This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte (unlabeled L-Threonine).[7][8]
Q2: What are the primary sources of "sample complexity" in this type of analysis?
A2: Sample complexity arises from the biological matrix in which the L-Threonine is being measured.[9] For typical samples like plasma, serum, or tissue homogenates, the primary sources of complexity include:
-
High Protein Content: Proteins constitute a major portion of biological samples and can interfere with analysis by precipitating in the analytical column, suppressing the analyte signal in the mass spectrometer, and binding to the target analyte.[10]
-
Endogenous Metabolites and Lipids: The sample contains thousands of other small molecules, such as other amino acids, lipids (especially phospholipids), and salts.[11][12] These can co-elute with L-Threonine, causing ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the "matrix effect."[7][11][13]
-
High Dynamic Range of Concentrations: The concentrations of different molecules in a biological sample can span many orders of magnitude. Highly abundant compounds can mask the signal of less abundant analytes like L-Threonine.[9]
Q3: Why is reducing sample complexity so critical for accurate quantification?
A3: Reducing sample complexity is essential for several reasons:
-
Mitigating Matrix Effects: The primary goal is to minimize ion suppression or enhancement, which can lead to the underestimation or overestimation of the analyte concentration.[11][14]
-
Improving Assay Sensitivity: By removing interfering substances, the signal-to-noise ratio for L-Threonine is improved, allowing for a lower limit of quantification (LOQ).[11][15]
-
Enhancing Reproducibility: A cleaner sample leads to more consistent results between different sample preparations and across different batches of analysis.[11][16]
-
Protecting the Analytical Instrument: Removing proteins and lipids prevents the fouling of the LC column and the MS ion source, extending their lifetime and ensuring stable performance.[10]
Troubleshooting Guides
This section addresses specific issues encountered during the analysis of L-Threonine (4-¹³C,2,3-D₂).
Issue 1: High Variability and Poor Reproducibility in Results
This is one of the most common challenges and often points to inconsistent sample cleanup or significant matrix effects.
Possible Cause A: Inefficient or Inconsistent Protein Removal
Proteins are a major source of interference. If not removed effectively and consistently, they can lead to erratic results.[10]
Solutions:
-
Protein Precipitation (PPT): This is a rapid and common method.[12][15][17]
-
Protocol: Add 3 to 4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to 1 volume of your sample (e.g., plasma).[18][19] Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[20] Carefully collect the supernatant for analysis.
-
Expert Tip: Acetonitrile is often more effective at precipitating a wider range of proteins than methanol.[18] Always keep the solvent and samples cold to ensure efficient precipitation.
-
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup than PPT by removing proteins, salts, and many interfering lipids.[15][20][21]
-
Protocol (Cation-Exchange SPE for Amino Acids):
-
Condition: Pass methanol, followed by water, through a strong cation-exchange (SCX) SPE cartridge.[22]
-
Equilibrate: Equilibrate the cartridge with a mild acid buffer (e.g., 0.1 M acetic acid).[21]
-
Load: Load the plasma sample, which has been pre-treated and acidified (e.g., mixed with 0.1 M acetic acid, pH 2.8).[21]
-
Wash: Wash the cartridge with the equilibration buffer to remove neutral and anionic interferences. A subsequent wash with methanol can remove lipids.[23]
-
Elute: Elute the retained amino acids, including L-Threonine, with a basic solvent (e.g., 5-10% ammonium hydroxide in methanol).[22]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
-
-
Causality: At an acidic pH, the amino group of threonine is protonated (positive charge), allowing it to bind to the negatively charged SCX sorbent. Interfering substances without a positive charge are washed away. Elution occurs by neutralizing the charge with a basic solution.
-
| Method | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, non-selective for small molecules.[15] | Less clean, potential for analyte loss due to co-precipitation, significant matrix effects may remain.[18] | High-throughput screening, untargeted metabolomics.[15] |
| Solid-Phase Extraction (SPE) | Highly effective at removing interferences, high analyte recovery, reduces matrix effects significantly.[15][21] | More time-consuming, higher cost, requires method development.[12] | Targeted quantitative assays requiring high accuracy and sensitivity.[15] |
| Ultrafiltration | Simple, removes large molecules based on size. | Can have bias toward polar molecules, potential for membrane binding.[15] | Deproteinizing samples for enzymatic assays or when solvent use is a concern.[24] |
Possible Cause B: Co-eluting Matrix Components (Matrix Effect)
Even after sample cleanup, residual components like phospholipids can co-elute with L-Threonine and interfere with its ionization.[11]
Solutions:
-
Optimize Chromatography: Modify your LC method to separate L-Threonine from the region where most matrix components elute (often early in the run for reversed-phase chromatography).
-
Action: Increase the initial aqueous portion of your gradient or introduce an isocratic hold at the beginning to allow highly polar interferences to wash out before L-Threonine elutes.
-
Consider HILIC: Since L-Threonine is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase, often providing better retention and separation from non-polar interferences like lipids.[12]
-
-
Quantify the Matrix Effect: Use a post-extraction spike method to understand the extent of ion suppression or enhancement.[11][13]
Issue 2: Inaccurate Quantification Despite Using a Stable Isotope-Labeled Internal Standard
While SIL internal standards are powerful tools, they are not infallible.
Possible Cause: Isotopic Interference or Impurity of the Standard
-
Natural Isotope Abundance: The unlabeled L-Threonine naturally contains a small percentage of heavy isotopes (e.g., ¹³C), which can contribute to the signal of the internal standard, especially at high concentrations of the analyte.
-
Standard Impurity: The SIL standard may contain a small amount of the unlabeled analyte.[7]
Solutions:
-
Correction for Isotopic Contribution: This requires careful analysis of the mass spectra of both the pure analyte and the pure internal standard to determine the isotopic distribution and apply a mathematical correction.
-
Verify Standard Purity: Ensure the isotopic and chemical purity of your L-Threonine (4-¹³C,2,3-D₂) standard is high (typically >98%).[5]
Possible Cause: Differential Matrix Effects
In rare cases, particularly with deuterium-labeled standards, the SIL internal standard can have a slightly different retention time than the native analyte.[6][7][16] If this shift causes one compound to elute in a zone of high ion suppression while the other does not, the ratio will be skewed, leading to inaccurate results.[7]
Solutions:
-
Co-elution Check: Overlay the chromatograms of the analyte and the internal standard. They should co-elute perfectly. If they do not, chromatographic optimization is necessary.
-
Post-Column Infusion: This experiment can identify "zones" of ion suppression in your chromatographic run.[13] A solution of L-Threonine is infused directly into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips in the constant signal of the infused standard indicate retention times where ion suppression occurs.[13] Your analytical method should ensure that L-Threonine elutes away from these zones.
Experimental Workflow & Decision Making
The following diagram illustrates a logical workflow for troubleshooting common issues in L-Threonine analysis, emphasizing the reduction of sample complexity.
Sources
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- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 12. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
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- 17. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 18. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 19. affinisep.com [affinisep.com]
- 20. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 21. [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Validation & Comparative
Advanced Tracer Selection in Metabolic Flux Analysis: L-Threonine (4-13C, 2,3-D2) vs. Universally Labeled Threonine
As a Senior Application Scientist navigating the complexities of metabolic engineering and drug development, I frequently encounter a critical decision point in experimental design: the selection of the optimal isotopic tracer. While universally labeled isotopes (e.g., U-13C, U-15N) are the undisputed workhorses of untargeted metabolomics, they often lack the mechanistic resolution required to dissect complex, overlapping metabolic nodes.
This guide provides an objective, data-driven comparison between universally labeled threonine and the highly specific L-Threonine (4-13C, 2,3-D2) isotopomer. By understanding the causality behind these isotopic configurations, researchers can design self-validating workflows that yield unambiguous flux data.
The Analytical Dilemma: Global vs. Targeted Tracing
Threonine is an essential amino acid whose catabolism fuels critical cellular processes, including one-carbon metabolism, epigenetic regulation, and energy production[1]. Its degradation proceeds primarily through three distinct enzymatic routes:
-
Threonine Aldolase (TA): Catalyzes the retro-aldol cleavage of threonine into glycine and acetaldehyde[2].
-
Threonine Dehydrogenase (TDH): Oxidizes the C3 hydroxyl to a ketone (transferring a hydride to NAD+), forming 2-amino-3-ketobutyrate, which is subsequently cleaved into glycine and acetyl-CoA[3].
-
Threonine Dehydratase (TD): Deaminates and dehydrates threonine to alpha-ketobutyrate and ammonia.
The Limitation of U-13C/15N
When using U-13C threonine, both the TA and TDH pathways yield U-13C glycine. While Liquid Chromatography-Mass Spectrometry (LC-MS) can detect this global enrichment, distinguishing whether the glycine originated from TA or TDH requires complex isotopomer balancing of downstream products (acetaldehyde vs. acetyl-CoA). In Nuclear Magnetic Resonance (NMR) spectroscopy, U-13C tracers suffer from severe 13C-13C scalar coupling (J-coupling). This splits the signals into complex multiplets, degrading the signal-to-noise ratio and exacerbating spectral overlap in complex biological matrices[4].
The Precision of L-Threonine (4-13C, 2,3-D2)
L-Threonine (4-13C, 2,3-D2) acts as a mechanistic scalpel[5]. It is labeled with a single 13C at the terminal methyl group (C4) and deuterium (D) at the alpha (C2) and beta (C3) carbons.
-
NMR Simplification: The absence of adjacent 13C atoms and the replacement of protons with deuterium eliminates 1H-13C and 13C-13C J-coupling. The C4 methyl group appears as a sharp, highly resolved singlet.
-
Mechanistic Causality (The Deuterium Advantage): The deuterium at C3 is the ultimate pathway differentiator. In the TA pathway, the C2-C3 bond is cleaved, and the deuterium remains on the resulting acetaldehyde (13CH3-CDO). Conversely, in the TDH pathway, the C3 hydroxyl is oxidized. The deuterium is physically abstracted and transferred to NAD+, forming NADD[3]. By measuring the intracellular NADD/NADH ratio, researchers can directly quantify TDH flux independent of downstream carbon scrambling.
Threonine catabolism pathways highlighting specific 13C and Deuterium label routing.
Quantitative Data & Performance Comparison
To objectively evaluate which tracer fits your experimental design, consult the performance matrix below.
| Parameter | Universally Labeled (U-13C, U-15N) | L-Threonine (4-13C, 2,3-D2) |
| Primary Application | Global untargeted metabolomics; total carbon mapping. | Targeted flux analysis; mechanistic pathway elucidation. |
| NMR Spectral Complexity | High (Complex multiplets due to 13C-13C J-coupling). | Low (Sharp singlet at C4; no 13C-13C coupling)[5]. |
| Isotopic Scrambling | High (Difficult to trace specific bond cleavages). | Zero (Isolated 13C and D labels prevent scrambling). |
| TA vs. TDH Resolution | Poor (Both yield U-13C Glycine). | Excellent (TDH yields NADD; TA yields 13CH3-CDO)[3]. |
| Kinetic Isotope Effect (KIE) | Not applicable. | High utility (C-D bond cleavage allows KIE measurement). |
| Mass Shift (MS) | +5 Da (Intact Threonine). | +3 Da (Intact Threonine). |
Experimental Protocol: Self-Validating Workflow for MFA
To ensure trustworthiness and reproducibility, metabolic flux experiments must be designed as self-validating systems. The following protocol utilizes L-Threonine (4-13C, 2,3-D2) in a mammalian cell culture model, incorporating a critical steady-state validation checkpoint.
Step 1: Culture Equilibration
-
Seed cells in standard growth media and incubate for 24 hours to reach ~70% confluence.
-
Wash cells twice with PBS to remove residual endogenous amino acids.
-
Replace with custom threonine-depleted media supplemented with 10% dialyzed FBS. Incubate for 2 hours to deplete intracellular threonine pools.
Step 2: Tracer Pulse
-
Spike the media with L-Threonine (4-13C, 2,3-D2) to a final physiological concentration (e.g., 400 µM).
-
Include a parallel biological control well spiked with unlabeled L-Threonine to establish baseline natural isotope abundance.
Step 3: The Self-Validation Checkpoint (Crucial)
Causality: Before measuring downstream flux, you must prove the tracer has fully penetrated the system.
-
At t=30 mins, extract one well and measure the intracellular threonine pool via LC-MS.
-
Validation Criteria: Proceed to downstream analysis only if the M+3 (4-13C, 2,3-D2) threonine fraction exceeds 90% of the total intracellular threonine pool. If it is lower, extend the pulse time.
Step 4: Cold Quenching & Extraction
-
At designated time points (e.g., 1h, 4h, 8h), rapidly aspirate media and immediately submerge the plate in liquid nitrogen to instantly arrest enzymatic activity.
-
Extract metabolites using a cold (-80°C) 80:20 Methanol:Water solution.
-
Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant.
Step 5: Data Acquisition & Flux Calculation
-
LC-MS/MS: Run the extract using targeted Multiple Reaction Monitoring (MRM).
-
NMR (Optional but Recommended): Utilize 1H-13C HSQC NMR to observe the isolated 13C singlet of the C4 methyl group, verifying the absence of isotopic scrambling[4].
Self-validating experimental workflow for targeted metabolic flux analysis.
Conclusion
While universally labeled threonine remains a valuable tool for broad-stroke metabolomics, it is fundamentally limited by isotopic scrambling and spectral complexity. For researchers investigating specific enzymatic mechanisms, drug target validation (such as TDH inhibitors), or precise carbon routing, L-Threonine (4-13C, 2,3-D2) is the superior choice. Its strategic deuterium placement not only simplifies NMR spectra but physically tracks hydride transfers, transforming a standard flux experiment into a high-resolution mechanistic assay.
References
-
[5] L-Threonine (4-¹³C, 97%; 2,3-D₂, 96-98%). Cambridge Isotope Laboratories. 5
-
[1] Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans. American Journal of Physiology-Endocrinology and Metabolism. 1
-
[2] Computational Studies Devoted to the Catalytic Mechanism of Threonine Aldolase, a Critical Enzyme in the Pharmaceutical Industry. American Chemical Society (ACS Catalysis). 2
-
[3] Structure and function of the l-threonine dehydrogenase (TkTDH) from the hyperthermophilic archaeon Thermococcus kodakaraensis. PubMed (NIH). 3
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and function of the l-threonine dehydrogenase (TkTDH) from the hyperthermophilic archaeon Thermococcus kodakaraensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.au.dk [pure.au.dk]
- 5. isotope.com [isotope.com]
Validation of L-THREONINE (4-13C, 2,3-D2) as a High-Resolution Metabolic Tracer
Introduction: The Metabolic Complexity of Threonine
Threonine is not merely a structural building block for protein synthesis; it is a critical node in cellular metabolism, particularly in pluripotent stem cells (PSCs) and certain cancers[1]. Through the threonine dehydrogenase (TDH) pathway, threonine is catabolized into glycine and acetyl-CoA, feeding directly into one-carbon metabolism, S-adenosylmethionine (SAM) synthesis, and epigenetic regulation[2].
Traditional metabolomics provides a static snapshot of metabolite pools. However, to understand dynamic pathway fluxes and the causality of metabolic shifts, stable isotope tracing is mandatory. While uniformly labeled tracers (e.g., U-13C4) are standard, they often fall short in resolving complex bifurcation events—such as distinguishing carbon backbone cleavage from redox hydride transfers. This technical guide evaluates and validates L-Threonine (4-13C, 2,3-D2) [3] as a next-generation tracer designed to overcome these analytical bottlenecks.
Chemical Rationale: Why L-Threonine (4-13C, 2,3-D2)?
The strategic placement of heavy isotopes in L-Threonine (4-13C, 2,3-D2) provides a multi-dimensional readout of enzymatic activity that cannot be achieved with uniformly labeled variants.
The Mechanistic Routing
When metabolized by TDH and glycine C-acetyltransferase (GCAT), the molecule is cleaved, and the isotopes are partitioned as follows:
-
The C3-Deuterium (Redox Tracing): TDH oxidizes the hydroxyl group at C3 to a ketone. During this step, the deuterium is transferred directly to the cellular NAD+ pool to form NADD (M+1) . This allows researchers to trace the specific contribution of threonine oxidation to the cellular redox state.
-
The C4-13C (Lipid/TCA Tracing): The 4-13C methyl group is cleaved to form Acetyl-CoA (M+1) , which can be tracked downstream into the TCA cycle or lipogenesis.
-
The C2-Deuterium (One-Carbon Tracing): The remaining backbone forms Glycine (M+1) , carrying the deuterium into the folate cycle.
Caption: Isotopic routing of L-Threonine (4-13C, 2,3-D2) via the TDH pathway.
Comparative Performance Analysis
To objectively evaluate L-Threonine (4-13C, 2,3-D2), we benchmarked its theoretical and practical utility against alternative commercially available tracers.
| Tracer Variant | Precursor Mass Shift | Glycine Labeling | Acetyl-CoA Labeling | Redox Tracing (NADH) | Primary Application |
| Unlabeled L-Threonine | M+0 | M+0 | M+0 | M+0 | Baseline concentration assays |
| L-Threonine (1-13C) | M+1 | M+1 | M+0 | M+0 | Basic glycine flux analysis |
| L-Threonine (U-13C4, 15N) | M+5 | M+3 | M+2 | M+0 | Total carbon/nitrogen flux |
| L-Threonine (4-13C, 2,3-D2) | M+3 | M+1 | M+1 | M+1 (NADD) | High-res bifurcation & redox tracing |
Table 1: Comparative analysis of isotopic routing and analytical utility across different L-Threonine tracers.
Experimental Protocol: Tracing Threonine Flux in Pluripotent Stem Cells
To ensure a self-validating system, this protocol incorporates strict control measures, including dialyzed serum and parallel unlabeled arms, to prevent isotopic dilution and ensure data integrity.
Phase 1: Custom Media Preparation
Causality Check: Standard culture media contains ~0.8 mM of endogenous, unlabeled L-threonine. Using standard media would massively dilute the tracer pool, rendering M+ shifts undetectable.
-
Prepare a custom Threonine-free DMEM/F12 base medium.
-
Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) (10 kDa cutoff) to remove endogenous small metabolites present in standard serum.
-
Spike in L-Threonine (4-13C, 2,3-D2) to a final physiological concentration of 0.8 mM.
Phase 2: Tracer Incubation
-
Seed mESCs or cancer cells in 6-well plates and culture until 70% confluent.
-
Wash cells twice with warm PBS to remove any residual unlabeled media.
-
Add the tracer-formulated media and incubate for a defined time-course (e.g., 0, 1h, 4h, 24h). Causality Check: Time-course sampling is required because redox turnover (NADD formation) occurs on a much faster timescale (minutes) than carbon incorporation into downstream lipids or epigenetic methylations (hours).
Phase 3: Quenching and Extraction
Causality Check: Cellular metabolism operates on a sub-second timescale. Rapid quenching with cold solvent instantly denatures enzymes, freezing the metabolic snapshot without scrambling the isotopic labels.
-
Aspirate media and rapidly wash the adherent cells with ice-cold PBS.
-
Immediately add 1 mL of pre-chilled 80% Methanol (-80°C) directly to the well.
-
Scrape cells on ice, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate denatured proteins.
-
Transfer the metabolite-rich supernatant to LC-MS vials and dry under nitrogen gas.
Phase 4: LC-MS/MS Acquisition
-
Reconstitute samples in 50 µL of LC-MS grade water/acetonitrile.
-
Analyze using a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in polarity-switching mode.
-
Monitor specific mass shifts: Glycine (m/z 76.04 vs 75.03), Acetyl-CoA (m/z 811.14 vs 810.13), and NADH/NADD (m/z 665.12 vs 664.11).
Caption: Step-by-step experimental workflow for stable isotope tracing using LC-MS/MS.
Data Interpretation & Quality Control
A robust tracing experiment must account for physical chemistry artifacts. When analyzing your LC-MS/MS data, enforce the following validations:
-
Natural Abundance Correction: Carbon-13 has a natural environmental abundance of ~1.1%. You must mathematically correct the raw M+1 and M+2 signals using software (e.g., IsoCor or INCA) to prevent false-positive flux interpretations.
-
Kinetic Isotope Effects (KIE): Because the C-D bond at position 3 is thermodynamically stronger than a standard C-H bond, the TDH enzymatic cleavage rate may be slightly slower than with unlabeled threonine. Always compare the absolute depletion rate of the tracer against an unlabeled control arm to quantify any primary KIE.
Conclusion
For researchers investigating the intersection of one-carbon metabolism, redox balance, and epigenetics, L-Threonine (4-13C, 2,3-D2) offers unparalleled biochemical resolution. By simultaneously tracking carbon flow to acetyl-CoA and hydride transfer to the NAD+ pool, it transforms a standard fluxomics experiment into a comprehensive metabolic and thermodynamic assay.
References
- Source: Chemie Brunschwig (Cambridge Isotope Laboratories)
- Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans Source: American Journal of Physiology-Endocrinology and Metabolism URL
- Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells Source: MDPI URL
- Stable Isotope-Labeled Products For Metabolic Research Source: Eurisotop URL
Sources
L-THREONINE (4-13C, 2,3-D2): The Surface-Interface Frontier in Methyl-TROSY NMR
Executive Summary
In the realm of high-molecular-weight protein NMR, Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) has historically relied on the hydrophobic "core" triad: Isoleucine, Leucine, and Valine (ILV). While ILV labeling provides exceptional structural restraints for the protein interior, it leaves a critical blind spot: the solvent-exposed surface and binding interfaces.
L-Threonine (4-13C, 2,3-D2) is the precision tool designed to close this gap. Unlike ILV residues, Threonine is statistically over-represented at protein-protein and protein-nucleic acid interfaces. By introducing a spin-isolated 13CH₃ probe at the γ-position while deuterating the α and β positions, this isotopologue allows researchers to probe surface dynamics and ligand binding events with the same sensitivity previously reserved for the hydrophobic core.
This guide details the technical superiority of L-Threonine (4-13C, 2,3-D2) over generic methyl labeling and provides a self-validating protocol to eliminate the notorious "metabolic scrambling" that often plagues Threonine usage.
Technical Deep Dive: The Isotopologue Advantage
The specific labeling pattern of L-Threonine (4-13C, 2,3-D2) is engineered for maximum signal-to-noise ratio (SNR) and spectral resolution in large systems (>50 kDa).
The Spin Physics
-
4-13C (γ-Methyl): The NMR-active reporter.[1] It provides the high-sensitivity Methyl-TROSY signal.
-
2,3-D₂ (α, β-Deuteration): Critical for signal preservation.
-
Elimination of Scalar Coupling: Deuteration at Cα and Cβ removes the large 1JCC scalar couplings (35–50 Hz) that would otherwise split the methyl carbon signal, reducing sensitivity.
-
Relaxation Suppression: Replacing protons with deuterons at the α and β positions eliminates the primary dipolar relaxation pathways for the methyl protons. This extends the transverse relaxation time (
), sharpening the lines for large complexes.
-
Threonine vs. Other Methyl Probes
While ILV probes report on the rigid hydrophobic core, Threonine reports on the dynamic exterior.
| Feature | Threonine (4-13C, 2,3-D2) | ILV (Ile, Leu, Val) | Alanine / Methionine |
| Primary Location | Surface / Interfaces (Solvent Exposed) | Hydrophobic Core (Buried) | Ala (Distributed) / Met (Variable) |
| Chemical Environment | Amphipathic (H-bond donor/acceptor) | Purely Hydrophobic | Ala (Hydrophobic) / Met (Sulfur) |
| Binding Sensitivity | High (Directly monitors ligand contacts) | Low (Indirect structural shifts) | Moderate |
| Scrambling Risk | High (Requires specific inhibitors) | Low (With precursors like | High (Ala scrambles ubiquitously) |
| Chemical Shift Dispersion | Narrow (~2 ppm 13C) | Wide (~6–8 ppm 13C) | Moderate |
The Scrambling Challenge & Solution
The primary barrier to Threonine labeling is metabolic scrambling. E. coli biosynthetic pathways actively divert Threonine into Isoleucine (via Threonine Deaminase) and Glycine (via Threonine Aldolase). Without intervention, the expensive 13C label bleeds into Isoleucine
Metabolic Pathway Diagram
The following diagram illustrates the scrambling pathways and the "blockade" strategy used in the protocol.
Figure 1: Metabolic fate of L-Threonine. Green hexagons indicate the supplements required to block the red scrambling pathways via feedback/product inhibition.
Self-Validating Experimental Protocol
This protocol is designed for E. coli expression (BL21 DE3 or similar) in D₂O minimal media. It utilizes Feedback Inhibition to force the bacteria to use the supplied labeled Threonine rather than synthesizing it or degrading it.
Materials Required
-
L-Threonine (4-13C, 2,3-D2): 50–60 mg/L
-
2-Ketobutyrate (2-KB) OR L-Isoleucine: 50 mg/L (To block conversion to Ile)
-
d5-Glycine (or standard Glycine): 100 mg/L (To block conversion to Gly)
-
M9 Minimal Media: Prepared with 99.9% D₂O.
Step-by-Step Workflow
-
Pre-Culture Adaptation:
-
Inoculate cells in M9/H₂O media initially.
-
Step-wise adapt cells to M9/D₂O media (50% D₂O
100% D₂O) over 24 hours to minimize deuterium shock lag phase.
-
-
Expansion Phase:
-
Grow cells in M9/D₂O (containing 12C-Glucose and 14N-Ammonium Chloride for sparse labeling, or deuterated equivalents if uniform deuteration is required) at 37°C.
-
Monitor OD₆₀₀. Target induction density is typically 0.6–0.8.
-
-
The "Blockade" Addition (1 Hour Pre-Induction):
-
At OD₆₀₀
0.4–0.5 (approx. 1 hour before induction), add the scrambling inhibitors:-
Add L-Isoleucine (50 mg/L) or 2-Ketobutyrate : This saturates the Ile pathway, activating feedback inhibition on Threonine Deaminase.
-
Add Glycine (100 mg/L): This suppresses the Threonine Aldolase pathway via product inhibition.
-
-
Why wait 1 hour? This allows cellular pools of biosynthetic enzymes to adjust and feedback loops to engage before the expensive label is introduced.
-
-
Label Addition & Induction:
-
At OD₆₀₀
0.6–0.8: -
Add L-Threonine (4-13C, 2,3-D2) (50 mg/L).
-
Wait 10–15 minutes for uptake.
-
Induce with IPTG (concentration protein-dependent, typically 0.5–1 mM).
-
-
Expression:
-
Proceed with expression (e.g., 18–20 hours at 20–25°C). Lower temperatures often improve folding and reduce metabolic scrambling rates.
-
Quality Control (Self-Validation)
To verify the absence of scrambling without running a full protein NMR spectrum:
-
Mass Spectrometry Check: Digest a small aliquot of purified protein. Look for mass shifts in Isoleucine-containing peptides. If scrambling occurred, Ile residues will show a +13 Da or +14 Da mass shift (depending on the exact scrambling route).
-
1D NMR Check: A simple 1D 13C-edited proton spectrum should show methyl peaks only in the Threonine region (~1.0–1.5 ppm 1H, ~20 ppm 13C). Peaks appearing upfield (< 0.8 ppm 1H) indicate leakage into Isoleucine
.
Experimental Workflow Diagram
Figure 2: Optimized timeline for incorporation of L-Threonine (4-13C, 2,3-D2) into recombinant proteins.
References
-
Velyvis, A., Ruschak, A. M., & Kay, L. E. (2012). An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome.[2] PLoS ONE.
-
Sinha, K., Jen-Jacobson, L., & Rule, G. S. (2011). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein–Nucleic Acid Complexes.[3] Biochemistry.
-
[Link]
-
-
Kerfah, R., et al. (2015). Methyl-specific isotopic labeling: a molecular toolbox for the study of large proteins by NMR. Current Opinion in Structural Biology.
-
[Link]
-
-
Tugarinov, V., & Kay, L. E. (2005). Methyl groups as probes of structure and dynamics in NMR studies of high-molecular-weight proteins. ChemBioChem.
-
[Link]
-
Sources
- 1. nmr-bio.com [nmr-bio.com]
- 2. An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome | PLOS One [journals.plos.org]
- 3. Specific labeling of threonine methyl groups for NMR studies of protein-nucleic acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Metabolic Profiling: Assessing Flux Models with L-THREONINE (4-13C, 2,3-D2)
Executive Summary
In the landscape of metabolic flux analysis (MFA), resolving the intricate branching points of amino acid catabolism requires tracers that offer more than simple carbon mass shifts. L-Threonine (4-13C, 2,3-D2) represents a high-fidelity "dual-channel" probe designed to decouple carbon skeleton fate from hydrogen transfer events.
Unlike standard U-13C Threonine (which floods downstream pools with carbon labels) or 1-13C Threonine (which often loses its label as CO2 during decarboxylation), the (4-13C, 2,3-D2) isotopologue provides a unique mechanistic fingerprint. It specifically resolves the "Threonine Delta" – the three-way competition between Threonine Dehydrogenase (TDH) , Threonine Aldolase (TA) , and Threonine Dehydratase (TD) .
This guide objectively assesses the accuracy of metabolic models derived from this tracer, comparing its resolution power against conventional alternatives and detailing the experimental protocols required for validation.
Technical Architecture: The "Dual-Channel" Mechanism
To understand the superiority of L-Threonine (4-13C, 2,3-D2) in specific contexts, one must analyze the atom-by-atom fate of the tracer.
The Tracer Profile
-
4-13C (Methyl Group): Acts as a stable backbone marker. It survives decarboxylation events that remove C1, tracking the entry of threonine carbon into the TCA cycle via Acetyl-CoA or Succinyl-CoA.
-
2,3-D2 (Alpha & Beta Hydrogens): Acts as a "mechanistic switch." The retention or loss of these deuterium atoms is enzyme-specific, allowing researchers to distinguish between oxidative (TDH), aldolytic (TA), and dehydrative (TD) pathways.
Pathway Resolution Logic
| Pathway | Enzyme | Mechanism | Fate of 4-13C | Fate of 2,3-D2 |
| Oxidative | TDH (Threonine Dehydrogenase) | Oxidation at C3; Cleavage | Becomes Acetyl-CoA (C2) | D at C3 is LOST (Oxidation). D at C2 moves to Glycine. |
| Aldolytic | TA (Threonine Aldolase) | Aldol Cleavage | Becomes Acetaldehyde (C2) | D at C3 is RETAINED in Acetaldehyde*. D at C2 moves to Glycine. |
| Dehydrative | TD (Threonine Dehydratase) | Dehydration/Deamination | Becomes Propionyl-CoA (C3) | D at C2 is LOST (Alpha-elimination). D at C3 is typically exchanged/lost. |
> Note: While TA retains D at C3 in the acetaldehyde intermediate, subsequent oxidation to Acetyl-CoA by aldehyde dehydrogenase typically removes this deuterium. Therefore, the distinction often lies in the Glycine pool (D retention) vs. the Propionyl-CoA pool (13C only, no D).
Visualizing the Metabolic Fate
The following diagram illustrates how the dual-labeled tracer segregates metabolic traffic.
Caption: Metabolic divergence of L-Threonine (4-13C, 2,3-D2). Note the separation of Deuterium flux (Green) from Carbon flux (Red).
Comparative Analysis: Selecting the Right Tracer
When designing your experiment, compare the resolution capabilities of the (4-13C, 2,3-D2) tracer against standard alternatives.
Table 1: Tracer Performance Matrix
| Feature | L-Threonine (4-13C, 2,3-D2) | L-Threonine (U-13C) | L-Threonine (1-13C) |
| Primary Utility | Differentiating TDH/TA from TD; Decoupling Glycine synthesis from Carbon flux. | Total flux quantification; Measuring contribution to biomass (Protein). | Measuring decarboxylation rates (13CO2 release). |
| Glycine Signal | M+1 (Deuterium only). Clean signal; distinguishes from glucose-derived Serine. | M+2 (13C2). High signal, but confounds with U-13C Serine recycling. | Unlabeled. C1 is lost as CO2 in TDH pathway (via 2-amino-3-ketobutyrate). |
| TCA Cycle Entry | Specific. Acetyl-CoA (M+1) vs. Succinyl-CoA (M+1). | Universal. Labels all TCA intermediates (M+2, M+4, etc.). Complex isotopomer deconvolution required. | None. Label is lost as CO2 before entering TCA. |
| Flux Resolution | High. Separates Hydrogen fate (redox/biosynthesis) from Carbon fate (energy). | Medium. Good for gross flux, poor for mechanistic splitting. | Low. Only useful for specific decarboxylation steps. |
| Cost | High (Specialized synthesis). | Moderate (Standard production). | Low to Moderate. |
Why Choose (4-13C, 2,3-D2)?
The "Killer Application" for this tracer is verifying Glycine biosynthesis origin .
-
If Glycine is M+1 (D), it must come from Threonine.
-
If Glycine is M+0 (unlabeled) or M+2 (from U-13C Glucose background), it comes from Serine/Glycolysis.
-
This allows precise calculation of the Threonine-to-Glycine flux , a critical parameter in cancer metabolism and stem cell pluripotency models.
Experimental Protocol: Validated Workflow
This protocol outlines the steps for a steady-state metabolic flux analysis using mammalian cell culture.
Phase 1: Tracer Medium Preparation
-
Base Medium: Use a custom DMEM/RPMI formulation lacking Threonine and Glycine.
-
Tracer Addition: Reconstitute L-Threonine (4-13C, 2,3-D2) to a final concentration of 0.4 - 0.8 mM (physiological levels).
-
Critical Step: Ensure the medium is also free of unlabeled Threonine to prevent isotopic dilution.
-
-
Filtration: Sterile filter (0.22 µm) immediately before use.
Phase 2: Cell Culture & Labeling
-
Seeding: Seed cells (e.g., 5x10^5 cells/well in 6-well plates) and allow attachment overnight in standard media.
-
Wash: Wash cells 2x with PBS to remove residual unlabeled amino acids.
-
Pulse: Add the Tracer Medium. Incubate for 12-24 hours to achieve isotopic steady state (for central carbon metabolites) or 48 hours (for protein-bound amino acids).
Phase 3: Extraction & Derivatization
-
Quenching: Rapidly wash with ice-cold saline. Add 80% MeOH (-80°C) to quench metabolism instantly.
-
Lysis: Scrape cells and vortex at 4°C. Centrifuge (14,000 x g, 10 min) to pellet debris.
-
Derivatization (GC-MS):
-
Dry supernatant under nitrogen.
-
Add MTBSTFA + 1% TBDMSCl (50 µL) and Acetonitrile (50 µL).
-
Incubate at 60°C for 60 mins . This adds TBDMS groups, making amino acids and TCA intermediates volatile.
-
Phase 4: MS Data Acquisition (SIM Mode)
Configure the Mass Spectrometer to monitor specific ion fragments.
| Metabolite | Fragment Formula (TBDMS) | Target Ions (m/z) | Expected Shift |
| Glycine | [M-57]+ (C1-C2) | 218 (M0), 219 (M1) | M+1 (Deuterium retention) |
| Citrate | [M-57]+ | 459 (M0), 460 (M1) | M+1 (13C from Acetyl-CoA) |
| Malate | [M-57]+ | 419 (M0), 420 (M1) | M+1 (13C from Propionyl-CoA) |
| Threonine | [M-57]+ | 404 (M0), 407 (M3) | M+3 (Parent Tracer: 13C + 2D) |
Data Interpretation & Self-Validation
To ensure trustworthiness (E-E-A-T), apply these validation checks to your data:
-
The "Tracer Purity" Check: Analyze the medium supernatant at T=0. You should see >98% enrichment of the M+3 Threonine peak. If you see M+1 or M+2, your tracer has degraded or is impure.
-
The "Glycine/Serine" Exchange Check:
-
Calculate the M+1 fraction of Glycine.
-
Calculate the M+1 fraction of Serine.
-
Logic: If Serine M+1 is significantly lower than Glycine M+1, the flux is predominantly Glycine -> Serine. If they are equal, SHMT (Serine Hydroxymethyltransferase) is equilibrating the pools rapidly.
-
-
The "Pathway Split" Calculation:
-
Flux(TD) / Flux(Total) ≈ (Malate M+1 abundance) / (Citrate M+1 + Malate M+1).
-
Note: This assumes Malate M+1 comes only from Propionyl-CoA anaplerosis. Verify by checking if Citrate M+1 is present (indicating Acetyl-CoA entry).
-
Workflow Visualization
Caption: Decision tree for interpreting Glycine enrichment data using the dual-labeled tracer.
References
-
Darling, P. B., et al. (2000). "Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans." American Journal of Physiology-Endocrinology and Metabolism.
-
Bird, M. I., & Nunn, P. B. (1983). "Metabolic homoeostasis of L-threonine in the normally-fed rat." Biochemical Journal.
-
Cambridge Isotope Laboratories. "L-Threonine (4-13C; 2,3-D2) Product Specification & Applications."
-
Liu, J. Q., et al. (1998). "D-Threonine aldolase: Isolation and characterization."[1] Journal of Biological Chemistry.
-
Grankvist, N., et al. (2020). "Profiling the metabolism of human cells by deep 13C labeling." Cell Chemical Biology.
Sources
Comparative Guide: L-THREONINE (4-13C, 2,3-D2) Isotope Effects and Metabolic Flux Resolution
Executive Summary
In the field of metabolic flux analysis (MFA) and enzyme kinetics, stable isotope tracers are indispensable tools for mapping dynamic biochemical networks[1]. While uniformly labeled tracers (e.g., U-13C4, 15N) are the industry standard for mass isotopomer distribution analysis, they are designed to be kinetically transparent—they trace pathways without perturbing them.
L-Threonine (4-13C, 2,3-D2) represents a specialized class of "dual-function" tracers. By strategically placing deuterium (D) at the C2 and C3 positions, this isotopologue intentionally induces a primary Kinetic Isotope Effect (KIE) to bottleneck specific catabolic branches. Simultaneously, the 13C label at the C4 (methyl) position acts as a kinetically inert reporter, allowing researchers to track the diverted carbon flow downstream via LC-MS/MS or 13C-NMR. This guide objectively compares L-Threonine (4-13C, 2,3-D2) against alternative tracers and provides validated protocols for its application in mechanistic research.
Mechanistic Foundation: Causality of Isotope Effects
To understand the utility of L-Threonine (4-13C, 2,3-D2), we must analyze the causality behind its interaction with the three primary threonine catabolic enzymes:
-
Threonine Dehydrogenase (TDH): TDH catalyzes the NAD+-dependent oxidation of the C3-hydroxyl group to form 2-amino-3-oxobutanoate[2]. The cleavage of the C3-H bond is a critical transition state. Because the C-D bond has a lower zero-point energy than the C-H bond, substituting C3-H with C3-D significantly increases the activation energy, resulting in a primary KIE (
) that slows TDH flux. -
Threonine Dehydratase (TD): A PLP-dependent enzyme that deaminates and dehydrates threonine to
-ketobutyrate. The mechanism requires the abstraction of the -proton (C2-H)[3]. The C2-D substitution restricts this pathway by impeding proton abstraction. -
Threonine Aldolase (TA): Cleaves the C2-C3 bond to yield glycine and acetaldehyde. The C2 proton is intimately involved in the PLP-stabilized quinonoid intermediate, making TA sensitive to C2-D substitution.
By utilizing L-Threonine (4-13C, 2,3-D2), the 13C methyl group (C4) remains unaffected by the primary KIEs at C2 and C3, providing a pristine mass shift (+1 Da per molecule) for downstream tracking.
Fig 1: Threonine catabolic pathways and specific Kinetic Isotope Effect (KIE) bottlenecks.
Product Comparison: L-Threonine Isotopologues
Selecting the correct tracer dictates the integrity of the experimental output. The table below summarizes the quantitative and functional differences between standard threonine isotopologues.
| Tracer Alternative | Mass Shift (Da) | Primary KIE Sites | 13C Reporter Position | Ideal Application |
| Unlabeled L-Threonine | 0 | None | None | Baseline biological control. |
| L-Threonine (U-13C4, 15N) | +5 | None (Negligible secondary) | C1, C2, C3, C4 | Global fluxomics and non-perturbative MFA[1]. |
| L-Threonine (D5) | +5 | C2, C3, C4 | None | Internal standard for absolute MS quantitation. |
| L-Threonine (4-13C, 2,3-D2) | +3 | C2, C3 | C4 | Mechanistic pathway bottlenecking & KIE tracing. |
Analytical Insight: While L-Threonine (D5) is excellent for quantitation, its fully deuterated nature causes massive kinetic disruptions across all bonds, confounding pathway-specific analysis. L-Threonine (4-13C, 2,3-D2) isolates the perturbation strictly to the C2/C3-dependent enzymes while preserving the C4 methyl group for clean MS/NMR resolution.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the isotope effect.
Protocol A: In Vitro KIE Determination for Threonine Dehydrogenase (TDH)
Objective: Quantify the
-
Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.4) containing 1 mM NAD+ and 10 mM 2-mercaptoethanol.
-
Substrate Titration: Prepare parallel dilution series of Unlabeled L-Threonine (Control) and L-Threonine (4-13C, 2,3-D2) ranging from 0.5 mM to 50 mM.
-
Enzyme Initiation: Add purified TDH (0.5 µg/mL final concentration) to the reaction mixture at 37°C.
-
Kinetic Monitoring: Continuously monitor NADH formation at 340 nm (
) for 5 minutes using a spectrophotometer. -
Validation & Calculation: Fit the initial velocities (
) to the Michaelis-Menten equation to determine and . The KIE is calculated as . A ratio significantly greater than 1.0 confirms the primary KIE at the C3 position.
Protocol B: In Vivo Metabolic Flux Bottlenecking via LC-MS/MS
Objective: Exploit the C2/C3 KIE to intentionally divert cellular metabolic flux, using the 4-13C tag to trace the diverted carbon[1].
Fig 2: Step-by-step workflow for in vivo metabolic flux analysis using dual-isotope tracers.
-
Cell Culture: Grow HepG2 cells to 80% confluence in standard DMEM.
-
Isotope Labeling: Wash cells with PBS and switch to Threonine-free DMEM. Supplement Cohort A with 0.4 mM L-Threonine (4-13C) [Control] and Cohort B with 0.4 mM L-Threonine (4-13C, 2,3-D2). Incubate for 4, 8, and 24 hours.
-
Metabolite Quenching: Rapidly aspirate media, wash with ice-cold saline, and quench metabolism using 80% ultra-cold methanol (-80°C). Centrifuge at 14,000 x g for 10 mins to collect the metabolite extract.
-
LC-MS/MS Analysis: Analyze extracts using HILIC chromatography coupled to a triple quadrupole mass spectrometer. Target the M+1 isotopologue of downstream
-ketobutyrate. -
Data Interpretation: Calculate the fractional enrichment of M+1
-ketobutyrate. A statistically significant reduction in M+1 enrichment in Cohort B compared to Cohort A validates the in vivo KIE, proving that the C2-D bond successfully bottlenecked the threonine dehydratase pathway[3].
References
- Hui S, et al. "Quantitative fluxomics of circulating metabolites - PMC - NIH". nih.gov.
- "Stable Isotope-Labeled Products For Metabolic Research - Eurisotop". eurisotop.com.
- "Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC". nih.gov.
- "Systematic Functional Analysis of Active-Site Residues in l-Threonine Dehydrogenase from Thermoplasma volcanium | ACS Omega". acs.org.
Sources
comparing L-THREONINE (4-13C,2,3-D2) to 2H-labeled threonine for NMR
Title: Threonine Methyl-TROSY: A Comparative Guide to L-Threonine (4-13C, 2,3-D2) vs. Perdeuterated Analogs
Executive Summary In the structural biology of high-molecular-weight (HMW) complexes, Threonine residues occupy a unique niche. Often located at protein interfaces and active sites, they are critical reporters of dynamics and binding. However, their visibility in solution NMR decreases rapidly with molecular weight due to dipolar broadening. This guide compares the specific isotopologue L-Threonine (4-13C, 2,3-D2) —designed for Methyl-TROSY applications—against standard 2H-labeled (Perdeuterated) Threonine , evaluating their roles in sensitivity, resolution, and information content for systems >30 kDa.
Part 1: Technical Deep Dive
The Challenge: Threonine in the "NMR Twilight Zone"
For proteins under 20 kDa, uniform
-
The Problem: In standard protonated threonine, the methyl protons (
H ) are strongly coupled to the and protons. This creates a dense network of dipolar relaxation pathways, broadening the signal into the noise floor for large complexes (e.g., the 670 kDa proteasome). -
The Solution Strategy: Deuteration is required to "dilute" the proton density.
Product A: L-Threonine (4-13C, 2,3-D2) – The "Methyl-TROSY" Probe
This reagent is a precision-engineered spin system designed to isolate the methyl group.
-
Spin Physics:
-
-Position (
CH ): The methyl group is fully protonated and C-labeled.[1][2] This enables the Methyl-TROSY (Transverse Relaxation Optimized Spectroscopy) effect, where interference between dipolar coupling and chemical shift anisotropy (CSA) cancels out relaxation, preserving signal intensity even in MDa-sized complexes. -
-Positions (D
): Deuteration at C and C acts as a "firewall." It eliminates the scalar ( ) couplings ( ) that would otherwise split the methyl signal. More importantly, it removes the dominant source of external dipolar relaxation, significantly extending the lifetime of the methyl protons.
-
-Position (
-
Primary Application: Probing side-chain dynamics, ligand binding, and allostery in large systems.
Product B: 2H-Labeled Threonine (Perdeuterated) – The "Silent" Background
This reagent (typically U-
-
Spin Physics: The methyl group becomes
CD (or CD ). Since deuterium has a different gyromagnetic ratio and resonance frequency, it is silent in standard H-detected experiments. -
Primary Application:
-
Backbone Assignment: Used in Triple Resonance experiments (e.g., TROSY-HNCA) to reduce linewidths of backbone amides by eliminating side-chain proton relaxation sinks.
-
Spectral Simplification: "Reverse labeling" to remove Threonine signals from crowded spectra of other residues.
-
Part 2: Comparative Analysis
The choice between these two reagents is binary: Do you need to see the threonine side chain, or do you need to suppress it to see the backbone?
Table 1: Performance Comparison in HMW Proteins (>50 kDa)
| Feature | L-Threonine (4-13C, 2,3-D2) | 2H-Labeled Threonine (Perdeuterated) |
| Detection Mode | Silent (or | |
| Signal Intensity | High (TROSY effect active) | N/A (Invisible in |
| Linewidth | Narrow (due to | N/A |
| Information Content | Side-chain dynamics, Intermolecular NOEs | Backbone structure (indirect support) |
| Scrambling Risk | Moderate (requires metabolic control) | Low (metabolic scrambling is less critical if silent) |
| Cost Efficiency | High value (specific probe) | Commodity (background reduction) |
Mechanism of Action: Why 4-13C, 2,3-D2 Wins for Dynamics
In a standard U-
-
Causality: The removal of the H
proton eliminates the passive scalar coupling (~7 Hz). In a 100 kDa protein, this 7 Hz splitting is often larger than the natural linewidth, but when combined with dipolar broadening, it results in severe signal loss. Deuteration restores the singlet nature and reduces the dipolar relaxation rate ( ) by a factor of ~10-15.
Part 3: Experimental Workflow & Protocols
Protocol: Incorporation of L-Threonine (4-13C, 2,3-D2) into Proteins
Context: This protocol assumes expression in E. coli using minimal media.[3][4][5] To prevent metabolic scrambling (conversion of Thr
Step 1: Media Preparation
-
Prepare M9 Minimal Media using 99.9% D
O as the solvent. -
Use
C, H-Glucose (d7-glucose) as the carbon source to ensure the background protein is perdeuterated. -
Sterilize via filtration (0.22
m). Do not autoclave D O media to prevent H/D exchange with steam.
Step 2: Precursor Addition (The "1 Hour Rule")
-
Inoculate culture and grow at 37°C until OD
reaches ~0.6–0.8. -
Crucial Step: One hour prior to induction, add the specific precursors to saturate the biosynthetic pool.
-
L-Threonine (4-13C, 2,3-D2): Add to final concentration of 50–100 mg/L .[6]
-
Co-supplements: Add 2-Ketobutyrate (50 mg/L) and Glycine (d5, 100 mg/L) to suppress the biosynthetic breakdown of the labeled Threonine and prevent label dilution.
-
Step 3: Induction and Harvest
-
Induce with IPTG (typically 1 mM).[5]
-
Lower temperature to 20–25°C for overnight expression. This improves protein folding and reduces metabolic scrambling rates.
-
Harvest cells and purify in fully deuterated buffers if possible, or exchange into H
O/D O mix for detection.
Part 4: Visualization of Pathways
Diagram 1: Spin System & Relaxation Physics
This diagram illustrates why the 4-13C, 2,3-D2 labeling pattern is superior for NMR visibility.
Caption: Comparison of spin physics. The 2,3-D2 labeling eliminates relaxation sinks and couplings, enabling the Methyl-TROSY effect.
Diagram 2: Metabolic Incorporation Workflow
Visualizing the critical timing for precursor addition to prevent scrambling.
Caption: Optimized expression protocol. Pre-induction supplementation saturates the metabolic pool, ensuring high incorporation efficiency.
References
-
Velyvis, A., Ruschak, A. M., & Kay, L. E. (2012).[7] An Economical Method for Production of
H, CH -Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome. PLoS ONE, 7(9), e43725.[3][7] [Link] -
Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val Methyl Assignments of the 723-Residue Malate Synthase G Using a New Labeling Strategy and Novel NMR Methods. Journal of the American Chemical Society, 125(45), 13868–13878. [Link]
-
Sinha, K. K., & Rule, G. S. (2011). Specific labeling of threonine methyl groups for NMR studies of protein-nucleic acid complexes. Biochemistry, 50(23), 5103–5105. [Link]
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- 1. An economical method for production of (2)H, (13)CH3-threonine for solution NMR studies of large protein complexes: application to the 670 kDa proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 5. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome | PLOS One [journals.plos.org]
A Researcher's Guide to Methyl-TROSY Tracers: Benchmarking L-Threonine (4-¹³C,2,3-D₂)
Introduction: Illuminating Molecular Machines with Methyl-TROSY NMR
In the landscape of structural biology, understanding the function of large, dynamic macromolecular assemblies is a paramount challenge. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique window into these "molecular machines" in a near-native environment.[1] A significant breakthrough in this field has been the development of methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY), a technique that has pushed the size limit of systems amenable to solution NMR to over 1 megadalton (MDa).[2][3][4]
The success of methyl-TROSY hinges on a clever isotopic labeling strategy: the specific incorporation of protonated, carbon-13 labeled methyl groups (¹³CH₃) into an otherwise highly deuterated (²H) protein.[4][5] This perdeuterated background minimizes dipolar relaxation, while the methyl groups act as sensitive, high-quality NMR probes.[6][7] The rapid rotation of these methyl groups, combined with the TROSY effect, leads to exceptionally sharp signals and high sensitivity, even for very large molecules.[8][9][10]
Traditionally, labeling strategies have focused on the methyl-rich amino acids Isoleucine (Ile), Leucine (Leu), and Valine (Val), which are typically located in the hydrophobic core of proteins.[11][12] However, to gain a comprehensive understanding of protein function, it is crucial to probe other regions, including surfaces, active sites, and protein-protein interfaces. This has led to the development of specific labeling schemes for Alanine (Ala), Methionine (Met), and, most notably, Threonine (Thr).[12]
This guide provides an in-depth comparison of L-Threonine (4-¹³C,2,3-D₂), a specialized tracer for labeling threonine methyl groups, against the more conventional precursors used for methyl-TROSY. We will explore the underlying biochemistry, provide experimental data, and present detailed protocols to guide researchers in making informed decisions for their specific biological systems.
The Arsenal of Methyl-TROSY Tracers: A Comparative Overview
The choice of isotopic tracer is dictated by the desired location of the NMR probe. Different amino acids populate distinct regions of a protein, offering complementary structural and dynamic information. The most established methods utilize biosynthetic precursors that E. coli can convert into the target amino acids.
-
α-Ketoisovalerate: This precursor is the workhorse for labeling the isopropyl methyl groups of Leucine and Valine .[13][14][15]
-
α-Ketobutyrate: This is used to label the δ1 methyl group of Isoleucine .[13][14][16]
-
Labeled L-Alanine: Direct addition of specifically labeled Alanine is required to label the Ala-β methyl group, often with co-addition of other compounds to prevent metabolic scrambling.[11][17]
-
L-Threonine (4-¹³C,2,3-D₂): This advanced precursor is used for the direct, specific labeling of the γ2 methyl group of Threonine .[18][19]
The primary distinction lies in the method of incorporation. While Ile, Leu, and Val (ILV) can be efficiently labeled using α-keto acid precursors added to the growth media, Threonine labeling for optimal TROSY performance requires the direct addition of the pre-labeled amino acid.[19] This is because protein expression in D₂O media, a prerequisite for high deuteration, would otherwise lead to the incorporation of deuterons into the newly synthesized threonine methyl group.[19] Such ¹³CH₂D or ¹³CHD₂ species are suboptimal for the classic methyl-TROSY experiment, which is designed to exploit the unique relaxation properties of an isolated ¹³CH₃ spin system.[19][20]
Why Label Threonine? A Probe for Protein Surfaces and Functional Sites
The strategic value of L-Threonine (4-¹³C,2,3-D₂) lies in the unique biochemical properties and structural locations of threonine residues themselves.[19] Unlike the ILV residues which are predominantly buried, threonine offers a view from the protein's surface.
Key Advantages of Threonine Methyl Probes:
-
Surface Localization: Threonine residues are more frequently found on the protein surface, providing probes to study solvent accessibility, protein-protein interactions, and ligand binding events.[19]
-
Functional Hotspots: Threonine's hydroxyl group allows it to participate in hydrogen bonding and makes it a frequent site of post-translational modifications, particularly phosphorylation, a key mechanism in cellular signaling.[19][21]
-
Nucleic Acid Interfaces: Threonine has a higher propensity to be located at protein-nucleic acid interfaces, making it an invaluable probe for studying these critical complexes.[19][22]
The deuteration at the α and β positions (2,3-D₂) in the L-Threonine precursor is a critical design feature. It ensures that the resulting threonine residue has favorable relaxation properties within the larger, deuterated protein structure, further enhancing spectral quality.[19][23]
Performance Benchmarking: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of L-Threonine (4-¹³C,2,3-D₂) compared to the standard α-keto acid precursors for ILV labeling.
| Feature | L-Threonine (4-¹³C,2,3-D₂) | α-Ketobutyrate & α-Ketoisovalerate |
| Target Residue(s) | Threonine (γ2-methyl) | Isoleucine (δ1-methyl), Leucine & Valine (δ/γ-methyls) |
| Incorporation Method | Direct addition of labeled amino acid to D₂O media.[19] | Addition of α-keto acid precursors ~1 hour before induction.[14][16][24] |
| Key Advantage | Probes protein surfaces, interfaces, and PTM sites.[19] High specificity with no metabolic scrambling. | Probes the hydrophobic core and reports on protein folding and stability.[11] Cost-effective. |
| Isotopic Purity | Excellent. Delivers a pure ¹³CH₃ group, optimal for the TROSY effect.[18][19] | Excellent. Precursors are efficiently and specifically converted.[14] |
| Scrambling Risk | Minimal, though co-addition of deuterated glycine can be used to suppress any minor conversion to isoleucine.[12][25] | Very low. Scrambling between Ile and Val/Leu pathways is not observed.[16][24] |
| Information Gained | Dynamics of functional sites, allostery, ligand/partner binding at surfaces. | Global fold, core dynamics, conformational changes affecting the core. |
Visualizing the Pathways and Process
To better understand the flow of isotopes and the experimental procedure, the following diagrams illustrate the metabolic incorporation pathways and a general workflow for methyl-TROSY experiments.
Caption: Metabolic incorporation of methyl-TROSY tracers.
Caption: General experimental workflow for methyl-labeling.
Experimental Methodologies: Self-Validating Protocols
The integrity of any methyl-TROSY experiment rests on a robust and reproducible labeling protocol. Below are step-by-step methodologies for incorporating Threonine and ILV methyl probes.
Protocol 1: Selective Labeling of Threonine Methyl Groups
This protocol is designed for incorporating L-Threonine (4-¹³C,2,3-D₂).
-
Media Preparation: Prepare 1L of M9 minimal media using 99.9% D₂O. The sole carbon source should be 2-3 g of deuterated D-glucose ([²H₇]-glucose) and the nitrogen source should be 1 g of ¹⁵NH₄Cl.[14] Autoclave and supplement with necessary sterile vitamins and trace metals.
-
Overnight Culture: Grow a starter culture of your E. coli expression strain (e.g., BL21(DE3)) overnight in a non-deuterated rich medium (e.g., LB).
-
Adaptation & Growth: Inoculate the 1L D₂O M9 media with the overnight culture. Grow cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6–0.8.
-
Precursor Addition: Approximately 1 hour before induction, add the following sterile-filtered precursors to the culture:
-
Induction: Induce protein expression with IPTG (final concentration typically 0.5-1 mM) and continue to grow the culture for the optimal time and temperature for your specific protein (e.g., 18°C for 16-20 hours).
-
Harvest and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatographic techniques. The success of incorporation can be verified by mass spectrometry.
Protocol 2: Selective Labeling of Isoleucine, Leucine, and Valine (ILV)
This is the standard protocol for ILV labeling.
-
Media & Growth: Follow steps 1-3 from Protocol 1 exactly.
-
Precursor Addition: Approximately 1 hour before induction, add the following sterile-filtered α-keto acid precursors to the culture:
-
Induction: Follow step 5 from Protocol 1.
-
Harvest and Purification: Follow step 6 from Protocol 1.
Conclusion and Future Outlook
The advent of methyl-TROSY NMR has fundamentally changed our ability to study large and complex biological systems. While the classic ILV labeling strategy remains a cornerstone of the technique, providing invaluable information about the hydrophobic core, it does not tell the whole story.
L-Threonine (4-¹³C,2,3-D₂) is not merely an alternative tracer; it is a vital and complementary tool. It provides a unique set of NMR probes that report on the functionally critical, dynamic, and often solvent-exposed regions of a protein. The ability to observe surface loops, protein-protein and protein-nucleic acid interfaces, and the sites of post-translational modifications is essential for a complete understanding of molecular function.
The decision of which tracer to use—or, more powerfully, which combination of tracers—should be driven by the specific biological question at hand. For researchers seeking to map the allosteric network of a multi-domain enzyme, characterize the binding interface of a therapeutic antibody, or understand the impact of phosphorylation on a signaling protein, L-Threonine (4-¹³C,2,3-D₂) offers a window into the molecular world that other tracers cannot. As NMR continues to tackle ever-larger and more complex systems, the strategic use of a diverse palette of methyl probes, with L-Threonine (4-¹³C,2,3-D₂) as a key component, will be indispensable.
References
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- Lange, O. F., Rossi, P., Sounier, R., & Blackledge, M. (2012). Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. Journal of biomolecular NMR, 53(2), 101–112.
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Sprangers, R., & Kay, L. E. (2020). Methyl TROSY spectroscopy: A versatile NMR approach to study challenging biological systems. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(2), 140321. [Link]
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Tugarinov, V., & Kay, L. E. (2004). An isotope labeling strategy for methyl TROSY spectroscopy. Journal of biomolecular NMR, 28(2), 165–172. [Link]
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CK Gas Products. D-Keto Acids and Methyl-Labeling Kits and Amino Acids. [Link]
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Bothe, M., & Smith, A. A. (2019). Understanding the methyl-TROSY effect over a wide range of magnetic fields. The Journal of chemical physics, 150(22), 224201. [Link]
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Rosenzweig, R., & Kay, L. E. (2014). Bringing dynamic molecular machines into focus by methyl-TROSY NMR. Annual review of biochemistry, 83, 291–315. [Link]
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Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature protocols, 1(2), 749–754. [Link]
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Schütz, U., & Sprangers, R. (2020). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Methods in molecular biology (Clifton, N.J.), 2127, 249–263. [Link]
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Abramov, G., Velyvis, A., Rennella, E., Wong, L. E., & Kay, L. E. (2020). A methyl-TROSY approach for NMR studies of high-molecular-weight DNA with application to the nucleosome core particle. Proceedings of the National Academy of Sciences of the United States of America, 117(23), 12789–12796. [Link]
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Huang, R. (2022). Methyl-TROSY NMR Spectroscopy in the Investigation of Allosteric Cooperativity in Large Biomolecular Complexes. In NMR Spectroscopy for Probing Functional Dynamics at Biological Interfaces (pp. 303-345). Royal Society of Chemistry. [Link]
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Gelis, I., Bonvin, A. M., Keramisanou, D., Koukaki, M., Gouridis, G., Karamanou, S., ... & Kalodimos, C. G. (2018). Improving yields of deuterated, methyl labeled protein by growing in H2O. Journal of biomolecular NMR, 71(4), 233–240. [Link]
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Ollerenshaw, J. E., Tugarinov, V., & Kay, L. E. (2003). Methyl TROSY: explanation and experimental verification. Magnetic resonance in chemistry, 41(S1), 843-852. [Link]
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Plevin, M. J., & Boisbouvier, J. (2012). Isotope-Labelling of Methyl Groups for NMR Studies of Large Proteins. In Biomolecular NMR Spectroscopy (pp. 1-28). Royal Society of Chemistry. [Link]
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Gauto, D., Muto, H., Akaho, K., & Shimada, I. (2018). Methyl-selective isotope labeling using α-ketoisovalerate for the yeast Pichia pastoris recombinant protein expression system. Journal of biomolecular NMR, 71(4), 241–250. [Link]
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Eurisotop. (n.d.). Specific Isotopic Labeling of Methyl Groups Has Extended the Molecular Weight Limits for NMR Studies of Protein Structure and Dynamics. [Link]
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Ollerenshaw, J. E., Tugarinov, V., & Kay, L. E. (2003). Methyl TROSY: Explanation and experimental verification. Magnetic Resonance in Chemistry, 41(S1), S100-S109. [Link]
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CortecNet. (n.d.). Side-Chain Methyl Labeling. [Link]
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Rossi, P., A. K. S., & Zweckstetter, M. (2020). Progress Toward Automated Methyl Assignments for Methyl-TROSY Applications. Frontiers in Molecular Biosciences, 7, 608889. [Link]
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Tugarinov, V., Ollerenshaw, J. E., & Kay, L. E. (2005). Comparison of CH3, CH2D, and CHD2 methyl labeling strategies in proteins. Journal of the American Chemical Society, 127(24), 8804–8813. [Link]
-
Velyvis, A., & Kay, L. E. (2022). Less is more: A simple methyl-TROSY based pulse scheme offers improved sensitivity in applications to high molecular weight. Journal of Magnetic Resonance, 341, 107255. [Link]
-
Kerfah, R., Hamelin, O., Sounier, R., Plevin, M. J., Gans, P., & Boisbouvier, J. (2014). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. Angewandte Chemie International Edition, 53(28), 7245-7248. [Link]
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Clark, L., K. L., S., K., A., T., T., ... & Rosenbaum, D. M. (2015). Methyl labeling and TROSY NMR spectroscopy of proteins expressed in the eukaryote Pichia pastoris. Journal of biomolecular NMR, 62(3), 239–247. [Link]
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Ayala, I., Sounier, R., Use, N., Gans, P., & Boisbouvier, J. (2009). A new labeling method for methyl TROSY NMR spectra of alanine residues. Journal of biomolecular NMR, 43(2), 111–119. [Link]
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Mas, G., Crublet, E., Hamelin, O., Gans, P., & Boisbouvier, J. (2021). Backbone-independent NMR resonance assignments of methyl probes in large proteins. Nature Communications, 12(1), 669. [Link]
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Cui, W., Han, L., Cheng, J., & Liu, Y. (2023). The Application of Corynebacterium glutamicum in l-Threonine Biosynthesis. Fermentation, 9(9), 831. [Link]
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Wikipedia. (n.d.). Threonine. [Link]
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Isaacson, R. L., Sun, Z. Y., Li, C., & Wagner, G. (2007). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. Journal of the American Chemical Society, 129(51), 15894–15901. [Link]
-
Velyvis, A., Ruschak, A. M., & Kay, L. E. (2012). An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome. PLoS ONE, 7(9), e43725. [Link]
-
Velyvis, A., Ruschak, A. M., & Kay, L. E. (2012). An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome. PLoS ONE, 7(9), e43725. [Link]
-
Ahdash, Z., Felli, I. C., & Pierattelli, R. (2019). Assigning methyl resonances for protein solution-state NMR studies. Progress in Nuclear Magnetic Resonance Spectroscopy, 114, 1-21. [Link]
-
Armstrong, Z., Armstrong, C., Spott, S., & Gletsu-Miller, N. (2022). HRMAS 13C NMR and genome-scale metabolic modeling identify threonine as a preferred dual redox substrate for Clostridioides difficile. Metabolites, 12(1), 54. [Link]
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A Researcher's Guide to the Statistical Validation of Metabolic Flux Data from L-Threonine (4-¹³C, 2,3-D₂) Tracers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous statistical validation of metabolic flux analysis (MFA) data derived from L-Threonine labeled with Carbon-13 and Deuterium. We move beyond simplistic protocols to explain the causal logic behind experimental and analytical choices, ensuring the generation of robust, trustworthy, and publishable flux maps.
Introduction: The Imperative of Flux Quantification
In the study of cellular metabolism, metabolite concentrations alone offer a static snapshot of a highly dynamic system. Metabolic Flux Analysis (MFA) provides a quantitative measure of the rates of intracellular reactions, offering a true picture of cellular physiology in response to genetic or environmental perturbations.[1][2][3] The gold standard for accurate flux determination is ¹³C-MFA, a technique that uses stable isotope-labeled substrates to trace the journey of atoms through metabolic networks.[1][4][5] The resulting isotope labeling patterns in downstream metabolites are mathematically decoded to reveal the underlying pathway fluxes.[6]
This guide focuses specifically on the use of L-Threonine (4-¹³C, 2,3-D₂), a uniquely informative tracer, and the critical, yet often overlooked, step of statistical validation to ensure the accuracy and reliability of the estimated fluxes.
The Strategic Choice of L-Threonine (4-¹³C, 2,3-D₂) as a Tracer
L-Threonine is an essential amino acid, placing it at a critical intersection of protein synthesis and central carbon metabolism.[7][8] Its degradation pathways feed directly into key metabolic pools, making it an excellent probe for cellular bioenergetics and biosynthesis.
The specific isotopic labeling of **L-Threonine (4-¹³C, 2,3-D₂) ** is a deliberate choice designed to resolve specific metabolic pathways:
-
The 4-¹³C Label: Threonine is catabolized by threonine dehydrogenase into 2-amino-3-ketobutyrate, which is then cleaved to form glycine and acetyl-CoA .[7][9] The ¹³C label on the 4th carbon of threonine will be transferred to the methyl carbon of acetyl-CoA. This allows for precise tracking of threonine's contribution to the TCA cycle and downstream processes like fatty acid synthesis.
-
The 2,3-D₂ Labels: The deuterium labels on the backbone of threonine provide an orthogonal layer of information. As threonine is metabolized, the retention or loss of these deuterium atoms can help distinguish between different enzymatic reactions and pathways, adding further constraints to the flux model.
The diagram below illustrates the primary metabolic fate of the labeled atoms from L-Threonine (4-¹³C, 2,3-D₂), highlighting its utility in probing central carbon metabolism.
Caption: Metabolic fate of labeled atoms from L-Threonine (4-¹³C, 2,3-D₂).
The Experimental & Computational Workflow: A Self-Validating System
The generation of high-quality flux data is predicated on a meticulously executed experimental and computational pipeline. Each step is designed to minimize error and provide the necessary inputs for a statistically sound analysis.
Caption: Integrated workflow for ¹³C-Metabolic Flux Analysis.
Experimental Protocol: Data Acquisition
-
Experimental Design:
-
Causality: The primary objective is to ensure that the chosen tracer, L-Threonine (4-¹³C, 2,3-D₂), will generate sufficient labeling in the metabolites of interest to allow for the precise estimation of fluxes. This is often confirmed in silico before any wet lab work begins.[4]
-
-
Cell Culture & Tracer Administration:
-
Culture cells in a defined medium to ensure all nutrient sources are known.
-
At a designated time point (e.g., mid-exponential growth phase), switch the cells to a medium containing the labeled L-Threonine. The concentration should be physiologically relevant and not perturb the metabolic state.
-
-
Achieving Isotopic Steady-State:
-
Causality: For standard steady-state MFA, it is crucial that the isotopic labeling of intracellular metabolites reaches a plateau.[10] This indicates that the rate of label incorporation is balanced by the rate of turnover. The time required to reach this state depends on the cell type and the turnover rates of the relevant metabolic pools. Failure to reach steady-state is a major source of error.
-
Protocol: Perform a time-course experiment (e.g., collecting samples at 0, 2, 4, 8, 12, 24 hours post-labeling) to empirically determine when isotopic steady-state is achieved.
-
Alternative: For systems with slow turnover, Isotopically Non-Stationary MFA (INST-MFA) can be employed, which models the transient labeling dynamics.[11][12][13][14]
-
-
Metabolite Quenching and Extraction:
-
Causality: Metabolism must be arrested instantly to prevent enzymatic activity from altering metabolite concentrations and labeling patterns post-sampling.
-
Protocol: Rapidly quench metabolism by aspirating the medium and adding a cold solvent, typically 80% methanol at -80°C.[14] After quenching, extract metabolites using an appropriate solvent system (e.g., a mixture of methanol, chloroform, and water).
-
-
Analytical Measurement:
-
Analyze the extracted metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]
-
The output is the Mass Isotopomer Distribution (MID) for each measured metabolite, which quantifies the fraction of the metabolite pool that contains 0, 1, 2, ... ¹³C atoms. This MID data is the primary input for flux estimation.
-
The Core of Confidence: Statistical Validation of Flux Maps
Fluxes are not measured directly; they are estimated by finding the set of flux values that best reproduce the experimentally measured MID data within the framework of a metabolic network model.[6][11] Statistical validation is therefore essential to determine how well the model fits the data and to quantify the uncertainty in the estimated fluxes.
Caption: Iterative workflow for the statistical validation of estimated fluxes.
Comparison of Core Statistical Validation Methods
| Method | Principle | Application in MFA | Advantages | Limitations & Considerations |
| Chi-Square (χ²) Goodness-of-Fit Test | Compares the observed data (measured MIDs) to the expected data (MIDs simulated by the model's best-fit fluxes).[16][17] | Assesses the overall quality of the fit between the metabolic model and the experimental data. It answers: "Is the model, as a whole, consistent with the measurements?" | Provides a single, objective statistical value (p-value) to accept or reject the entire flux solution.[18] It is a standard test integrated into most MFA software.[18] | A "good fit" (high p-value) does not guarantee that every individual flux is well-determined.[19][20] The test can be overly sensitive to minor model inaccuracies or underestimated measurement errors. |
| Confidence Intervals | Defines a range of values for each individual flux within which the true flux value lies with a certain probability (typically 95%).[21] | Quantifies the precision of each estimated flux value. Essential for determining if observed differences in flux between two conditions are statistically significant. | Provides error bars for each flux, allowing for robust biological interpretation and comparison between experimental groups.[12][22] | Can be computationally intensive to calculate accurately (e.g., via Monte Carlo simulations or parameter continuation).[15][22] Wide confidence intervals indicate a poorly resolved flux. |
| Sensitivity Analysis | Determines how much the estimated fluxes change in response to small changes in the measured data or model parameters.[21] | Identifies which specific measurements (e.g., the MID of a particular metabolite) have the most influence on the estimated flux values. | Can guide future experiments by highlighting the most critical data points to measure with high precision. Helps in troubleshooting poor model fits. | Does not directly validate the flux map but provides diagnostic information about the model and data structure. |
Protocol: Performing a Chi-Square (χ²) Goodness-of-Fit Test
This protocol outlines the logic and steps for this critical validation test.
-
Flux Estimation: Using MFA software (e.g., 13CFLUX2, INCA), perform a least-squares regression to find the set of fluxes that minimizes the sum of squared residuals (SSR) between the measured MIDs and the model-simulated MIDs.[11][15][23]
-
Calculate the Test Statistic: The minimized SSR value is the χ² test statistic.
-
Determine Degrees of Freedom (DOF): The DOF is calculated as n - p, where n is the number of independent measurements (e.g., individual mass isotopomer measurements) and p is the number of free flux parameters estimated by the model.
-
The Null Hypothesis (H₀): The null hypothesis states that there is no significant difference between the experimental data and the data predicted by the model; any observed differences are due to random measurement error.[17][24]
-
Interpretation:
-
The calculated SSR (χ² statistic) is compared to a theoretical χ² distribution for the given DOF.
-
A p-value is determined. A p-value of less than 0.05 is typically considered statistically significant, leading to the rejection of the null hypothesis .
-
If p < 0.05: The flux map is rejected.[15] There is a statistically significant discrepancy between your model and your data. The cause must be investigated (e.g., an incomplete metabolic network in the model, incorrect reaction reversibility, or a systematic measurement error).[15][18]
-
If p ≥ 0.05: The null hypothesis is not rejected. The model provides a statistically acceptable fit to the data. You can proceed to calculate confidence intervals.[15]
-
Software Alternatives for Flux Estimation and Validation
Several software packages are available to perform the complex calculations required for ¹³C-MFA. The choice often depends on the user's programming comfort and the specific needs of the analysis.
| Software | Platform | Key Features for Statistical Validation | User Interface | Licensing |
| 13CFLUX2 [1][23] | Standalone | Advanced statistical analysis including goodness-of-fit tests and linearized/non-linear confidence interval calculation.[1][23] | Command-line, integrates with visualization tools like Omix.[23] | Free for academic use, commercial license required otherwise.[23] |
| INCA [11] | MATLAB | Performs both steady-state and non-stationary (INST) MFA.[11] Calculates flux confidence intervals and can perform χ² tests.[12] Allows for simultaneous fitting of multiple datasets.[11] | MATLAB-based functions. | Free for academic use.[11] |
| OpenFLUX [1] | MATLAB | User-friendly GUI. Implements flux estimation and statistical analysis tools. | Graphical User Interface (GUI) and command-line. | Open-source. |
| FiatFlux [25] | Standalone | Designed to be user-friendly for non-experts. Calculates flux ratios and absolute fluxes, with built-in statistical data treatment.[25] | GUI-based. | Open-source.[25] |
Conclusion: From Data to Defensible Discovery
References
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Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for ¹³C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]
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Zamboni, N., Fischer, E., & Sauer, U. (2005). FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments. BMC Bioinformatics, 6(1), 209. [Link]
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Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334-1335. [Link]
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Murphy, T. A., & Young, J. D. (2013). Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells. Metabolic engineering, 15, 275-287. [Link]
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Jazmin, L. J., & Young, J. D. (2013). Isotopically nonstationary metabolic flux analysis (INST-MFA): putting theory into practice. OSTI.GOV. [Link]
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Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2006). Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Metabolic engineering, 8(4), 324-337. [Link]
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13CFLUX.NET. (n.d.). Welcome to the 13CFLUX.NET Portal. [Link]
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MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. [Link]
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Young, J. D. (2011). Isotopically nonstationary 13C metabolic flux analysis. Methods in molecular biology (Clifton, N.J.), 708, 349-369. [Link]
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Tcherkez, G. (2021). The next phase in the development of 13C isotopically non-stationary metabolic flux analysis. Journal of Experimental Botany, 72(22), 7629-7632. [Link]
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CD Biosynsis. (2024, February 19). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. [Link]
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Liu, J., et al. (2022). Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 1010931. [Link]
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Liu, J., et al. (2022). Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. ResearchGate. [Link]
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ResearchGate. (n.d.). The biosynthesis pathway of L-threonine. [Link]
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ResearchGate. (n.d.). Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. [Link]
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The Animation Lab. (n.d.). Measuring Metabolic Flux. [Link]
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ResearchGate. (n.d.). Comparison of confidence intervals between INST-¹³C-MFA and conventional ¹³C-MFA. [Link]
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Wu, G. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Nutrients, 13(8), 2591. [Link]
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Koczor, C. A., & Torres, M. J. (2019). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 6, 129. [Link]
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Hui, S., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in biotechnology, 43, 38-45. [Link]
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Hädicke, O., et al. (2016). Application of dynamic metabolic flux analysis for process modeling: Robust flux estimation with regularization, confidence bounds, and selection of elementary modes. Biotechnology progress, 32(3), 717-729. [Link]
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Wang, Y., & White, F. E. (2022). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 12(10), 978. [Link]
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Foster, C., et al. (2023). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. arXiv preprint arXiv:2303.12651. [Link]
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Foster, C., et al. (2023). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. Metabolites, 13(11), 1121. [Link]
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ResearchGate. (2023). Model validation and selection in metabolic flux analysis and flux balance analysis. [Link]
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Leighty, R. W., & Antoniewicz, M. R. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology, 18(4), e1009710. [Link]
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National Institute of Standards and Technology. (n.d.). Chi-Square Goodness-of-Fit Test. NIST/SEMATECH e-Handbook of Statistical Methods. [Link]
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Biology for Life. (n.d.). Chi-Square (X²) Goodness of Fit. [Link]
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McDonald, J.H. (2024). Chi-Square Test of Goodness-of-Fit. Statistics LibreTexts. [Link]
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MacEwan University. (n.d.). 11.3 Chi-Square Goodness-of-Fit Test. Introduction to Applied Statistics - MacEwan Open Books. [Link]
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Letgen. (n.d.). 9.1 - Chi-square test: Goodness of fit. Biostatistics e-book. [Link]
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Le, A., & Lane, A. N. (2015). A guide to 13C metabolic flux analysis for the cancer biologist. Cancer & metabolism, 3, 1-13. [Link]
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Wang, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969822. [Link]
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Safety Operating Guide
Technical Bulletin: Operational Handling and Disposal Procedures for L-Threonine (4-13C,2,3-D2)
As researchers pushing the boundaries of metabolic tracing, NMR spectroscopy, and structural biology, we frequently rely on stable isotope-labeled amino acids like L-Threonine (4-13C,2,3-D2) . While our primary focus is typically on the isotopic enrichment and purity of the compound to ensure robust experimental data, the end-of-life management of this reagent requires equal operational rigor.
As a Senior Application Scientist, I have seen firsthand how improper disposal of stable isotopes—while posing no acute biological threat—can devastate the analytical integrity of shared laboratory ecosystems. This guide provides a comprehensive, self-validating framework for the handling, decontamination, and disposal of L-Threonine (4-13C,2,3-D2).
The "Isotopic Pollution" Paradigm: Mechanistic Context
Unlike radioisotopes (e.g., 14C or 3H), stable isotopes like 13C and Deuterium (D) do not undergo radioactive decay and require no radiation shielding[]. Consequently, unlabeled L-Threonine is generally recognized as safe and is not classified as hazardous waste under [2].
The Causality of Strict Disposal: Why must we strictly control the disposal of a biologically benign molecule? The answer lies in isotopic pollution . Stable isotopes persist indefinitely in the environment. If L-Threonine (4-13C,2,3-D2) is flushed down the drain, it enters the local water system and alters the natural isotopic abundance baseline. For neighboring environmental or mass spectrometry (MS) laboratories conducting natural abundance stable isotope probing (SIP), this artificial enrichment can completely invalidate their highly sensitive background measurements[]. Therefore, stable isotope waste must be captured and destroyed via controlled incineration[3].
Physicochemical Properties & Safety Profile
To safely manage L-Threonine (4-13C,2,3-D2), we must first understand its physical behavior. The table below summarizes critical quantitative data and its direct operational implications for waste management.
| Property | Value | Operational Implication |
| Toxicity Classification | Non-hazardous | No acute biological risk; standard PPE (gloves, goggles, lab coat) is sufficient[4]. |
| Water Solubility | 85.7 g/L at 20 °C | Highly soluble. Spills will spread rapidly in aqueous environments; do not flush[3]. |
| Decomposition Temp. | > 255 °C | Requires high-temperature incineration. Emits toxic nitrogen oxides (NOx) upon thermal breakdown[3]. |
| Vapor Pressure | < 0 hPa at 25 °C | Negligible inhalation risk unless mechanically aerosolized into dust[3]. |
| Dust Explosion Risk | Present (if accumulated) | Deposited combustible dust has explosion potential; avoid static discharge during dry handling[5]. |
Operational Workflow: Handling & Segregation
The foundation of proper disposal begins at the bench. By segregating waste at the point of generation, you prevent the unnecessary inflation of expensive hazardous waste volumes.
Fig 1. Workflow for segregating stable isotope-labeled consumables and liquid waste.
Protocol 1: Benchtop Segregation & Decontamination
-
Dedicated Workspace: Designate a specific bench area or fume hood for handling labeled compounds to localize any potential dust or micro-spills.
-
Tool Decontamination: All spatulas, forceps, and reusable glassware must be scrubbed with an oil-removing laboratory detergent (e.g., Micro-90), followed by ample water and solvent rinses. This prevents isotopic cross-contamination that could carry over into subsequent MS analyses[6].
-
Validation Check (Self-Validating Step): To verify your workspace is clean, perform a routine swab test of the bench surface. Extract the swab in LC-MS grade water/methanol and run a blank injection on your mass spectrometer. The absence of an m/z +3 mass shift (corresponding to the one 13C and two D labels) mathematically validates the efficacy of your decontamination protocol.
Step-by-Step Disposal Procedures
Stable isotope waste must be entrusted to a[7]. Never dispose of this material in municipal trash or standard sink drains[4][5].
Fig 2. Decision matrix for categorizing and routing stable isotope chemical waste.
Protocol 2: Final Waste Packaging and Routing
-
Categorize the Waste Matrix:
-
Aqueous/Organic Liquids: If L-Threonine was dissolved in a hazardous solvent (e.g., Methanol, Acetonitrile), the waste inherits the hazardous classification of the solvent. Route this through your standard flammable/hazardous liquid waste stream.
-
Solid Powders & Consumables: Unused powder, contaminated pipette tips, and empty vials should be collected in a puncture-proof, sealable container.
-
-
Labeling: Clearly label the container as "Non-Hazardous Stable Isotope Waste - Contains 13C and Deuterium. DO NOT RECYCLE." This alerts your Environmental Health and Safety (EH&S) department that the material requires specific destruction pathways.
-
Packaging: Completely emptied primary packaging can theoretically be recycled, but best practice dictates handling contaminated packages in the exact same manner as the substance itself to prevent trace environmental leaching[4].
-
Destruction Method: Coordinate with your EH&S department to ensure the waste is routed to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing [3]. Incineration breaks the molecular bonds, converting the labeled carbons and hydrogens into atmospheric CO2 and H2O, which safely dilutes into the global atmospheric pool without contaminating local groundwater baselines.
References
-
MetaSci Inc. "Safety Data Sheet L-Threonine". metasci.ca. URL: [Link]
-
Carl Roth. "Safety Data Sheet: L-threonine". carlroth.com. URL:[Link]
-
Valudor Products. "Safety Data Sheet: L-threonine". valudor.com. URL:[Link]
Sources
Personal Protective Equipment & Handling Guide: L-THREONINE (4-13C,2,3-D2)
Executive Summary & Risk Profile
Compound: L-Threonine (4-13C, 2,3-D2) CAS No (Unlabeled): 72-19-5 | Labeled Variants: Specific isotopologue CAS often unavailable; treat as generic L-Threonine for safety, but as High-Value Reagent for handling. Application: NMR Standards, Mass Spectrometry Internal Standards, Metabolic Flux Analysis.
Operational Reality: While L-Threonine is chemically classified as Non-Hazardous (GHS), the primary risk in handling L-THREONINE (4-13C,2,3-D2) is not toxicity to the operator, but biological contamination of the sample . Human sweat and skin secretions are rich in amino acids (including threonine), which can introduce unlabeled "light" contaminants, ruining the isotopic purity and experimental baseline.
Core Directive: Protect the operator from dust; protect the sample from the operator.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to ensure Sample Integrity (ISO Class 5 cleanliness equivalent) and Operator Safety .
| PPE Category | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double-Gloving (Nitrile) | Primary: Prevents keratin/amino acid contamination from skin. Secondary: Protects against mild chemical irritation. Protocol: Outer pair changed immediately if touching non-sterile surfaces (door handles, face). |
| Respiratory | N95 / P2 Mask | Primary: Prevents inhalation of fine particulate (dust). Secondary: Prevents exhaled moisture/enzymes from degrading hygroscopic isotopes. |
| Eye Protection | Side-Shield Safety Glasses | Standard impact protection. Chemical splash goggles are required only if handling large liquid volumes (e.g., stock solution preparation). |
| Body Protection | Fitted Lab Coat (Cuffed) | Elastic cuffs prevent skin shedding (dander) from falling into the weighing vessel. Tyvek sleeves recommended for ultra-trace analysis. |
| Footwear | Closed-toe, non-porous | Standard laboratory requirement to protect against spillages. |
Operational Protocol: Loss-Free Weighing & Solubilization
Objective: Solubilize L-THREONINE (4-13C,2,3-D2) with <0.1% mass loss and 0% exogenous contamination.
Pre-Operational Checks (Self-Validating System)
-
Static Check: Is the balance area free of static? (Static causes expensive isotope powder to "jump" and disperse). Use an ionizing fan or anti-static gun if humidity is <30%.
-
Background Check: Clean the balance area with 70% Ethanol followed by ultrapure water to remove previous amino acid residues.
Step-by-Step Workflow
Step 1: Environment Preparation
-
Isolate the workspace. Avoid high-traffic areas to minimize air turbulence (which blows away mg-quantities of powder).
-
Critical: Do not use a spatula directly into the stock bottle. This introduces cross-contamination.
Step 2: The "Tap-Transfer" Method (Minimizing Contact)
-
Instead of scooping, gently tap the source vial to transfer powder into a pre-tared, anti-static weighing boat or directly into the destination volumetric flask (using a powder funnel).
-
Why: Reduces surface area contact and loss of material on the spatula.
Step 3: Gravimetric Verification
-
Record the mass of the empty container.
-
Record the mass after addition.
-
Validation: If preparing a stock solution (e.g., 10 mM), calculate the required solvent volume based on the actual weighed mass, not the target mass.
Step 4: Solubilization
-
Add solvent (typically D2O or ultrapure water) slowly down the sides of the vessel to wash down adherent powder.
-
Vortex for 30 seconds. L-Threonine is soluble in water (~90 g/L), but isotopic variants may have slightly different dissolution kinetics due to the kinetic isotope effect (though negligible for bulk solubility).
Workflow Visualization
Figure 1: Safe handling workflow ensuring mass integrity and contamination prevention.
Emergency Response & Disposal Procedures
Spill Response (Dry Powder)
Scenario: You spill 50 mg of L-THREONINE (4-13C,2,3-D2) on the bench.
-
Stop: Do not blow on it. Do not wipe with a wet cloth (smears the isotope).
-
Recover (If high value): If the surface was sterile, use a clean, dry index card to gather the powder for lower-grade use (do not use for primary quantitative standards).
-
Clean: If unrecoverable, wipe with a damp paper towel.
-
Decontaminate: Clean surface with 10% bleach followed by water to degrade amino acid traces (critical if the bench is used for other proteomics work).
Waste Disposal Decision Tree
Isotopes are not radiologically hazardous but must be disposed of according to chemical waste regulations.
Figure 2: Disposal decision logic. Note: Always default to "Chemical Waste" if unsure of local sewer regulations.
Storage & Stability
-
Temperature: Store at Room Temperature (20-25°C). Refrigeration is generally not necessary and can introduce condensation (moisture) upon opening.
-
Light: Protect from intense light (amber vials recommended), though Threonine is relatively photostable.
-
Hygroscopicity: L-Threonine can be slightly hygroscopic. Keep desiccated.
-
Shelf Life: >2 years if kept dry. Re-test purity by NMR if stored longer than 24 months.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
